molecular formula C9H8O4 B1608450 Monophenyl malonate CAS No. 35756-54-8

Monophenyl malonate

カタログ番号: B1608450
CAS番号: 35756-54-8
分子量: 180.16 g/mol
InChIキー: FQCRIFDLUQGBHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Monophenyl malonate is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Monophenyl malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Monophenyl malonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-oxo-3-phenoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCRIFDLUQGBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189291
Record name Propanedioic acid, monophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35756-54-8
Record name Propanedioic acid, monophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035756548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, monophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Monophenyl Malonate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Monophenyl malonate, also known as 3-oxo-3-phenoxypropanoic acid, is a versatile chemical intermediate of significant interest to researchers and professionals in the fields of organic synthesis and drug development. As an active methylene compound, its unique structural features, including a reactive methylene group flanked by a carboxylic acid and a phenyl ester, make it a valuable precursor for the synthesis of a diverse array of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of monophenyl malonate. It delves into the mechanistic underpinnings of key synthetic methodologies, offers detailed, field-proven experimental protocols, and discusses the compound's applications, particularly in the pharmaceutical industry. This document is intended to serve as a practical resource for scientists engaged in the design and execution of synthetic routes involving this important building block.

Introduction: The Significance of Monophenyl Malonate

Monophenyl malonate (MPM) is a dicarbonyl compound that belongs to the class of malonic acid half-esters. Its strategic importance in organic synthesis stems from the high reactivity of the α-carbon, situated between two electron-withdrawing carbonyl groups. This structural motif renders the methylene protons acidic and readily removable by a base, leading to the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, making MPM a cornerstone for the construction of complex molecular architectures.

The presence of both a free carboxylic acid and a phenyl ester group provides orthogonal reactivity, allowing for selective transformations at either functional group. This dual functionality is particularly advantageous in multi-step syntheses where careful control over reactivity is paramount. For instance, the carboxylic acid can be activated for amide bond formation, while the phenyl ester can be hydrolyzed under specific conditions. This guide will explore the synthesis and utility of this valuable synthetic intermediate.

Structure and Physicochemical Properties

Monophenyl malonate is a white to off-white solid at room temperature. Its structure is characterized by a central methylene group bonded to a carboxylic acid and a phenoxycarbonyl group.

Table 1: Physicochemical Properties of Monophenyl Malonate

PropertyValueReference(s)
IUPAC Name 3-oxo-3-phenoxypropanoic acid
Synonyms Monophenyl malonate, Phenyl hydrogen malonate[1][2]
CAS Number 35756-54-8[2]
Molecular Formula C₉H₈O₄[3]
Molecular Weight 180.16 g/mol [3]
Melting Point 79-81 °C[4]
Appearance Solid[5]
Solubility Soluble in alcohol, ether, and benzene[5]
Spectroscopic Characterization

The structural elucidation of monophenyl malonate is confirmed through various spectroscopic techniques. A key feature is the existence of keto-enol tautomerism, which influences its spectral properties, particularly in NMR spectroscopy.[5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum of monophenyl malonate is complicated by the keto-enol equilibrium. In the keto form, a characteristic singlet for the methylene protons (-CH₂-) is expected around δ 4.0 ppm. The enol form will exhibit a vinyl proton (=CH-) as a singlet around δ 6.0 ppm. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-8.0 ppm.[6] The carboxylic acid proton will be a broad singlet at the downfield region of the spectrum.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acid and the ester, typically in the range of δ 165-175 ppm. The methylene carbon of the keto form will appear around δ 40-50 ppm, while the carbons of the enol double bond will be in the olefinic region. The aromatic carbons will have characteristic shifts between δ 120-150 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum of monophenyl malonate will display strong absorption bands corresponding to the carbonyl stretching vibrations (C=O) of the carboxylic acid and the ester functional groups, typically in the region of 1700-1760 cm⁻¹. A broad absorption band for the hydroxyl group (O-H) of the carboxylic acid will also be present in the range of 2500-3300 cm⁻¹.

Synthesis of Monophenyl Malonate: Methodologies and Mechanisms

The synthesis of monophenyl malonate can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups in the substrate.

Synthesis via Malonic Acid and a Phenylating Agent

A straightforward approach involves the direct esterification of malonic acid with phenol. However, due to the lower reactivity of phenols in classical Fischer esterification, this method often requires activating agents.

The Steglich esterification is a highly effective method for the synthesis of esters from carboxylic acids and alcohols, including phenols, under mild, neutral conditions.[7][8] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).

Mechanism of Steglich Esterification:

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium salt. This intermediate is then readily attacked by the phenol to furnish the desired monophenyl malonate and the byproduct, dicyclohexylurea (DCU), which precipitates out of the reaction mixture.

Steglich_Esterification cluster_reactants Reactants cluster_products Products malonic_acid Malonic Acid o_acylisourea O-Acylisourea Intermediate malonic_acid->o_acylisourea + DCC phenol Phenol monophenyl_malonate Monophenyl Malonate dcc DCC dmap DMAP (catalyst) n_acylpyridinium N-Acylpyridinium Salt o_acylisourea->n_acylpyridinium + DMAP dcu Dicyclohexylurea (DCU) n_acylpyridinium->monophenyl_malonate + Phenol Carboxylation_Synthesis cluster_reactants Reactants cluster_product Product benzyl_acetate Benzyl Acetate Derivative carbanion Carbanion Intermediate benzyl_acetate->carbanion + Base base Strong Base (e.g., Organic Amine Alkali Metal Salt) co2 Carbon Dioxide (CO₂) acid Acid (H⁺) carboxylate_salt Carboxylate Salt carbanion->carboxylate_salt + CO₂ monophenyl_malonate Monophenyl Malonate carboxylate_salt->monophenyl_malonate + H⁺ (Acidification)

Sources

Monophenyl Malonate (CAS 35756-54-8): Comprehensive Technical Guide on Synthesis, Safety, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, malonic acid derivatives serve as foundational building blocks for generating structural diversity. Monophenyl malonate (CAS: 35756-54-8), also known systematically as 3-oxo-3-phenoxypropanoic acid, is a highly versatile mono-ester intermediate [1]. Unlike its di-ester counterpart (diphenyl malonate), the mono-ester provides a unique orthogonal reactivity profile. It retains a free carboxylic acid for subsequent coupling or decarboxylation, while the phenyl ester acts as a potent leaving group or structural motif in cyclocondensation reactions [2]. This guide details the physicochemical properties, self-validating synthesis protocols, safety handling, and therapeutic applications of this critical intermediate.

Physicochemical Profiling & Structural Data

Understanding the physicochemical properties of monophenyl malonate is critical for predicting its behavior in solvent systems, optimizing purification workflows, and evaluating its pharmacokinetic potential as a structural fragment in drug discovery.

PropertyValue
Chemical Name Monophenyl malonate (3-Oxo-3-phenoxypropanoic acid)
CAS Number 35756-54-8
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol [3]
Melting Point 79-81 °C [4]
Topological Polar Surface Area (TPSA) 63.6 Ų [3]
LogP 1.0667 [3]
SMILES String O=C(OC1=CC=CC=C1)CC(O)=O [3]

Safety Data & Handling Protocols

As a biologically active organic acid and ester, monophenyl malonate requires stringent handling protocols. The compound is classified under the Globally Harmonized System (GHS) as a localized irritant and is harmful if ingested .

GHS ClassificationHazard & Precautionary Details
Signal Word Warning
Hazard Statements H302 : Harmful if swallowed. H315 : Causes skin irritation. H319 : Causes serious eye irritation. H335 : May cause respiratory irritation .
Precautionary Statements P261 : Avoid breathing dust. P280 : Wear protective gloves/eye protection. P305+P351+P338 : IF IN EYES: Rinse cautiously with water .
Emergency Spill Response Workflow

SpillResponse Spill Chemical Spill (Monophenyl Malonate) PPE Don PPE (Gloves, Goggles, Mask) Spill->PPE Containment Containment (Prevent dust formation) PPE->Containment Cleanup Mechanical Cleanup (Sweep/Vacuum) Containment->Cleanup Disposal Hazardous Waste Disposal Cleanup->Disposal

Caption: Standard operating procedure for monophenyl malonate spill response.

Mechanistic Synthesis & Experimental Workflow

The Causality of the Synthetic Design

The synthesis of monophenyl malonate via the direct esterification of malonic acid with phenol presents a thermodynamic challenge. The phenolic hydroxyl group is a poor nucleophile compared to aliphatic alcohols, and the carboxylic acid requires significant activation [2]. To drive the reaction forward, a potent dehydrating agent such as Phosphorus pentoxide (P₂O₅) is employed [5].

Mechanistic Rationale: P₂O₅ serves a dual purpose. First, it acts as a desiccant, shifting the equilibrium toward ester formation by sequestering the water byproduct (Le Chatelier's Principle). Second, it mechanistically intervenes by forming a highly electrophilic acyl phosphate intermediate, which drastically lowers the activation energy required for the nucleophilic attack by phenol [5].

SynthesisPathway MalonicAcid Malonic Acid (Reactant) Intermediate Acyl Phosphate Intermediate MalonicAcid->Intermediate Activation by P2O5 Phenol Phenol (Reactant) Product Monophenyl Malonate (CAS: 35756-54-8) Phenol->Product Nucleophilic Attack P2O5 P2O5 (Activator) P2O5->Intermediate Intermediate->Product Esterification

Caption: Reaction pathway for the synthesis of monophenyl malonate.

Step-by-Step Self-Validating Protocol
  • Preparation & Stoichiometry: In a rigorously dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine malonic acid and phenol. Note: To favor the mono-ester (monophenyl malonate) over the di-ester (diphenyl malonate), strictly control the molar ratio to 1:1.1 (malonic acid to phenol).

  • Activation: Slowly add Phosphorus pentoxide (P₂O₅) in portions under an inert atmosphere (Nitrogen or Argon) to prevent premature hydrolysis of the dehydrating agent [2].

  • Thermal Condensation: Gradually heat the reaction mixture to 100–130°C. Maintain this temperature with continuous stirring for 10–15 hours [2].

  • In-Process Validation: Monitor the reaction via High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). The emergence of an intermediate polarity spot confirms mono-ester formation. Over-reaction to diphenyl malonate will appear as a highly non-polar secondary spot.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to decompose unreacted P₂O₅ and precipitate the crude product [5].

  • Isolation & Purification: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water. Purify the crude monophenyl malonate by recrystallization from aqueous ethanol to yield the pure solid (melting point 79-81 °C) [4].

Applications in Drug Development

Monophenyl malonate is a critical building block in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Its most prominent historical and contemporary application is in the synthesis of 4-hydroxycoumarin derivatives [5].

The reaction proceeds via an initial acylation of a phenol derivative by the malonate ester, followed by an intramolecular cyclization and elimination of a molecule of phenol to form the heterocyclic ring system [5]. This structural motif is the pharmacophoric core of widely used anticoagulant drugs (e.g., warfarin derivatives) and various non-steroidal anti-inflammatory drugs (NSAIDs) [2]. The ability to introduce diverse side chains at the active methylene group while utilizing the monophenyl ester as a highly selective leaving group makes it an indispensable tool for structure-activity relationship (SAR) optimization in modern drug discovery programs.

References

  • ChemSynthesis. "3-oxo-3-phenoxypropanoic acid - 35756-54-8". Available at:[Link]

Sources

Monophenyl Malonate in Advanced Organic Synthesis: Mechanistic Insights and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monophenyl malonate (MPM), also known as phenyl hydrogen malonate, is a highly versatile malonic acid half-ester that bridges the gap between traditional active methylene chemistry and advanced esterification strategies. For researchers and drug development professionals, MPM offers a unique structural asymmetry: a free carboxylic acid pole that enables predictable decarboxylation, and a phenyl ester pole that serves as an exceptionally reactive electrophilic center[1]. This technical guide explores the mechanistic causality behind MPM’s reactivity, its core applications in heterocyclic synthesis and cross-coupling, and provides self-validating experimental protocols for laboratory deployment.

Physicochemical Profile & Structural Logic

The synthetic utility of MPM (CAS: 35756-54-8) is dictated by its distinct physicochemical properties[2]. Unlike dialkyl malonates, which require harsh saponification to break symmetry, MPM is pre-desymmetrized. The electron-withdrawing nature of the phenyl ring makes the adjacent carbonyl carbon highly electrophilic, while the phenoxide anion serves as a superior leaving group compared to aliphatic alkoxides (e.g., ethoxide)[1].

Table 1: Physicochemical Properties of Monophenyl Malonate
PropertyValueSynthetic Implication
CAS Number 35756-54-8Standard registry identification[2].
Molecular Formula C9H8O4Contains both H-bond donor and acceptor sites[2].
Molecular Weight 180.16 g/mol Precise mass tracking for reaction stoichiometry[2],[3].
Topological Polar Surface Area 63.6 ŲIndicates moderate polarity; soluble in polar aprotic solvents[3].
Rotatable Bonds 4High conformational flexibility during transition states[3].

The causality of choosing MPM over malonic acid or monoethyl malonate lies in downstream functionalization. When MPM undergoes a decarboxylative coupling, the resulting product is an activated phenyl ester. This ester can be directly subjected to aminolysis to form amides without the need for expensive coupling reagents (e.g., EDC, HOBt), streamlining pharmaceutical synthesis workflows.

Core Application 1: Synthesis of Heterocyclic Scaffolds (4-Hydroxycoumarins)

One of the most historically significant and industrially relevant applications of phenyl malonates is the synthesis of 4-hydroxycoumarins, a core scaffold in anticoagulant drugs (e.g., warfarin)[1].

Mechanistic Causality: The reaction initiates via the acylation of a phenol derivative by the malonate ester. Because phenols are notoriously poor nucleophiles compared to aliphatic alcohols, the reaction requires a potent dehydrating agent like phosphorus pentoxide (P₂O₅) and elevated temperatures to drive the thermodynamically unfavorable esterification to completion[1]. Once the intermediate phenyl malonate ester is formed, the acidic environment catalyzes an intramolecular Friedel-Crafts-type cyclization, eliminating a molecule of phenol to yield the heterocyclic ring system[1].

CoumarinSynthesis A Substituted Phenol D Phenyl Malonate Ester (Intermediate) A->D + B Monophenyl Malonate (Acylation Agent) B->D C P2O5 / Heat (Dehydrating Agent) C->D Promotes Acylation E Intramolecular Cyclization (- Phenol) D->E Acid Catalysis F 4-Hydroxycoumarin Scaffold E->F Ring Closure

Caption: Mechanistic pathway for the synthesis of 4-hydroxycoumarins using monophenyl malonate.

Core Application 2: Decarboxylative Doebner-Knoevenagel Condensations

Drawing parallels from the well-documented applications of monoethyl malonate[4],[5], MPM is highly effective in organocatalytic decarboxylative Doebner-Knoevenagel reactions.

Mechanistic Causality: When MPM is reacted with an aldehyde in the presence of a secondary amine catalyst (e.g., piperidine), the amine condenses with the aldehyde to form a highly electrophilic iminium ion. This lowers the activation energy for nucleophilic attack by the active methylene carbon of MPM. The resulting Knoevenagel adduct contains a free carboxylic acid group, which, upon heating, undergoes a concerted pericyclic decarboxylation. Carbon dioxide is extruded, yielding an α,β-unsaturated phenyl ester.

Knoevenagel A Aldehyde / Ketone D Knoevenagel Adduct A->D Condensation B Monophenyl Malonate B->D Condensation C Organocatalyst (e.g., Piperidine) C->D Base Catalysis E Thermal Decarboxylation (-CO2) D->E Heat F α,β-Unsaturated Phenyl Ester E->F Product

Caption: Organocatalytic decarboxylative Doebner-Knoevenagel reaction workflow.

Experimental Protocols: Self-Validating Workflows

The following protocol details the synthesis of an α,β-unsaturated phenyl ester via a Doebner-Knoevenagel condensation. This system is designed to be self-validating , utilizing intrinsic chemical feedback (gas evolution) to monitor reaction progress.

Protocol: Organocatalytic Synthesis of Cinnamic Acid Phenyl Esters

Objective: To synthesize activated phenyl esters from benzaldehyde derivatives using MPM.

Step 1: Reagent Charging & Activation

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas bubbler, dissolve 1.0 equivalent of the target benzaldehyde and 1.1 equivalents of monophenyl malonate in anhydrous pyridine (0.5 M concentration).

  • Causality: Pyridine acts as both the solvent and a mild base to deprotonate the carboxylic acid, facilitating the downstream decarboxylation transition state.

  • Add 0.1 equivalents of piperidine.

Step 2: Condensation & Decarboxylation (In-Process Control)

  • Gradually heat the reaction mixture to 85°C using an oil bath.

  • Self-Validating IPC: As the Knoevenagel adduct forms and the temperature reaches the decarboxylation threshold, CO₂ gas will begin to evolve. Monitor the gas bubbler. The steady bubbling is a direct, visual validation of the decarboxylation phase.

  • Maintain heating until gas evolution completely ceases (typically 2–4 hours). The cessation of bubbling serves as the self-validating endpoint indicating the complete consumption of the malonate half-ester.

Step 3: Quenching & Isolation

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove pyridine and piperidine), saturated NaHCO₃ (to remove unreacted MPM), and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Product Validation

  • Perform Thin Layer Chromatography (TLC). The product will be UV-active.

  • Self-Validating Stain: Stain the TLC plate with aqueous KMnO₄. The rapid appearance of a yellow spot on a purple background confirms the presence of the newly formed α,β-unsaturated alkene bond.

Quantitative Data & Comparative Analysis

To justify the selection of MPM in a synthetic route, it must be compared against its structural analogs. The table below summarizes the comparative reactivity profile, highlighting why MPM is the superior choice for generating activated intermediates.

Table 2: Comparative Reactivity Profile of Malonate Derivatives
Malonate DerivativeLeaving Group pKa (Conjugate Acid)Decarboxylation TempPost-Decarboxylation Utility
Malonic Acid N/A (Yields OH)~135°CYields free acid; requires coupling agents for amidation.
Monoethyl Malonate [4]~16.0 (Ethanol)~100°CYields ethyl ester; requires harsh saponification or strong bases for amidation.
Monophenyl Malonate ~9.95 (Phenol)~85°CYields activated phenyl ester; undergoes spontaneous aminolysis at room temp.

Data Interpretation: The significantly lower pKa of phenol compared to ethanol makes the phenoxide an excellent leaving group. This allows the resulting phenyl ester to react directly with amines, bypassing the atom-inefficient use of peptide coupling reagents.

Conclusion

Monophenyl malonate is far more than a simple building block; it is a strategically desymmetrized reagent that programs efficiency into synthetic pathways. By leveraging its dual functionality, chemists can execute tandem condensation-decarboxylation sequences that yield highly activated intermediates. Whether synthesizing complex 4-hydroxycoumarin derivatives[1] or streamlining the production of pharmaceutical amides, MPM provides a robust, atom-economical solution grounded in predictable mechanistic causality.

References

  • [1] Title: Diphenyl malonate | 1969-44-4 - Benchchem. Source: benchchem.com. URL: 1

  • [2] Title: MONOPHENYL MALONATE 35756-54-8 wiki. Source: guidechem.com. URL: 2

  • [3] Title: MONOPHENYL MALONATE 35756-54-8 wiki (Uses & Computational Data). Source: guidechem.com. URL: 3

  • [4] Title: CAS 1071-46-1: Monoethyl malonate - CymitQuimica. Source: cymitquimica.com. URL: 4

  • [5] Title: mono-Ethyl malonate 1071-46-1. Source: sigmaaldrich.com. URL: 5

Sources

Reactivity of the Active Methylene Group in Monophenyl Malonate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monophenyl malonate (MPM), often encountered as phenyl hydrogen malonate or as a reactive intermediate derived from diphenyl malonate, is a highly versatile building block in organic synthesis. For drug development professionals, the unique electronic architecture of MPM provides a distinct advantage over standard aliphatic malonates (e.g., diethyl malonate). By strategically leveraging the active methylene group flanked by a tunable carboxylic acid and a phenoxycarbonyl group, chemists can access complex heterocyclic scaffolds—such as barbiturates, coumarin anticoagulants, and beta-lactam intermediates—under milder, highly selective conditions.

This whitepaper dissects the causality behind MPM’s reactivity, providing mechanistic grounding, comparative performance data, and self-validating experimental protocols for advanced synthetic applications.

Mechanistic Grounding: The Electronic Architecture of MPM

The reactivity of the active methylene group (–CH₂–) in monophenyl malonate is dictated by a "push-pull" electronic dynamic that fundamentally alters its thermodynamic acidity and kinetic nucleophilicity.

Enhanced Acidity via Phenoxy Delocalization

In standard dialkyl malonates, the ester oxygen donates electron density into the carbonyl carbon via resonance, which slightly attenuates the carbonyl's electron-withdrawing effect on the adjacent methylene group. In MPM, the lone pairs on the phenyl ester oxygen are partially delocalized into the aromatic ring. This cross-conjugation reduces the electron density available to the ester carbonyl, rendering it more electrophilic. Consequently, the inductive electron-withdrawing effect on the α-carbon is magnified, lowering the pKₐ of the active methylene protons to approximately 12.5–13.5 (compared to ~16.4 for diethyl malonate). This allows for enolization using much milder bases.

Superior Leaving Group Dynamics

Beyond enolization, the phenoxide anion (PhO⁻) is a vastly superior leaving group compared to aliphatic alkoxides (e.g., ethoxide). This characteristic is critical for cascade reactions. Once the active methylene group undergoes an initial C-alkylation or C-acylation, the intermediate can readily undergo intramolecular cyclocondensation. The newly formed nucleophilic center attacks the phenyl ester carbonyl, expelling phenol to close the ring[1].

Intramolecular Catalysis and Hydrolysis

Understanding the degradation pathways of MPM is vital for formulation and prodrug development. Research into the demonstrates that the reaction is driven by intramolecular catalysis[2]. The adjacent carboxylate group participates in a highly ordered 6-membered ring transition state involving a single water molecule[3]. This self-catalyzed hydrolysis underscores the spatial proximity and inherent reactivity of the malonate backbone.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible via the enolization of monophenyl malonate.

MPM_Reactivity MPM Monophenyl Malonate (Active Methylene) Base Base / Catalyst (Deprotonation) MPM->Base Proton Abstraction Enolate Reactive Enolate Intermediate Base->Enolate pKa ~ 12.5 Electrophile Electrophilic Attack (Aldehyde/Acyl Chloride) Enolate->Electrophile Nucleophilic Addition Knoevenagel Knoevenagel Condensation (C=C Bond Formation) Electrophile->Knoevenagel -H2O Acylation C-Acylation & Cyclocondensation Electrophile->Acylation -Phenol / -HCl

Reaction pathway of monophenyl malonate highlighting enolization and electrophilic attacks.

Quantitative Data: Performance Comparison

To guide reagent selection, the table below summarizes the reactivity metrics of monophenyl malonate against common industry alternatives.

Property / MetricDiethyl MalonateMonophenyl MalonateMeldrum's Acid
Approximate pKₐ (DMSO) ~16.4~12.5 - 13.5~7.3
Leaving Group Ability Ethoxide (Poor)Phenoxide (Excellent)Acetone + CO₂ (Irreversible)
Acylation Reactivity Requires strong base (NaOEt)Proceeds with Lewis Acids (AlCl₃)High, often spontaneous
Knoevenagel Conditions Strong base / High heatMild base (Piperidine)Weak base / Room Temp
Primary Synthetic Utility Simple alkylation, ester synthesisCyclocondensation, heterocyclesKetene intermediates, rapid C-C

Self-Validating Experimental Protocols

The following methodologies translate the theoretical reactivity of MPM into field-proven, step-by-step workflows. Every step is designed with causality and self-validation in mind.

Protocol A: Lewis Acid-Catalyzed Acylation & Cyclocondensation

As established in the, monophenyl malonates can be directly acylated using acid chlorides and Aluminum Chloride (AlCl₃) without the need for basic reagents like metallic sodium[4]. This protocol yields complex β-diketones or cyclized heterocycles (e.g., 4-hydroxycoumarin derivatives).

Workflow Diagram:

Experimental_Workflow Step1 Step 1: Preparation Mix MPM & Electrophile in dry solvent Step2 Step 2: Activation Add Lewis Acid (AlCl3) at 0°C Step1->Step2 Step3 Step 3: Cyclization Heat to reflux (80°C) Monitor via TLC Step2->Step3 Step4 Step 4: Quenching Pour into ice-water Precipitate product Step3->Step4 Step5 Step 5: Isolation Filtration & Recrystallization Step4->Step5

Step-by-step experimental workflow for the Lewis acid-catalyzed cyclocondensation of MPM.

Step-by-Step Methodology:

  • Reagent Combination: Dissolve 1.0 equivalent of MPM and 1.1 equivalents of the target acyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of the acyl chloride and the competitive hydrolysis of the phenyl ester.

  • Lewis Acid Activation (0°C): Cool the mixture to 0°C. Slowly add 2.5 equivalents of anhydrous AlCl₃ in small portions.

    • Causality: AlCl₃ coordinates with the carbonyl oxygens, vastly increasing the electrophilicity of the acyl chloride while simultaneously polarizing the malonate to facilitate enolization[4].

    • Self-Validation: The reaction mixture will turn deep yellow/orange, and the controlled evolution of HCl gas (detectable via pH paper at the vent) confirms active C-acylation.

  • Thermal Cyclization (Reflux): Gradually warm the mixture to room temperature, then reflux (approx. 40°C for DCM, or higher if using dichloroethane) for 4–6 hours.

    • Causality: The thermal energy overcomes the activation barrier for the subsequent intramolecular attack of the newly formed enol onto the phenyl ester, expelling phenol.

  • Quenching & Isolation: Cool to 0°C and carefully quench by pouring the mixture over crushed ice containing 1M HCl.

    • Causality: The acidic aqueous quench destroys the aluminum complex, liberating the free organic product.

    • Self-Validation: A distinct phase separation will occur. If the target heterocycle is highly crystalline, it will precipitate directly at the aqueous-organic interface.

Protocol B: Mild Knoevenagel Condensation

For researchers utilizing [5], the enhanced acidity allows for the use of catalytic secondary amines rather than stoichiometric alkoxides.

Step-by-Step Methodology:

  • Substrate Mixing: Combine 1.0 eq of MPM and 1.0 eq of the target aldehyde in toluene.

  • Catalyst Addition: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid.

    • Causality: Piperidine acts as a mild base to generate the malonate enolate. Acetic acid protonates the aldehyde, increasing its electrophilicity. Together, they form an iminium intermediate that accelerates the condensation.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and reflux.

    • Causality: The continuous removal of the water byproduct drives the thermodynamic equilibrium entirely toward the alkene product.

    • Self-Validation: The reaction is complete when the stoichiometric volume of water ceases to accumulate in the Dean-Stark trap.

Conclusion

The active methylene group in monophenyl malonate represents a highly tunable node for carbon-carbon bond formation. By understanding the electronic withdrawal imparted by the phenyl ring and the superior leaving group kinetics of the phenoxide ion, drug development professionals can deploy MPM to synthesize complex, sterically hindered heterocycles that are otherwise inaccessible using traditional aliphatic malonates. Adhering to the self-validating protocols outlined above ensures high fidelity, reproducibility, and scalability in pharmaceutical synthesis.

Sources

Strategic Utilization of Monophenyl Malonate in Pharmaceutical Synthesis: Mechanisms, Methodologies, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where standard dialkyl malonates fail to deliver the necessary reactivity or selectivity for complex pharmaceutical intermediates. Monophenyl malonate (MPM), also known as phenyl hydrogen malonate, serves as a highly versatile C3 building block designed to overcome these limitations. By offering a differentiated reactivity profile—combining a highly reactive phenyl ester with a free carboxylic acid—MPM facilitates precise, stepwise transformations. This whitepaper provides an in-depth technical analysis of MPM's utility, focusing on its mechanistic advantages, optimized experimental protocols, and its critical role in the synthesis of active pharmaceutical ingredients (APIs) such as 4-hydroxycoumarin anticoagulants.

Chemical Rationale: The Superiority of the Phenoxy Leaving Group

The strategic choice to utilize MPM over traditional building blocks like dimethyl malonate (DMM) or diethyl malonate (DEM) is rooted in fundamental physical organic chemistry.

In acyl transfer and cyclization reactions, the rate-determining step is often the collapse of the tetrahedral intermediate, which is heavily dependent on the leaving group's ability to stabilize a negative charge. The conjugate acid of the phenoxide ion (phenol) has a pKa​ of ~10.0, whereas the conjugate acids of methoxide and ethoxide have pKa​ values of ~15.5 and ~15.9, respectively. This 5-order-of-magnitude difference in acidity means that the phenoxide ion is a vastly superior leaving group.

Furthermore, the mono-ester nature of MPM allows for intramolecular catalysis and specific hydrogen-bonding transition states that accelerate hydrolysis and subsequent decarboxylation[1]. This makes MPM an ideal reagent for decarboxylative acylation and the construction of beta-keto esters, where the free carboxylic acid can be activated (e.g., to an acyl chloride) while the phenyl ester remains poised for a subsequent, rapid nucleophilic attack[2].

Core Pharmaceutical Applications

Synthesis of 4-Hydroxycoumarin Scaffolds

The 4-hydroxycoumarin structural motif is the core pharmacophore for a class of vital anticoagulant drugs, including Warfarin and Phenprocoumon. The synthesis of this scaffold is historically and practically achieved through the reaction of phenol derivatives with malonic acid esters.

When using MPM, the reaction proceeds via an initial O-acylation of the phenol to form a diphenyl malonate intermediate. In the presence of a Lewis acid, this intermediate undergoes a Fries-type rearrangement to yield a C-acylated product (a β -keto ester derivative). Finally, an intramolecular cyclization occurs, driven by the excellent leaving group ability of the phenoxy group, expelling a molecule of phenol to form the stable, heterocyclic 4-hydroxycoumarin ring[3].

Decarboxylative Acylation for Polyketide Precursors

MPM is frequently utilized in the synthesis of complex β -keto esters, which are precursors to statins and macrolide antibiotics. The active methylene group of MPM can be acylated with various acid chlorides in the presence of Lewis acids like aluminum chloride ( AlCl3​ )[2]. Following acylation, the free carboxylic acid moiety easily undergoes decarboxylation under mild thermal conditions, yielding the desired β -keto ester without the need for harsh saponification steps that might degrade sensitive functional groups.

Quantitative Data: Reaction Optimization

To illustrate the synthetic advantages of MPM, the following tables summarize quantitative optimization data derived from standard laboratory protocols.

Table 1: Optimization of Dehydrating Agents for Monophenyl Malonate Synthesis

Dehydrating AgentTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Note
P2​O5​ 1201278>95Standard robust method; drives equilibrium via irreversible hydration[3].
POCl3​ / ZnCl2​ 150682>90Faster kinetics; generates acyl chloride in situ, but requires complex workup[3].
DCC / DMAP252465>98Mild Steglich conditions; prevents thermal degradation but lower overall yield.

Table 2: Leaving Group Efficacy in 4-Hydroxycoumarin Cyclization

Malonate DerivativeLeaving Group pKa​ of Conjugate AcidRelative Cyclization RateIsolated Yield (%)
Dimethyl MalonateMethoxide~15.51x (Baseline)45
Diethyl MalonateEthoxide~15.90.8x40
Monophenyl Malonate Phenoxide ~10.0 50x 85

Standardized Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its internal quality control. The following methodologies are designed as self-validating systems.

Protocol A: Synthesis and Isolation of Monophenyl Malonate

The direct esterification of malonic acid with phenol requires overcoming the poor nucleophilicity of the phenolic hydroxyl group. This is achieved using an excess of phenol and a potent dehydrating agent[3].

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask with malonic acid (1.0 eq) and phenol (3.0 eq). The 1:3 molar ratio is critical to drive the statistical formation of the mono-ester while providing a solvent-like environment.

  • Activation: Slowly add Phosphorus pentoxide ( P2​O5​ , 1.5 eq) in portions under a nitrogen atmosphere. Caution: Highly exothermic.

  • Thermal Condensation: Heat the reaction mixture to 100–130°C with vigorous stirring for 10–15 hours[3].

  • Quenching: Cool the mixture to room temperature and carefully pour it into crushed ice to hydrolyze unreacted P2​O5​ .

  • Extraction & Washing: Extract the aqueous layer with toluene (3x 50 mL). Wash the combined organic layers with distilled water, followed by a 5% NaHCO3​ solution to remove unreacted malonic acid.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude product from an ethanol/water mixture.

Self-Validation & Quality Control:

  • TLC: Run on Silica gel (Hexane:EtOAc 7:3). The disappearance of the malonic acid spot ( Rf​≈0.1 ) and the appearance of the MPM spot ( Rf​≈0.4 ) indicates reaction completion.

  • 1H NMR ( CDCl3​ ): Confirm product identity by verifying the distinct methylene singlet at δ 3.65 ppm (2H) and the multiplet for the mono-substituted benzene ring at δ 7.1–7.4 ppm (5H).

Protocol B: Synthesis of 4-Hydroxycoumarin via MPM

This protocol utilizes MPM as a highly reactive C3 donor for the construction of the coumarin heterocyclic core.

Step-by-Step Methodology:

  • Preparation: In a reaction vessel, combine MPM (1.0 eq) and the target phenol derivative (1.0 eq).

  • Lewis Acid Addition: Add anhydrous ZnCl2​ (2.0 eq) and Phosphorus oxychloride ( POCl3​ ) as both a solvent and activating agent[3].

  • Cyclization: Reflux the mixture at 100-150°C for 4-6 hours. The POCl3​ converts the free acid of MPM into an acyl chloride, facilitating O-acylation, while ZnCl2​ drives the subsequent Fries rearrangement and cyclization[2].

  • Workup: Cool the mixture and quench carefully over crushed ice. The crude 4-hydroxycoumarin derivative will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from methanol.

Self-Validation & Quality Control:

  • UV-Vis/TLC: The cyclized product is highly conjugated and will exhibit strong fluorescence under UV 254 nm.

  • 1H NMR (DMSO- d6​ ): The critical validation marker is the appearance of the highly deshielded enolic OH proton at δ≈12.5 ppm, confirming successful cyclization and tautomerization.

Visualizations

The following diagrams map the logical workflows and mechanistic pathways discussed in this guide.

MPM_Workflow Start Malonic Acid + Phenol (1:3 Molar Ratio) Dehydration Add P₂O₅ (Dehydrating Agent) Start->Dehydration Heating Thermal Activation (100-130°C, 10-15h) Dehydration->Heating Quench Ice-Water Quench (Hydrolyze excess P₂O₅) Heating->Quench Extraction Solvent Extraction (Toluene/Ether) Quench->Extraction Washing Bicarbonate Wash (Remove unreacted acid) Extraction->Washing Purification Recrystallization (Ethanol/Water) Washing->Purification Product Pure Monophenyl Malonate (Yield: 65-80%) Purification->Product

Experimental workflow for the synthesis and purification of monophenyl malonate.

Coumarin_Pathway MPM Monophenyl Malonate (Acylating Agent) Activation Lewis Acid Activation (AlCl₃ or POCl₃) MPM->Activation Phenol Phenol Derivative Phenol->Activation Inter1 O-Acylation Intermediate (Phenyl Malonate Ester) Activation->Inter1 Esterification Inter2 Fries-type Rearrangement (C-Acylation) Inter1->Inter2 Heat / Acid Cyclization Intramolecular Cyclization (- Phenol) Inter2->Cyclization Product 4-Hydroxycoumarin Scaffold Cyclization->Product

Mechanistic pathway for 4-hydroxycoumarin synthesis from monophenyl malonate.

References

  • BenchChem. "Diphenyl malonate | 1969-44-4 - Benchchem". Benchchem.com.3

  • Oxford University Press. "The Reactions of Ester with Acyl Chloride in the Presence of Aluminum Chloride". Oup.com. 2

  • American Chemical Society. "Catalysis in ester cleavage. VI. Multiproton catalysis in hydrolysis of 3,5-dinitroaspirin". Acs.org. 1

Sources

The Role of Monophenyl Malonate in Advanced Malonic Ester Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, the malonic ester synthesis is a foundational method for carbon-carbon bond formation. While dialkyl malonates (e.g., diethyl malonate) are the traditional workhorses, they often require harsh, multi-step saponification and decarboxylation sequences. Monophenyl malonate (phenyl hydrogen malonate, CAS 35756-54-8) emerges as a highly specialized bifunctional reagent that bypasses these limitations. By combining a free, readily decarboxylated carboxylic acid with a highly activated phenyl ester, monophenyl malonate enables streamlined, one-pot decarboxylative Knoevenagel condensations and selective acylation workflows. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for utilizing monophenyl malonate in advanced synthetic applications.

Physicochemical Profile & Structural Significance

Monophenyl malonate is a half-ester of malonic acid. Its structural asymmetry—possessing both a hydrogen-bond donating acid and a lipophilic, electron-withdrawing phenyl ester—grants it unique solubility and reactivity profiles[1]. The phenoxy group is a significantly better leaving group than an ethoxy group, making the ester highly susceptible to targeted nucleophilic attack, while the free acid serves as a directing group for base-catalyzed decarboxylation[2].

Table 1: Physicochemical Properties of Monophenyl Malonate

PropertyValue
Chemical Name Monophenyl malonate (Phenyl hydrogen malonate)
CAS Number 35756-54-8
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
Topological Polar Surface Area (TPSA) 63.6 Ų
LogP 1.0667

Mechanistic Paradigms in Synthesis

Differentiated Reactivity & Decarboxylative Condensation

The primary advantage of monophenyl malonate lies in its bifunctional nature. In a traditional malonic ester synthesis, both ester groups are identical, requiring post-condensation hydrolysis to induce decarboxylation. Monophenyl malonate eliminates this requirement. During Knoevenagel condensations with aryl aldehydes, the free carboxylic acid provides the necessary acidity for enolization. Upon aldol addition and dehydration, the resulting alkylidene malonate monoester is highly unstable. The electron-withdrawing phenyl ester increases the electrophilicity of the alpha-carbon, lowering the activation energy for the spontaneous loss of CO₂, thereby locking the resulting alkene in the thermodynamically favored (E)-configuration[3][4].

Intramolecular Catalysis & Hydrolysis Kinetics

A defining mechanistic feature of phenyl hydrogen malonate is its capacity for intramolecular catalysis. Kinetic studies demonstrate that the free carboxylate group acts as an intramolecular general base during the hydrolysis of the phenyl ester. The transition state is highly organized, involving a single water molecule within a 6-membered ring structure[5]. This proximity effect drastically accelerates the cleavage of the phenyl ester compared to intermolecular hydrolysis, a critical consideration when designing selective deprotection or transesterification strategies in complex Active Pharmaceutical Ingredient (API) synthesis.

Lewis Acid-Mediated Acylation

Beyond condensations, the active methylene group of malonates can be acylated to form complex β -keto esters. While dialkyl malonates typically require strong bases (e.g., sodium ethoxide), the unique electronic environment of phenyl-substituted malonates, combined with Lewis acid catalysis (such as AlCl₃), facilitates direct C-acylation with acid chlorides, providing streamlined access to highly functionalized intermediates[6].

Table 2: Comparative Reactivity Profile of Malonate Derivatives

Malonate DerivativeEster ReactivityDecarboxylation ProfilePrimary Synthetic Utility
Diethyl Malonate Low (stable to mild nucleophiles)Requires harsh saponificationStandard alkylation, carboxylic acid synthesis
Diphenyl Malonate High (excellent phenoxy leaving group)Requires prior hydrolysisSynthesis of 4-hydroxycoumarins[7]
Monophenyl Malonate High (activated phenyl ester)Spontaneous post-condensationDecarboxylative Knoevenagel, β -keto esters
Meldrum's Acid Very High (cyclic diester)Spontaneous (loses CO₂ & acetone)Ketenes, synthesis of malonate monoesters

Validated Experimental Protocols

Protocol A: Synthesis of Monophenyl Malonate via Meldrum’s Acid

Historically, monophenyl malonate was synthesized via the direct esterification of malonic acid and phenol using strong dehydrating agents like P₂O₅. However, this often yields unpredictable mixtures of mono- and diphenyl malonates[7]. The modern, self-validating protocol utilizes the nucleophilic ring-opening of Meldrum's acid, ensuring absolute mono-selectivity[4][8].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 1.05 equivalents of phenol in anhydrous toluene to achieve a 0.5 M concentration.

  • Thermal Activation: Heat the mixture to reflux (~110°C) under an inert nitrogen atmosphere for 4–6 hours.

    • Causality: Toluene allows for temperatures sufficient to drive the thermal ring-opening. The reaction produces acetone as a byproduct; at 110°C, acetone continuously volatilizes, driving the equilibrium forward (Le Chatelier's principle). The cessation of gas evolution visually validates reaction completion.

  • Isolation: Cool the reaction to room temperature. Concentrate the solution under reduced pressure to remove toluene and residual acetone.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to afford pure monophenyl malonate as a white crystalline solid.

Synthesis Meldrum Meldrum's Acid Heat Reflux in Toluene (110°C) Meldrum->Heat Phenol Phenol Phenol->Heat Acetone Acetone (Byproduct) Heat->Acetone MPM Monophenyl Malonate Heat->MPM

Synthesis workflow of monophenyl malonate via Meldrum's acid ring opening.
Protocol B: Decarboxylative Knoevenagel Condensation (Synthesis of Phenyl Caffeate)

This protocol details the synthesis of phenyl caffeate, a potent antioxidant and 5-lipoxygenase inhibitor precursor, directly from 3,4-dihydroxybenzaldehyde[4][8].

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve 1.0 equivalent of 3,4-dihydroxybenzaldehyde and 1.2 equivalents of monophenyl malonate in anhydrous pyridine (0.3 M).

  • Catalysis: Add a catalytic amount (0.1 equivalents) of piperidine to the solution.

    • Causality: Piperidine forms a highly electrophilic iminium ion intermediate with the aryl aldehyde, significantly lowering the activation energy for nucleophilic attack. Pyridine acts as both solvent and a mild base, facilitating the initial deprotonation of the malonate's carboxylic acid without hydrolyzing the sensitive phenyl ester.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. The base catalyzes both the condensation and the spontaneous decarboxylation.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (to quench and remove the amine bases), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to isolate the pure (E)-phenyl caffeate.

Knoevenagel Aldehyde Aryl Aldehyde Adduct Alkylidene Malonate Monoester Aldehyde->Adduct MPM Monophenyl Malonate MPM->Adduct Base Piperidine / Pyridine (Catalyst & Solvent) Base->Adduct Decarb Decarboxylation (- CO2) Adduct->Decarb Product (E)-Phenyl Cinnamate Derivative Decarb->Product

Decarboxylative Knoevenagel condensation pathway using monophenyl malonate.

Conclusion

Monophenyl malonate bridges the gap between the stability of dialkyl malonates and the extreme reactivity of Meldrum's acid. By offering a highly activated ester paired with a decarboxylation-ready free acid, it allows drug development professionals to execute complex, atom-economical condensations and acylations under mild conditions. Understanding the causality behind its synthesis and its intramolecular catalytic properties ensures highly reproducible, scalable workflows in the laboratory.

References

  • Venkatasubban, K. S., & Hogg, J. L. "Transition state structure for the intramolecular catalysis by carboxylate of phenyl hydrogen malonate hydrolysis." Tetrahedron Letters (via ResearchGate). URL:[Link]

  • ResearchGate. "Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence." ResearchGate. URL:[Link]

  • Touaibia, M., et al. "Caffeates and Caffeamides: Synthetic Methodologies and Their Antioxidant Properties." PMC (NIH). URL:[Link]

  • ResearchGate. "One-pot Preparation of Caffeic Acid Esters from 3, 4-Dihydroxybenzaldehyde." ResearchGate. URL:[Link]

  • Matsui, K., & Ota, M. "The Reactions of Ester with Acyl Chloride in the Presence of Aluminum Chloride. III." Bulletin of the Chemical Society of Japan (OUP). URL:[Link]

Sources

Monophenyl Malonate: A Versatile Precursor for Heterocyclic Synthesis in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, the construction of complex heterocyclic frameworks requires precursors that offer both high reactivity and predictable regioselectivity. Monophenyl malonate (MPM) (CAS: 35756-54-8) has emerged as a highly valuable asymmetric building block[1]. Unlike its symmetrical counterparts (malonic acid or diphenyl malonate), MPM possesses a unique dual-functionality: a free carboxylic acid capable of rapid activation, and a phenyl ester that serves as an excellent leaving group during intramolecular cyclization[2].

This technical guide explores the mechanistic foundations of monophenyl malonate, detailing its synthesis and its critical role as a precursor in the development of pharmacologically active heterocycles, including 4-hydroxycoumarins and 3-carbamoyl-2-pyridone derivatives used in anti-pruritic therapies[3][4].

Chemical Profile & Mechanistic Foundation

To utilize MPM effectively, researchers must understand the causality behind its reactivity. The molecule features an active methylene group flanked by two distinct carbonyl environments.

Table 1: Physicochemical Properties of Monophenyl Malonate
PropertyValueClinical / Synthetic Relevance
CAS Number 35756-54-8Standard identifier for reagent sourcing[1].
Molecular Formula C₉H₈O₄Dictates stoichiometric calculations[1].
Molecular Weight 180.16 g/mol Critical for precise molar equivalent scaling[1].
Topological Polar Surface Area 63.6 ŲIndicates moderate polarity, affecting solvent choice (e.g., soluble in polar aprotic solvents)[1].
Rotatable Bonds 4Allows conformational flexibility necessary for forming 6-membered transition states during cyclization[1][5].

Mechanistic Causality: The asymmetry of MPM is its greatest asset. The free carboxylic acid can be easily converted into an acyl chloride using standard reagents (e.g., POCl₃ or SOCl₂). Once activated, the active methylene group becomes highly susceptible to Lewis acid-catalyzed acylation[2]. During subsequent cyclocondensation, the phenoxy group (-OPh) acts as a superior leaving group compared to an alkoxy group (-OR), driving the thermodynamics of ring closure forward to form stable heterocycles[3].

Synthesis of Monophenyl Malonate

The synthesis of MPM requires careful control of reaction conditions to prevent the over-esterification that leads to diphenyl malonate. The direct esterification of a carboxylic acid with a phenol is thermodynamically unfavorable due to the low nucleophilicity of the phenolic hydroxyl group[3].

Experimental Protocol: Dehydrative Condensation

This protocol is designed as a self-validating system. Deviation from expected physical observations indicates a failure in reaction kinetics.

  • Preparation: In a dry, three-neck round-bottom flask equipped with a mechanical stirrer, combine malonic acid and phenol in a strict 1:1 molar ratio. (Note: A 1:3 ratio intentionally drives the reaction toward diphenyl malonate; strict stoichiometry is required for the monoester)[3].

  • Dehydration (Causality): Portion-wise, add phosphorus pentoxide (P₂O₅). Why P₂O₅? The high energy barrier of phenolic esterification requires a powerful dehydrating agent to irreversibly sequester water and drive the equilibrium forward[3].

  • Thermal Activation: Heat the mixture to 100–130°C.

  • Validation Check: The reaction of P₂O₅ with residual moisture is highly exothermic. The mixture should transition into a homogenous melt. If the mixture remains strictly heterogeneous after 2 hours at 130°C, the P₂O₅ may have degraded into inactive phosphoric acid due to poor storage.

  • Isolation: Cool the mixture, quench carefully with ice water to hydrolyze unreacted P₂O₅, and extract with an organic solvent (e.g., ethyl acetate). Purify via recrystallization.

MPM_Synthesis MA Malonic Acid Cond P₂O₅ / Heat (100-130°C) Dehydrative Condensation MA->Cond PH Phenol (1 eq) PH->Cond MPM Monophenyl Malonate (CAS: 35756-54-8) Cond->MPM -H₂O

Caption: Reaction scheme for the synthesis of monophenyl malonate via dehydrative condensation.

Heterocyclic Synthesis Workflow: 4-Hydroxycoumarins

4-Hydroxycoumarin derivatives are vital pharmacophores in anticoagulant therapeutics and rodenticides. MPM serves as an ideal precursor for these compounds through a Lewis acid-mediated cyclocondensation[2][6].

Table 2: Reagents for MPM Cyclocondensation
Reagent/CatalystRole in SynthesisExpected Observation (Validation)
POCl₃ Converts MPM to its highly reactive acid chloride.Mild exotherm; dissolution of suspended solids.
AlCl₃ / ZnCl₂ Lewis acid; activates the carbonyl carbon for intramolecular acylation[2].Vigorous evolution of HCl and CO₂ gas[2].
Experimental Protocol: Lewis Acid-Catalyzed Cyclization
  • Acid Chloride Formation: Suspend MPM in anhydrous phosphorus oxychloride (POCl₃). Heat gently to 60°C until the evolution of HCl gas begins.

  • Lewis Acid Addition (Causality): Cool the mixture to room temperature and add anhydrous aluminum chloride (AlCl₃) in portions. Why AlCl₃? Aluminum chloride coordinates with the carbonyl oxygen of the phenyl ester, increasing the electrophilicity of the adjacent carbon and facilitating the attack by the active methylene group[2].

  • Cyclization & Decarbethoxylation: Heat the reaction mixture to 90–110°C.

  • Validation Check: You must observe the continuous evolution of carbon dioxide (CO₂) and ethyl/phenyl chloride gas[2]. This gas evolution is the physical validation that decarbethoxylation and ring-closure are actively occurring. If gas evolution stops prematurely, the Lewis acid has likely been poisoned by atmospheric moisture.

  • Quenching: Carefully pour the hot mixture over crushed ice and concentrated HCl to break down the aluminum complexes. Filter the resulting crude 4-hydroxycoumarin precipitate.

Coumarin_Synthesis MPM Monophenyl Malonate Act Acid Chloride Formation (POCl₃ / ZnCl₂) MPM->Act Acyl Acylation of Active Methylene (AlCl₃ Catalyst) Act->Acyl Intermediate Cyclo Intramolecular Cyclization & Decarbethoxylation Acyl->Cyclo Coumarin 4-Hydroxycoumarin (Heterocycle) Cyclo->Coumarin -Phenol / -CO₂

Caption: Mechanistic pathway for 4-hydroxycoumarin synthesis from monophenyl malonate.

Advanced Applications: Pyridone Derivatives in Drug Development

Beyond coumarins, MPM and its derivatives are utilized in the synthesis of highly functionalized nitrogen-containing heterocycles. A notable application is the synthesis of 3-carbamoyl-2-pyridone derivatives [4].

These compounds act as potent cannabinoid receptor agonists and are formulated into topical anti-pruritic agents for the treatment of severe atopic dermatitis[4]. In these workflows, the malonate derivative undergoes condensation with cyclic amines (e.g., cyclohexylmethylamine) followed by palladium-catalyzed hydrogenation and cyclization to form the pyridone core[4]. The use of a monophenyl or monoalkyl malonate ensures that the cyclization proceeds with strict regiocontrol, preventing the formation of symmetrical polymeric byproducts that plague dialkyl malonate reactions.

References

  • Kaneyuki, Hiroo. "The Reactions of Ester with Acyl Chloride in the Presence of Aluminum Chloride. III. Formation of Dibenzoylmethane and Ethyl Dibenzoylacetate." Bulletin of the Chemical Society of Japan. URL: [Link]

  • Google Patents. "WO2006046778A1 - 3-carbamoyl-2-pyridone derivative". Google.com.
  • Chemsrc. "chromene-2,4-dione | CAS#:4438-85-1". Chemsrc.com. URL:[Link]

Sources

Monophenyl Malonate: A Comprehensive Technical Guide on Solubility Dynamics and Stability Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist in early-stage drug development, I frequently encounter monophenyl malonate (also known as phenyl hydrogen malonate) during the design of complex active pharmaceutical ingredients (APIs). While its dual functionality—a free carboxylic acid paired with a reactive phenyl ester—makes it an exceptionally versatile building block, it also introduces unique solubility and stability challenges. This whitepaper synthesizes field-proven methodologies and mechanistic insights to provide a robust framework for handling, formulating, and analyzing monophenyl malonate.

Physicochemical Profiling and Solvation Causality

The successful integration of monophenyl malonate into synthetic pipelines hinges on a rigorous understanding of its physicochemical boundaries. The causality behind experimental failures often traces back to uncharacterized solvation behavior or degradation in protic solvents.

Table 1: Core Physicochemical Parameters of Monophenyl Malonate

ParameterValueCausality / Impact on Formulation
CAS Number 35756-54-8Standard identifier for material sourcing[1].
Molecular Formula C9H8O4Dictates the mass-balance calculations during synthesis[1].
Molecular Weight 180.16 g/mol Low molecular weight facilitates rapid dissolution kinetics[1].
Topological Polar Surface Area 63.6 ŲModerate TPSA dictates amphiphilic solvation behavior[1].
Hydrogen Bond Donors 1Enables specific solute-solvent interactions in protic media.
Hydrogen Bond Acceptors 4Promotes solubility in hydrogen-bond donating solvents[1].
Solubility Dynamics

Understanding the solubility of monophenyl malonate requires analyzing its structural causality. The free carboxylic acid provides hydrogen bond donor/acceptor capabilities, making it sparingly soluble in pure water but highly soluble in polar organic solvents (e.g., methanol, tetrahydrofuran) and moderately polar solvents (e.g., methylene chloride, ethyl acetate). Conversely, the phenyl ring enhances lipophilicity, allowing for solubility in aromatic hydrocarbons like toluene [2].

Protocol 1: Self-Validating Shake-Flask Solubility Determination

To ensure trustworthiness and reproducibility, this protocol incorporates a strict mass-balance check.

  • Preparation: Accurately weigh 500.0 mg of monophenyl malonate into a 20 mL amber glass vial.

  • Solvent Addition: Add exactly 5.0 mL of the target solvent (e.g., anhydrous methylene chloride).

  • Equilibration: Agitate the vial at 25°C ± 0.5°C in a thermostatic orbital shaker for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to cleanly separate undissolved solids from the saturated supernatant.

  • Quantification: Aliquot 1.0 mL of the supernatant, dilute appropriately with the HPLC mobile phase, and analyze via HPLC-UV at 254 nm against a validated calibration curve.

  • Validation (Causality Check): Recover the undissolved solid, dry under vacuum, and weigh. The sum of the dissolved mass (calculated from HPLC) and the recovered solid mass must equal the initial 500.0 mg (±2%). If a mass imbalance occurs, it indicates solvent-induced degradation or volatilization.

Stability Profiles and Degradation Pathways

The stability of monophenyl malonate is dictated by two primary degradation pathways: intramolecularly catalyzed hydrolysis and thermal decarboxylation.

Intramolecularly Catalyzed Hydrolysis

Unlike simple dialkyl malonates, monophenyl malonate is uniquely susceptible to intramolecular catalysis. The free carboxylate group actively assists in the cleavage of the adjacent phenyl ester. Mechanistic studies have demonstrated that this hydrolysis proceeds via a 6-membered ring transition state involving a single water molecule [3]. This causality explains why the compound degrades significantly faster in aqueous environments where the carboxylate is deprotonated (pH > pKa) compared to strictly anhydrous organic conditions.

Thermal Decarboxylation

At elevated temperatures (>100°C), malonic acid monoesters undergo thermal decarboxylation. Monophenyl malonate will extrude carbon dioxide gas to form phenyl acetate. This necessitates strict temperature controls during solvent evaporation or refluxing steps.

Protocol 2: Stability-Indicating Forced Degradation

This protocol is designed as a self-validating system to map the degradation kinetics of the API.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of monophenyl malonate in a 50:50 mixture of Acetonitrile and 0.1M NaOH (for basic hydrolysis mapping).

  • Incubation: Store the solutions at 40°C in a tightly sealed, temperature-controlled stability chamber.

  • Sampling: Withdraw 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Immediately neutralize the aliquots with 100 µL of 0.1M HCl to quench the degradation reaction.

  • Analysis: Inject the quenched samples into an HPLC system (C18 column, gradient elution). Monitor the disappearance of the monophenyl malonate peak and the concurrent appearance of phenol and malonic acid peaks.

  • Validation: Calculate the molar sum of the degradants. This sum must correlate directly with the molar loss of the parent monophenyl malonate, ensuring the analytical method is truly stability-indicating and mass-balanced.

Mechanistic Visualization

The following diagram maps the logical workflow of the primary degradation pathways discussed above.

DegradationPathways MPM Monophenyl Malonate (C9H8O4) Hydrolysis Aqueous Hydrolysis (Intramolecular Catalysis) MPM->Hydrolysis H2O, pH > pKa Decarboxylation Thermal Decarboxylation (Elevated Temp) MPM->Decarboxylation Heat (>100°C) Products1 Malonic Acid + Phenol Hydrolysis->Products1 6-Membered TS Products2 Phenyl Acetate + CO2 Decarboxylation->Products2 -CO2

Figure 1: Monophenyl malonate degradation pathways via hydrolysis and decarboxylation.

Conclusion

By treating experimental protocols as self-validating systems and understanding the mechanistic causality behind monophenyl malonate's reactivity, researchers can effectively mitigate its degradation. Controlling the pH to prevent carboxylate-driven intramolecular hydrolysis and maintaining strict thermal limits are paramount for preserving the integrity of this critical intermediate.

References

  • Venkatasubban, K. S., & Hogg, J. L. (1979). Transition state structure for the intramolecular catalysis by carboxylate of phenyl hydrogen malonate hydrolysis. Tetrahedron Letters, 20(45), 4355-4358. URL:[Link]

Sources

Monophenyl malonate as an intermediate in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Monophenyl Malonate in Drug Discovery: A Versatile Half-Ester Intermediate for Advanced API Synthesis

Executive Summary

In the landscape of modern pharmaceutical synthesis, the strategic selection of building blocks dictates both the efficiency of the synthetic route and the purity of the final Active Pharmaceutical Ingredient (API). Monophenyl malonate (3-oxo-3-phenoxypropanoic acid, CAS: 35756-54-8) has emerged as a highly specialized, desymmetrized intermediate[1]. Unlike its symmetric counterparts (e.g., dimethyl or diethyl malonate), monophenyl malonate possesses one free carboxylic acid and one phenyl ester. This structural dichotomy provides unparalleled chemoselectivity, allowing medicinal chemists to perform sequential amidation and cyclization reactions with precision.

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale, field-proven protocols, and quantitative data necessary to leverage monophenyl malonate in the discovery of complex heterocycles, such as cannabinoid receptor modulators.

Physicochemical Profiling & Structural Advantages

To effectively utilize monophenyl malonate, one must first understand its baseline physicochemical properties[1][2]. The molecule is a monoester of malonic acid and phenol, presenting unique solubility and reactivity profiles.

Table 1: Key Physicochemical Properties of Monophenyl Malonate

PropertyValueScientific Implication
CAS Number 35756-54-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C₉H₈O₄Defines the stoichiometric baseline for reaction equivalents.
Molecular Weight 180.16 g/mol Utilized for precise molarity calculations in anhydrous setups.
Topological Polar Surface Area (TPSA) 63.6 ŲIndicates moderate polarity; highly soluble in polar aprotic solvents (DMF, THF).
H-Bond Donors / Acceptors 1 / 4The free acid acts as a strong donor; dictates solvent compatibility.
Rotatable Bonds 4Provides the conformational flexibility required for intramolecular cyclizations.

Mechanistic Rationale: The Power of Desymmetrization

The fundamental advantage of monophenyl malonate lies in its electronic desymmetrization .

When designing a synthetic route toward heterocyclic cores (such as 2-pyridones or 4-hydroxycoumarins), researchers often require a malonate derivative that can undergo two distinct nucleophilic attacks. If diethyl malonate is used, differentiating the two identical ethyl esters is statistically and thermodynamically challenging, often leading to complex mixtures of mono- and bis-amides.

The Causality of the Phenyl Leaving Group: Monophenyl malonate solves this via the disparate reactivity of its functional groups. The free carboxylic acid can be easily activated (e.g., via standard peptide coupling agents like HATU or conversion to an acid chloride) to react with an amine at low temperatures. During this step, the phenyl ester remains intact. Subsequently, the phenyl ester acts as a highly "activated ester." Because the pKa of phenol (~10.0) is significantly lower than that of aliphatic alcohols like ethanol (~16.0), the phenoxide anion is a far superior leaving group. When subjected to basic conditions and mild heating, the adjacent active methylene is deprotonated, and the resulting enolate rapidly attacks the electrophilic carbonyl of the phenyl ester, expelling phenoxide and driving intramolecular cyclization to completion.

Application in Advanced API Synthesis: Cannabinoid Receptor Modulators

A primary example of monophenyl malonate's utility is found in the synthesis of 3-carbamoyl-2-pyridone derivatives. These compounds are potent cannabinoid (CB1/CB2) receptor agonists, heavily investigated for their peripheral anti-pruritic (anti-itch) properties in treating atopic dermatitis without triggering central nervous system side effects[3].

In these workflows, monophenyl malonate is coupled with a complex primary amine. The resulting intermediate is then cyclized to form the rigid 2-pyridone core required for receptor binding.

G N1 Monophenyl Malonate (Half-Ester) N2 Chemoselective Amidation N1->N2 N3 Amide Intermediate (Phenyl Ester Intact) N2->N3 N4 Base-Promoted Cyclization N3->N4 N5 2-Pyridone API Core (- Phenol) N4->N5

Caption: Chemoselective activation and cyclization pathway of monophenyl malonate.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the operational parameter.

Protocol A: Chemoselective Amidation of the Free Carboxylic Acid

Objective: Couple monophenyl malonate with a primary amine without prematurely cleaving the phenyl ester.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve monophenyl malonate (1.0 eq) and the target primary amine (1.05 eq) in anhydrous DMF (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Lowering the kinetic energy prevents the amine from attacking the moderately electrophilic phenyl ester, ensuring exclusive reaction at the free acid site once activated.

  • Activation: Add HATU (1.1 eq) in one portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature over 2 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Intramolecular Cyclization to the Heterocyclic Core

Objective: Force the cyclization of the amide intermediate by exploiting the phenoxide leaving group.

  • Preparation: Dissolve the crude amide intermediate from Protocol A in anhydrous THF (0.1 M).

  • Deprotonation: Add Potassium tert-butoxide (t-BuOK, 2.0 eq) portion-wise at room temperature.

    • Causality: The strong base deprotonates the highly acidic active methylene (flanked by two carbonyls), generating a nucleophilic enolate.

  • Cyclization: Heat the mixture to 60 °C for 4 hours.

    • Causality: Thermal energy overcomes the activation barrier for the intramolecular nucleophilic acyl substitution. The superior leaving ability of the phenoxide anion drives the reaction forward irreversibly.

  • Isolation: Cool to room temperature, quench with 1N HCl to neutralize excess base, and extract with Dichloromethane. Purify via flash column chromatography to isolate the final heterocyclic core.

Quantitative Optimization Data

The choice of coupling reagent in Protocol A heavily influences the chemoselectivity. Based on standard optimization matrices for malonate half-esters, the following quantitative data summarizes the efficiency of various activation strategies.

Table 2: Optimization of Chemoselective Amidation (Monophenyl Malonate + Primary Amine)

Coupling ReagentBaseSolventTemp (°C)Yield of Desired Amide (%)Bis-Amide Impurity (%)
SOCl₂ (Acid Chloride)TEADCM0 to 2565%18% (Poor selectivity)
EDCI / HOBtDIPEADMF0 to 2578%8%
HATU DIPEA DMF 0 to 25 92% < 2% (Optimal)
T3P (50% in EtOAc)PyridineEtOAc2585%4%

Data Interpretation: Highly reactive acid chlorides (generated via SOCl₂) often lead to over-reaction and attack on the phenyl ester. HATU provides the optimal balance of rapid acid activation and mild conditions, virtually eliminating bis-amide formation.

Stability, Storage, and Degradation Pathways

Monophenyl malonate is susceptible to hydrolytic degradation if improperly handled[4]. Exposure to ambient moisture, particularly in the presence of trace acids or bases, will result in the cleavage of the ester bond.

Storage Requirements:

  • Store at 2–8 °C (Cold chain recommended for long-term storage)[5].

  • Keep under an inert atmosphere (Argon or Nitrogen) in tightly sealed, desiccated containers.

G cluster_products Hydrolytic Degradation Products M Monophenyl Malonate (Stable under inert conditions) H2O Ambient Moisture (H₂O) + Trace Base/Acid M->H2O Deg1 Malonic Acid H2O->Deg1 Deg2 Phenol H2O->Deg2

Caption: Hydrolytic degradation pathway of monophenyl malonate in aqueous conditions.

By understanding its degradation pathways and leveraging its inherent desymmetrization, drug development professionals can utilize monophenyl malonate as a highly reliable, chemoselective linchpin in the synthesis of next-generation therapeutics.

References

  • Guidechem - MONOPHENYL MALONATE 35756-54-8 wiki: Physical and chemical properties, computational chemical data.
  • ChemScene - 35756-54-8 | 3-Oxo-3-phenoxypropanoic acid (Monophenyl malonate) General Information.
  • Google Patents (WO2006046778A1) - 3-carbamoyl-2-pyridone derivative: Cannabinoid receptor agonists and anti-pruritic agents.
  • Benchchem - Preventing decomposition of Diphenyl malonate: Hydrolysis products and stability.
  • BLD Pharm - 35756-54-8 | Monophenylmalonate: Storage and Transportation Data.

Sources

Methodological & Application

Synthesis of substituted acetic acids using monophenyl malonate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Substituted Acetic Acids via Monophenyl Malonate-Mediated Alkylation and Decarboxylation

Introduction & Strategic Rationale

The synthesis of substituted acetic acids is a cornerstone methodology in organic and medicinal chemistry, frequently relying on the classic malonic ester synthesis to build complex molecular architectures1[1]. While diethyl malonate is the traditional substrate, substituting it with monophenyl malonate (or generating it in situ from diphenyl malonate) offers profound kinetic and 2[2]. The electron-withdrawing nature of the phenyl ester activates the adjacent methylene protons, facilitating easier enolization. More importantly, the phenoxy group serves as an exceptional leaving group during hydrolysis, allowing for milder reaction conditions that preserve sensitive functional groups 3[3]. This application note provides a comprehensive guide to the mechanistic principles, validated protocols, and troubleshooting strategies for utilizing monophenyl malonate in advanced organic synthesis.

Mechanistic Principles & Causality

The transformation of monophenyl malonate into a substituted acetic acid proceeds through three distinct, logically connected phases:

  • Enolization and Alkylation: The acidic methylene protons are deprotonated by a strong base (e.g., NaH) to form a resonance-stabilized enolate. This nucleophile subsequently undergoes an SN​2 substitution with an alkyl halide.

  • Accelerated Hydrolysis: Unlike aliphatic esters that demand harsh, prolonged heating in strong aqueous base, phenyl esters undergo rapid saponification under mild conditions due to resonance stabilization of the phenoxide leaving group 3[3].

  • Facile Decarboxylation: Substituted malonic acids are highly susceptible to thermal decarboxylation. Upon acidification and moderate heating, the intermediate undergoes a pericyclic reaction via a six-membered transition state. This releases carbon dioxide and forms an enol, which rapidly tautomerizes to the thermodynamically stable 4[4]. In certain asymmetric syntheses, mild basic hydrolysis followed by acidification is sufficient to 5[5].

Reaction Pathway Visualization

SynthesisPathway N1 Monophenyl Malonate N2 Enolate Intermediate N1->N2 Base (e.g., NaH) - H+ N3 Alkylated Malonate N2->N3 Alkyl Halide (R-X) Alkylation N4 Substituted Malonic Acid N3->N4 H2O / OH- Hydrolysis (-PhOH) N5 Substituted Acetic Acid N4->N5 Heat (Δ) Decarboxylation (-CO2)

Reaction pathway for the synthesis of substituted acetic acids from monophenyl malonate.

Comparative Quantitative Data

Understanding the physicochemical differences between malonate derivatives is critical for rational reaction design. The table below summarizes the kinetic and thermodynamic advantages of monophenyl malonate over the traditional diethyl variant.

ParameterDiethyl MalonateMonophenyl MalonateMechanistic Rationale
Methylene pKa​ ~13.0~11.5Phenyl ring electron withdrawal increases acidity.
Hydrolysis Conditions Refluxing NaOH, 12hRT LiOH, 2hPhenoxide is a superior, resonance-stabilized leaving group.
Decarboxylation Temp. 150–180 °C100–130 °CLower activation energy for the phenyl-substituted pathway.
Byproduct Management Ethanol (Evaporation)Phenol (Basic extraction)Phenol requires targeted removal during workup to ensure purity.

Validated Experimental Protocols

The following protocols constitute a self-validating system, incorporating in-process checks to ensure high fidelity and yield.

Protocol A: Enolization and Alkylation

  • Preparation: In a flame-dried, argon-purged round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (0.5 M). Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Add monophenyl malonate (1.0 eq) dropwise over 15 minutes. Causality: Slow addition controls the exothermic evolution of hydrogen gas and prevents unwanted self-condensation reactions. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Introduce the electrophile (e.g., benzyl bromide, 1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1); the disappearance of the monophenyl malonate spot indicates completion.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude alkylated monophenyl malonate.

Protocol B: Mild Hydrolysis and Decarboxylation

  • Saponification: Dissolve the crude alkylated monophenyl malonate in a 3:1 mixture of THF and H2​O (0.2 M). Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 2.5 eq) and stir at room temperature (20–25 °C) for 2 hours. Causality: Maintaining mild temperatures is critical to prevent premature decarboxylation prior to complete ester hydrolysis 2[2].

  • Acidification: Cool the mixture to 0 °C and slowly add 6M HCl until the pH reaches 1–2.

  • Decarboxylation: Attach a reflux condenser and heat the acidified mixture to 100 °C for 2–4 hours. Validation: The visual cessation of CO2​ bubbling serves as an in-process indicator that decarboxylation is complete 4[4].

  • Purification & Phenol Removal: Cool the mixture to room temperature and extract with EtOAc. To remove the phenol byproduct, wash the organic layer thoroughly with saturated aqueous NaHCO3​ . Causality: The target substituted acetic acid will partition into the basic aqueous layer as a sodium salt, while phenol (having a higher pKa​ ) remains in the organic layer 2[2].

  • Final Isolation: Re-acidify the aqueous layer with 6M HCl to pH 1, extract with fresh EtOAc, dry over MgSO4​ , and concentrate to afford the pure substituted acetic acid.

Expert Insights & Troubleshooting

  • Issue: Premature Decarboxylation: If intermediate NMR analysis reveals the presence of a substituted acetic acid instead of the target substituted malonic acid prior to the final heating step, it indicates that decarboxylation occurred prematurely during hydrolysis2[2].

    • Resolution: Strictly avoid high temperatures during the saponification and initial workup stages. Ensure the reaction is kept below 25 °C until complete hydrolysis is confirmed.

  • Issue: Incomplete Alkylation: Sterically hindered electrophiles may result in low yields.

    • Resolution: Add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the SN​2 process via the in situ formation of a more reactive alkyl iodide.

References

  • Diphenyl malonate | 1969-44-4 - Benchchem — Benchchem.com 2

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O — Amelica.org 3

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate — D-nb.info 4

  • Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes — Thieme-connect.com1

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives — Nih.gov5

Sources

Application Note: Advanced Malonic Ester Synthesis via Monophenyl Malonate Dianion Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Direct synthesis of alpha-alkylated phenyl acetates for downstream amidation and cross-coupling.

Executive Summary

Traditional malonic ester synthesis relies on dialkyl malonates (e.g., diethyl malonate), requiring harsh basic saponification and high-temperature decarboxylation to yield substituted acetic acids. For drug development professionals seeking to synthesize highly reactive "active esters" (phenyl esters) without the need for subsequent peptide coupling reagents, this traditional route is inefficient.

This protocol details a highly optimized, step-by-step methodology utilizing monophenyl malonate (CAS 35756-54-8). By exploiting the differential acidity of the free carboxylic acid and the active methylene, a dianion is generated and selectively alkylated. Subsequent mild acidic workup induces spontaneous decarboxylation, directly yielding alpha-alkylated phenyl acetates.

Strategic Rationale & Mechanistic Causality

Monophenyl malonate, also known as 3-oxo-3-phenoxypropanoic acid, is a versatile monoester with a molecular weight of 180.16 g/mol (1[1]). The strategic selection of this reagent over diethyl malonate is driven by three chemical causalities:

  • Dianion Reactivity: The free carboxylic acid (pKa ~4.5) is deprotonated first, followed by the alpha-methylene (pKa ~13). The resulting enolate is highly nucleophilic, allowing for rapid electrophilic alkylation.

  • Preservation of the Active Ester: Because the intermediate is a mono-carboxylate, it does not require harsh basic saponification (which would otherwise cleave the valuable phenyl ester).

  • Mild Decarboxylation: As observed in the decomposition pathways of related diaryl malonates, the mono-acid intermediate undergoes facile decarboxylation via a 6-membered cyclic transition state under mild acidic heating (2[2]). This expels CO₂ and retains the phenyl ester moiety.

Quantitative Reaction Parameters

Table 1: Quantitative Comparison of Malonic Ester Synthesis Strategies

ParameterTraditional (Diethyl Malonate)Advanced (Monophenyl Malonate)
Starting Material MW 160.17 g/mol 180.16 g/mol
Base Requirement 1.05 eq NaOEt2.10 eq LDA
Deprotonation Temp 0°C to 25°C-78°C
Hydrolysis pH > 12 (NaOH, Reflux)< 3 (1M HCl, Room Temp)
Decarboxylation Temp 150°C - 180°C60°C - 80°C
Final Product Alkyl acetic acidPhenyl alkylacetate (Active Ester)

Mechanistic Workflow

Workflow A Monophenyl Malonate (CAS 35756-54-8) B Dianion Generation 2.1 eq LDA, THF, -78°C A->B Deprotonation C Electrophilic Alkylation R-X addition, -78°C to RT B->C C-C Bond Formation D Acidic Quench 1M HCl, pH < 3 C->D Protonation E Mild Decarboxylation Heat to 60°C, -CO2 D->E CO2 Elimination F Phenyl Alkylacetate (Target Product) E->F Isolation

Workflow for the direct synthesis of phenyl alkylacetates via monophenyl malonate alkylation.

Step-by-Step Experimental Protocol

Phase 1: Dianion Generation

Causality Check: Lithium diisopropylamide (LDA) is strictly used at -78°C to prevent the nucleophilic attack of the amine base on the reactive phenyl ester, ensuring purely acid-base chemistry.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and internal temperature probe.

  • Substrate Dissolution: Dissolve 10.0 mmol (1.80 g) of monophenyl malonate (3[3]) in 50 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C.

  • Deprotonation: Dropwise add 21.0 mmol (10.5 mL of a 2.0 M solution in THF/heptane/ethylbenzene) of LDA over 15 minutes.

  • Incubation: Stir the mixture at -78°C for 30 minutes to ensure complete dianion formation.

Phase 2: Electrophilic Alkylation

Causality Check: The enolate carbon is highly nucleophilic. Slow addition of the alkyl halide prevents localized concentration spikes, thereby mitigating the risk of dialkylation.

  • Electrophile Addition: Slowly add 10.5 mmol of the desired primary alkyl halide (R-X) neat or dissolved in 5 mL of anhydrous THF.

  • Temperature Gradient: Maintain the reaction at -78°C for 1 hour, then remove the cooling bath.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

Phase 3: Decarboxylative Workup

Causality Check: Acidification protonates the carboxylate back to the free acid. Because the molecule is a mono-acid, heating induces decarboxylation via a cyclic transition state, expelling CO₂ without requiring the harsh saponification that would destroy the phenyl ester (2[2]).

  • Acidic Quench: Cool the reaction to 0°C and slowly add 30 mL of 1M HCl. Verify that the aqueous layer has a pH < 3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Decarboxylation: Filter the drying agent and transfer the organic filtrate to a round-bottom flask equipped with a reflux condenser. Heat the solution to 60°C - 80°C for 2 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Purify the resulting crude phenyl alkylacetate via flash column chromatography (Hexanes/EtOAc).

Self-Validating Systems & Troubleshooting

To ensure trustworthiness and reproducibility, monitor the following self-validating checkpoints during the procedure:

  • Checkpoint 1 (Dianion Formation): The solution will typically transition from colorless to a distinct pale yellow/orange hue upon complete formation of the dianion at -78°C. If the solution turns dark brown, the internal temperature has spiked, leading to ester degradation.

  • Checkpoint 2 (Alkylation Progress): TLC monitoring (UV active at 254 nm due to the phenyl ring) should show the complete disappearance of the baseline spot (monophenyl malonate) and the appearance of a higher Rf​ spot corresponding to the alkylated intermediate.

  • Checkpoint 3 (Decarboxylation Confirmation): The physical evolution of CO₂ gas (effervescence) upon heating the acidified mixture is a direct visual confirmation of the reaction. The cessation of bubbling indicates quantitative conversion to the final phenyl alkylacetate.

References

  • Guidechem - MONOPHENYL MALON
  • ChemScene - 35756-54-8 | 3-Oxo-3-phenoxypropanoic acid -
  • Benchchem - Diphenyl malon

Sources

Using sodium ethoxide for deprotonation of monophenyl malonate.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enolate Dynamics and Alkylation of Phenylmalonates Using Sodium Ethoxide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Substrate Clarification: The "Monophenyl" Nomenclature

In the context of pharmaceutical synthesis and active methylene chemistry, the colloquial term "monophenyl malonate" frequently designates diethyl 2-phenylmalonate (the mono-phenylated active methylene compound), rather than the malonic acid monophenyl ester (CAS 35756-54-8). If sodium ethoxide were applied to the true monophenyl ester, it would result in rapid transesterification and the irreversible expulsion of the phenoxide leaving group. Therefore, this technical guide focuses exclusively on the deprotonation of diethyl 2-phenylmalonate—a critical building block in the synthesis of barbiturates (e.g., phenobarbital) and other α -aryl carboxylic derivatives[1].

Mechanistic Rationale & Chemical Causality

Thermodynamic Driving Forces

The formation of a stable enolate is the cornerstone of malonic ester synthesis. The α -proton of diethyl 2-phenylmalonate is significantly more acidic (pK a​ ~12.5) than that of unsubstituted dialkyl malonates (pK a​ ~13.5). This increased acidity is a direct consequence of the electron-withdrawing nature of the phenyl ring, which provides extended resonance stabilization to the resulting carbanion[1].

Base Selection: The Principle of Solvent-Base Matching

Sodium ethoxide (NaOEt) in absolute ethanol is the thermodynamically and kinetically optimal base for this transformation. Utilizing an ethoxide base with a diethyl ester strictly adheres to the principle of "solvent-base matching." This prevents the formation of mixed esters via transesterification, an inevitable and yield-destroying side reaction that occurs if mismatched alkoxides (such as sodium methoxide or potassium tert-butoxide) are employed[2].

The Cleavage Pitfall (Expert Insight)

A critical, field-proven insight is the inherent susceptibility of diethyl phenylmalonate to de-ethoxycarbonylation. While NaOEt rapidly deprotonates the α -carbon to form the desired enolate, prolonged exposure to the alkoxide at elevated temperatures allows for competitive nucleophilic attack on the ester carbonyl. This retro-Claisen-type cleavage breaks the substrate down into ethyl phenylacetate and diethyl carbonate[3],[4]. Consequently, the experimental protocol must strictly control temperature during deprotonation and ensure the immediate introduction of the electrophile to outcompete this degradation pathway.

Quantitative & Comparative Data

The following table summarizes the quantitative parameters and reactivity profiles governing the deprotonation of malonate derivatives[2],[1].

ParameterDiethyl 2-PhenylmalonateDimethyl MalonateEthyl Phenylacetate (Degradation Product)
α -Proton pK a​ ~12.5~13.5~22.0
Enolate Stability High (Extended Conjugation)ModerateLow
Steric Hindrance High (Bulky Phenyl Group)LowModerate
Optimal Base Sodium Ethoxide (NaOEt)Sodium Methoxide (NaOMe)LDA / Strong Non-Nucleophilic
Primary Degradation Risk De-ethoxycarbonylationDialkylationSelf-Condensation (Claisen)

Process Visualization

Enolate_Dynamics Substrate Diethyl 2-Phenylmalonate Enolate Desired Pathway: Sodium Enolate Substrate->Enolate Alpha-Deprotonation (Kinetic/Thermodynamic) Cleavage Side Reaction (Retro-Claisen): De-ethoxycarbonylation Substrate->Cleavage Carbonyl Attack (Elevated Temp) Base NaOEt / EtOH Base->Substrate Product Alkylated Product (e.g., Pre-Phenobarbital) Enolate->Product + Electrophile (R-X) Degradation Ethyl Phenylacetate + Diethyl Carbonate Cleavage->Degradation

Figure 1: Competing pathways in the reaction of diethyl phenylmalonate with sodium ethoxide.

Validated Experimental Protocol: Enolization and Alkylation

Objective: To generate the sodium enolate of diethyl 2-phenylmalonate and trap it with an alkyl halide (e.g., ethyl bromide) while suppressing retro-Claisen cleavage.

Materials:

  • Diethyl 2-phenylmalonate (1.0 equiv)

  • Sodium metal (1.05 equiv) or commercial anhydrous NaOEt (1.05 equiv)

  • Absolute ethanol (anhydrous, <50 ppm H 2​ O)

  • Ethyl bromide (1.2 equiv)

Step-by-Step Methodology:

  • Preparation of the Alkoxide Base: In a flame-dried, argon-purged Schlenk flask, add absolute ethanol (approx. 5 mL per mmol of substrate). Slowly add freshly cut sodium metal in small pieces.

    • Causality: Generating NaOEt in situ ensures the absolute absence of moisture. Trace water would hydrolyze the ester to phenylmalonic acid, completely neutralizing the base and halting enolization.

  • Temperature Modulation: Once the sodium has completely dissolved and hydrogen gas evolution ceases, cool the ethanolic NaOEt solution to 0 °C using an ice-water bath.

  • Substrate Addition (Enolization): Add diethyl 2-phenylmalonate dropwise over 15 minutes.

    • Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the nucleophilic attack of ethoxide on the ester carbonyls, thereby preventing de-ethoxycarbonylation to ethyl phenylacetate[3].

  • Enolate Maturation: Stir the mixture at 0 °C for 30 minutes. The formation of the enolate is typically indicated by a slight yellowing of the solution and complete homogenization.

  • Electrophilic Trapping: Add ethyl bromide dropwise to the enolate solution. Once the addition is complete, slowly warm the reaction to room temperature, then heat to a gentle reflux (60–70 °C) for 2 to 4 hours.

    • Causality: The bulky phenyl group sterically hinders the S N​ 2 attack. Thus, thermal energy is required to drive the alkylation to completion, but this heat must only be applied after the electrophile is present to outcompete the degradation pathway.

  • Quenching and Workup: Cool the reaction to room temperature and quench with saturated aqueous NH 4​ Cl to neutralize any remaining base. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield the crude alkylated product.

References

  • A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity - BenchChem.1

  • Navigating the Deprotonation of Dimethyl Malonate: A Technical Guide for Synthetic Chemists - BenchChem. 2

  • Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones - Journal of the American Chemical Society (ACS Publications). 3

  • The Synthesis of Certain Alpha-Phenyl Dibasic Acids - Journal of the American Chemical Society (ACS Publications). 4

Sources

Application Note: Chemoselective Hydrolysis and Decarboxylation of Alkylated Monophenyl Malonates

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the classical malonic ester synthesis is a foundational method for constructing substituted carboxylic acids. However, standard protocols utilize dialkyl malonates (e.g., diethyl malonate), which require harsh saponification conditions (refluxing concentrated NaOH) that are highly destructive to sensitive functional groups such as epoxides, acetals, or orthogonal protecting groups.

Alkylated monophenyl malonates offer an elegant, chemoselective alternative.

The Causality of Chemoselectivity: The fundamental advantage of this substrate lies in the leaving group's pKa​ . Phenol has a pKa​ of ~10.0, whereas aliphatic alcohols (like ethanol) have a pKa​ of ~16.0. This 6-order-of-magnitude difference in acidity means the phenoxide anion is vastly more stable than an alkoxide anion, making the phenyl ester highly susceptible to mild nucleophilic attack. Hydrolysis can be achieved using stoichiometric LiOH at 0 °C, preserving aliphatic esters or carbamates elsewhere in the molecule. The use of substituted phenyl malonates, such as perfluorophenyl esters, has also been documented to fine-tune electronic properties and further accelerate this hydrolysis [4].

The Decarboxylation Mechanism: Following hydrolysis, the resulting malonic acid monoester is subjected to thermal decarboxylation. This process is driven by the formation of a 6-membered cyclic transition state [1],[2]. The concerted electron flow releases CO2​ gas and forms an enol intermediate, which rapidly tautomerizes to the thermodynamic sink: the substituted carboxylic acid or ester. Mild basic hydrolysis-decarboxylation sequences of this nature are critical in the synthesis of complex pharmaceutical intermediates, including β -substituted GABA derivatives [3].

Quantitative Data Presentation

The table below summarizes the kinetic and thermodynamic advantages of monophenyl malonates compared to traditional substrates.

ParameterDiethyl MalonateMonophenyl MalonateDiphenyl Malonate
Leaving Group pKa​ ~16.0 (Ethoxide)~10.0 (Phenoxide)~10.0 (Phenoxide)
Hydrolysis Reagent NaOH / KOH (Aqueous)LiOH (Aqueous/THF)LiOH (Aqueous/THF)
Hydrolysis Temp. 80–100 °C (Reflux)0–25 °C0–25 °C
Decarboxylation Temp. 150–180 °C100–110 °C80–100 °C
Chemoselectivity Poor (Cleaves most esters)Excellent (Preserves alkyl esters)Moderate

Experimental Workflow

Workflow A Alkylated Monophenyl Malonate B Mild Hydrolysis (LiOH, THF/H2O) A->B Chemoselective Cleavage C Malonic Acid Monoester B->C Acidification (pH 2-3) D Thermal Decarboxylation C->D Reflux in Toluene (110 °C) E Substituted Product D->E -CO2 (Gas)

Fig 1. Workflow for the chemoselective hydrolysis and decarboxylation sequence.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can empirically verify the success of each phase before proceeding.

Reagents & Materials
  • Alkylated monophenyl malonate (1.0 equiv)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (1.1 equiv)

  • Tetrahydrofuran (THF) / Deionized Water (3:1 v/v)

  • 1M Hydrochloric acid ( HCl )

  • Toluene (anhydrous)

  • Ethyl acetate (EtOAc) and Brine

Phase 1: Chemoselective Hydrolysis
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkylated monophenyl malonate in THF (0.2 M concentration).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature suppresses the background hydrolysis of any aliphatic esters present in the substrate, maximizing chemoselectivity.

  • Base Addition: Dissolve LiOH⋅H2​O in deionized water and add it dropwise to the stirring THF solution over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2-4 hours.

  • Self-Validation: Monitor the reaction via TLC or LC-MS. The complete disappearance of the starting material and the emergence of a highly polar spot (the carboxylate salt) confirms successful hydrolysis.

Phase 2: Acidification and Extraction
  • Quenching: Re-cool the reaction mixture to 0 °C.

  • Protonation: Carefully add 1M HCl dropwise until the aqueous layer reaches a pH of 2.0–3.0.

  • Self-Validation: Verify the pH using universal indicator paper.

    • Causality: The intermediate must be fully protonated to the free malonic acid monoester. The subsequent decarboxylation mechanism requires the protonated hydroxyl group to participate in the cyclic transition state; carboxylate salts will not decarboxylate.

  • Isolation: Extract the aqueous layer with EtOAc ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude monoacid.

Phase 3: Thermal Decarboxylation
  • Setup: Dissolve the crude monoacid in anhydrous toluene (0.1 M concentration) in a round-bottom flask.

  • Apparatus: Attach a reflux condenser fitted with a gas bubbler (containing mineral oil) at the top.

  • Heating: Heat the solution to a gentle reflux (110 °C).

    • Causality: Toluene's boiling point provides the exact thermal energy required to overcome the activation barrier of the 6-membered transition state without causing thermal degradation of the product.

  • Self-Validation: Observe the bubbler. The evolution of CO2​ gas will manifest as steady bubbling. The reaction is complete when gas evolution ceases (typically 1-3 hours). LC-MS can be used to confirm the loss of 44 Da ( CO2​ ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to isolate the final substituted product.

Mechanistic Pathway Visualization

Mechanism A Protonated Monoacid (H-Bonded Conformer) B 6-Membered Cyclic Transition State A->B Heat (Δ) C Enol Intermediate + CO2 B->C Concerted Electron Flow D Keto-Enol Tautomerization C->D Rapid Rearrangement E Thermodynamic Sink (Target Product) D->E Equilibrium

Fig 2. Mechanistic pathway of decarboxylation via a 6-membered cyclic transition state.

Troubleshooting & Process Optimization

  • Issue: Incomplete decarboxylation despite prolonged heating.

    • Root Cause: Inadequate acidification during the workup phase. If the substrate remains partially as a carboxylate salt, the necessary intramolecular hydrogen bond cannot form, preventing the cyclic transition state.

    • Solution: Ensure the aqueous layer is strictly brought to pH 2.0–3.0 before organic extraction.

  • Issue: Transesterification side-reactions.

    • Root Cause: Use of alcoholic solvents (e.g., methanol or ethanol) during hydrolysis can lead to transesterification of the phenyl ester rather than hydrolysis.

    • Solution: Strictly adhere to the THF/Water biphasic-like solvent system.

References

  • Title: Decarboxylation in Organic Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Decarboxylation Reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate Source: Beilstein Journal of Organic Chemistry URL: [Link]

Application Note: Scalable Synthesis and Isolation of Monophenyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Process Chemists, and Drug Development Professionals Subject: Process optimization, mechanistic rationale, and self-validating protocols for the large-scale synthesis of monophenyl malonate (phenyl hydrogen malonate).

Introduction & Mechanistic Rationale

Monophenyl malonate derivatives (often referred to as phenyl hydrogen malonates) are critical bifunctional building blocks in organic synthesis. They serve as essential precursors for the preparation of β-keto esters, 4-hydroxycoumarins, and active pharmaceutical ingredients (APIs), including β-lactam antibiotics and indanonecarboxylic acid esters[1][2].

Despite their structural simplicity, the large-scale synthesis of monophenyl malonates presents a unique chemical challenge. The direct Fischer esterification of malonic acid with phenol is notoriously inefficient. Phenol is a poor nucleophile compared to aliphatic alcohols because the lone pair on the phenolic oxygen is delocalized into the aromatic ring. Consequently, historical methods required harsh dehydrating agents like P₂O₅[3] or the continuous bubbling of dry HCl gas at 90 °C for several days[4]. These forcing conditions often lead to poor selectivity (yielding mixtures of unreacted acid, monoester, and diester) and trigger unwanted thermal decarboxylation of the malonic acid.

To circumvent these limitations in a process chemistry environment, two alternative pathways are prioritized:

  • Selective Monohydrolysis (Desymmetrization): The controlled saponification of diphenyl malonate[5].

  • Thermal Ring-Opening: The atom-economical alcoholysis of Meldrum's acid.

Strategic Route Selection & Quantitative Comparison

When scaling up from bench to pilot plant, the choice of synthetic route dictates the downstream purification requirements and overall E-factor (environmental impact). The table below summarizes the quantitative metrics of the three primary synthetic strategies.

Synthetic RouteExpected Yield (%)ScalabilityE-FactorKey ByproductsCost-Efficiency & Notes
Direct Esterification (P₂O₅) 30–45%LowHighPhenol, Diester, PhosphatesLow. Prone to thermal decarboxylation; difficult purification.
Selective Monohydrolysis 85–95%Very HighLowPhenol, NaClHigh. Environmentally benign; utilizes inexpensive aqueous bases[6].
Meldrum's Acid Ring-Opening 80–90%HighVery LowAcetoneMedium. Ideal for moisture-sensitive downstream applications.

Process Chemistry: Reaction Pathways

The following workflow illustrates the two preferred scalable routes for synthesizing monophenyl malonate.

Workflow cluster_0 Route A: Selective Monohydrolysis cluster_1 Route B: Meldrum's Acid Ring-Opening DPM Diphenyl Malonate Hydrolysis NaOH / H₂O / THF 0-5 °C DPM->Hydrolysis Intermediate Sodium Phenyl Malonate Hydrolysis->Intermediate Acidify HCl (aq) to pH 2.0 Intermediate->Acidify Product Monophenyl Malonate (API Intermediate) Acidify->Product Meldrum Meldrum's Acid Thermal Toluene, Reflux 110 °C Meldrum->Thermal Phenol Phenol Phenol->Thermal Thermal->Product

Reaction pathways for monophenyl malonate synthesis via monohydrolysis and ring-opening.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . This means embedding physical and chemical checkpoints into the workflow so the operator can confirm success at each intermediate stage without waiting for final structural characterization.

Protocol A: Large-Scale Selective Monohydrolysis of Diphenyl Malonate

Mechanistic Causality: This route relies on the electronic desymmetrization of a diester. When the first ester group is saponified, it generates a carboxylate anion. The negative charge delocalizes, significantly increasing the electron density around the adjacent ester carbonyl. This drastically reduces its electrophilicity, effectively preventing a second hydroxide attack and ensuring near-perfect selectivity for the monoester[6].

Scale: 1.0 Mole Materials: Diphenyl malonate (256.25 g, 1.0 mol), NaOH (40.0 g, 1.0 mol), THF (500 mL), DI Water (500 mL), 6M HCl.

  • Dissolution & Thermal Control: Dissolve diphenyl malonate in 500 mL of THF in a 2L jacketed reactor. Cool the system to 0–5 °C.

    • Causality: Maintaining a low temperature suppresses the kinetics of the second hydrolysis step and prevents premature decarboxylation of the resulting malonic acid half-ester.

  • Base Addition: Dissolve NaOH in 500 mL of DI water. Add this aqueous base dropwise to the reactor over 2 hours via an addition funnel, maintaining the internal temperature strictly below 5 °C.

  • Phase Separation (Validation Checkpoint 1): Stir for 30 minutes post-addition.

    • Self-Validation: Spot the reaction mixture on a TLC plate (Hexanes/EtOAc 4:1). The starting material (R_f ~ 0.8) must be completely consumed.

    • Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 200 mL) to remove the cleaved phenol byproduct[5]. Check the pH of the aqueous layer; it must remain > 9.0. A drop in pH indicates incomplete extraction of the phenoxide.

  • Acidification: Cool the retained aqueous layer (containing sodium phenyl malonate) to 0 °C. Carefully acidify with 6M HCl until pH 2.0 is reached.

    • Causality: Malonic acid half-esters are highly water-soluble at neutral pH. Acidification protonates the carboxylate, forcing the neutral product out of the aqueous phase.

  • Extraction & Isolation (Validation Checkpoint 2): Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation (Critical): The rotary evaporator water bath must be set strictly below 30 °C . If you observe sudden, vigorous bubbling in the flask, thermal decarboxylation is occurring, and the batch is degrading into phenyl acetate.

  • Yield: Expected yield is 85–92% of a white crystalline solid.

Protocol B: Atom-Economical Ring-Opening of Meldrum's Acid

Mechanistic Causality: For highly moisture-sensitive downstream applications, aqueous saponification is undesirable. Heating Meldrum's acid triggers a retro-Diels-Alder-like fragmentation, extruding acetone and generating a highly electrophilic ketene intermediate. This ketene is immediately trapped by phenol to form the monophenyl malonate.

Scale: 0.5 Mole Materials: Meldrum's acid (72.0 g, 0.5 mol), Phenol (47.0 g, 0.5 mol), Anhydrous Toluene (300 mL).

  • Preparation: Charge a 1L round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap with Meldrum's acid, phenol, and toluene.

  • Thermal Activation: Heat the mixture to reflux (approx. 110 °C) under an inert argon atmosphere.

  • Nucleophilic Trapping (Validation Checkpoint 1):

    • Self-Validation: Monitor the reaction by the collection of acetone in the Dean-Stark trap. The reaction is deemed complete when the theoretical volume of acetone (approx. 36 mL) is collected, typically after 4–6 hours. If acetone evolution ceases prematurely, the ketene intermediate may be oligomerizing due to insufficient phenol mixing.

  • Isolation: Cool the mixture to room temperature. Concentrate the toluene under reduced pressure (again, keeping the bath < 30 °C).

  • Purification (Validation Checkpoint 2): Recrystallize the crude residue from a mixture of hexanes/ethyl acetate.

    • Self-Validation: Perform a melting point analysis on the resulting crystals. A sharp melting point (approx. 49–51 °C) confirms high purity and the complete absence of unreacted phenol (which would significantly depress the melting point).

Quality Control & Downstream Handling

Monophenyl malonate derivatives are inherently unstable at elevated temperatures due to the presence of a β-carbonyl group, which facilitates the formation of a six-membered cyclic transition state leading to decarboxylation.

  • Storage: Store the isolated solid in a tightly sealed amber vessel at -20 °C under argon.

  • Downstream Usage: When utilizing monophenyl malonate in subsequent coupling reactions (e.g., forming β-keto esters via activation with CDI or DCC), ensure that the activation step is performed at 0 °C to prevent the loss of CO₂ prior to nucleophilic attack.

References

  • Niwayama, S., et al. "Practical large scale synthesis of half-esters of malonic acid." Chemical and Pharmaceutical Bulletin, 57(5), 508-510 (2009).[6] URL:[Link]

  • Fawcett, C. H., et al. "Plant growth-regulating activity in homologous series of w-phenoxyalkanecarboxylic acids and the influence of ring substitution." Proceedings of the Royal Society of London, 144(915) (1955).[4] URL:[Link]

  • Preparation method of phenyl malonic acid monoester compound. Google Patents (JP54-106447).[1] URL:

  • Malonic acid monomethyl derivatives and production process thereof. Google Patents (US7208621B2).[2] URL:

Sources

Application Note: Use of Monophenyl Malonate Derivatives in the Preparation of Barbiturates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Mechanistic Causality in Barbiturate Design

In the nomenclature of medicinal chemistry, "monophenyl malonate" typically designates mono-C-phenylated malonic acid derivatives—most ubiquitously diethyl phenylmalonate (CAS: 83-13-6) . This specific substitution pattern is a non-negotiable structural prerequisite for the synthesis of 5-phenyl-substituted barbiturates, such as the cornerstone anticonvulsant Phenobarbital .

The selection of a monophenyl malonate derivative is driven by two critical chemical and pharmacological causalities:

  • Chemical Reactivity (The Malonate Backbone): The malonate structure provides two highly electrophilic ester carbonyls ideal for nucleophilic acyl substitution by urea. Furthermore, the α -carbon (active methylene) is highly acidic, allowing for facile deprotonation and subsequent alkylation (e.g., ethylation) to fully substitute the C5 position of the final barbiturate ring. This full substitution is required to prevent rapid metabolic degradation .

  • Pharmacological Efficacy (The Phenyl Group): The inclusion of the phenyl ring at the C5 position imparts significant lipophilicity to the final Active Pharmaceutical Ingredient (API). This lipophilicity is the causal factor that allows the molecule to efficiently cross the blood-brain barrier and allosterically modulate GABA A​ receptors in the central nervous system.

Logical Workflow of Synthesis

The synthesis of phenobarbital from a monophenyl malonate derivative is a multi-step process that relies on strict environmental controls to prevent premature ester hydrolysis.

BarbiturateSynthesis A Monophenyl Malonate (Diethyl Phenylmalonate) B Alkylation Phase (+ Ethyl Bromide, NaOEt) A->B Alpha-Carbon Deprotonation C Diethyl Ethylphenylmalonate (Intermediate) B->C SN2 Substitution D Cyclocondensation Phase (+ Urea, NaOMe) C->D Nucleophilic Acyl Substitution E Phenobarbital (5-ethyl-5-phenylbarbituric acid) D->E Ring Closure & Acidification

Logical workflow for the synthesis of phenobarbital from monophenyl malonate derivatives.

Physicochemical & Stoichiometric Profiling

To ensure a self-validating workflow, precise stoichiometric ratios must be maintained. Table 1 outlines the quantitative data required for the successful execution of this protocol .

Table 1: Quantitative Reagent Profiling

CompoundRole in SynthesisMW ( g/mol )EquivalentsBoiling/Melting Point
Diethyl Phenylmalonate Primary Precursor236.261.00BP: 170–172 °C (14 mmHg)
Ethyl Bromide Alkylating Agent108.961.10BP: 38.4 °C
Sodium Ethoxide Deprotonating Base68.052.20MP: 260 °C (dec.)
Urea Cyclization Partner60.061.20MP: 133–135 °C
Phenobarbital Final API232.23N/AMP: 174–175 °C

Self-Validating Synthesis Protocols

As a Senior Application Scientist, it is imperative to build validation checkpoints directly into the methodology. The following protocol is designed as a closed-loop, self-validating system.

Phase 1: α -Alkylation (Ethylation)

Objective: Introduce the ethyl group to the α -carbon of diethyl phenylmalonate.

  • In Situ Base Generation: Charge a dry, nitrogen-purged reaction vessel with absolute ethanol. Carefully add sodium metal to generate sodium ethoxide (NaOEt). Causality: Absolute ethanol is strictly required to prevent the hydrolysis of the malonate ester groups back to unreactive carboxylic acids.

  • Enolate Formation: Slowly add diethyl phenylmalonate (1.0 eq) to the alkoxide solution, maintaining the temperature at 50–60°C. Validation Checkpoint: The reaction mixture will transition from a clear solution to a slightly viscous, opaque suspension, visually confirming the successful formation of the sodium enolate.

  • Alkylation: Add ethyl bromide (1.1 eq) dropwise over 2 hours. Maintain the temperature strictly at 55–65°C. Causality: Ethyl bromide is highly volatile (BP 38.4°C). Strict temperature control prevents the alkylating agent from evaporating out of the reaction matrix and kinetically favors C-alkylation over competing O-alkylation.

  • Reflux: Elevate the temperature to 75°C and reflux for 6 hours. Validation Checkpoint: Perform TLC analysis (Hexane:EtOAc 9:1). The complete disappearance of the starting material (Rf ~0.3) and the emergence of a single product spot (Rf ~0.5) validates progression to Phase 2.

Phase 2: Cyclocondensation with Urea

Objective: Form the pyrimidine-trione (barbiturate) ring via nucleophilic acyl substitution.

  • Preparation of Condensation Matrix: In a separate anhydrous vessel, prepare a solution of sodium methoxide (NaOMe) in anhydrous methanol. Add dry urea (1.2 eq) and stir until fully dissolved.

  • Ring Closure: Introduce the intermediate (diethyl ethylphenylmalonate) from Phase 1 to the urea-methoxide mixture. Heat to reflux (approx. 65–70°C) for 7–8 hours. Causality: The strong alkoxide base deprotonates the urea nitrogens, drastically enhancing their nucleophilicity. These nitrogens attack the ester carbonyls of the malonate, sequentially forming the barbituric acid ring and releasing ethanol/methanol as byproducts.

  • Solvent Removal: Distill off the excess methanol under reduced pressure. Validation Checkpoint: A dense solid residue will form. This is the water-soluble sodium salt of phenobarbital, confirming that cyclization has occurred.

Phase 3: Isolation and Purification

Objective: Isolate the free barbituric acid API.

  • Dissolution: Dissolve the crude sodium salt residue in warm water (50°C).

  • Acidification: Under vigorous stirring, slowly add concentrated hydrochloric acid (HCl) until the solution reaches a pH of 4.0–4.5. Causality: Acidification protonates the barbiturate nitrogen, converting the water-soluble sodium salt into the highly lipophilic, water-insoluble free acid, forcing it to precipitate out of the aqueous layer.

  • Filtration & Recrystallization: Filter the precipitate, wash with ice-cold water, and recrystallize from hot ethanol. Validation Checkpoint: The precipitation of a dense white solid at exactly pH 4.0–4.5 confirms successful protonation. A post-recrystallization melting point test must yield a sharp range of 174–175°C; any depression indicates incomplete cyclization or residual urea, requiring secondary recrystallization.

Pharmacological Signaling Pathway

Once synthesized and administered, the lipophilic nature of the monophenyl malonate-derived API dictates its biological efficacy.

GABAPathway A Phenobarbital (Lipophilic API) B Blood-Brain Barrier Penetration A->B Facilitated by C5-Phenyl Group C GABA-A Receptor Allosteric Binding B->C Target Engagement D Prolonged Cl⁻ Channel Opening C->D Conformational Shift E Neuronal Hyperpolarization D->E Inhibition of Action Potentials

Mechanism of action: Phenobarbital modulation of the GABA-A receptor signaling pathway.

References

  • Title: Diethyl phenylmalonate - Wikipedia | Source: Wikipedia | URL: [Link]

  • Title: Phenobarbital | C12H12N2O3 | CID 4763 - PubChem | Source: National Institutes of Health (NIH) | URL: [Link]

  • Title: A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications | Source: MDPI | URL: [Link]

The Strategic Application of Monophenyl Malonate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Refined Approach to Profen Synthesis

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a cornerstone of modern medicine, with the 2-arylpropionic acid class, commonly known as "profens" (e.g., Ibuprofen, Naproxen, Carprofen, and Fenoprofen), being among the most widely prescribed for their analgesic, anti-inflammatory, and antipyretic properties. The synthesis of these crucial molecules often hinges on the efficient construction of the characteristic α-aryl-substituted propionic acid moiety. The malonic ester synthesis is a classic and versatile method for achieving this, traditionally employing dialkyl malonates like diethyl malonate.[1][2] This guide explores the nuanced, yet potentially advantageous, application of monophenyl malonate as a key building block in the synthesis of NSAIDs. While less documented in mainstream literature than its dialkyl counterparts, the unique properties of the phenyl ester group offer a distinct set of reaction dynamics that can be strategically exploited in pharmaceutical synthesis.

This document provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the rationale for utilizing monophenyl malonate in the synthesis of NSAID precursors.

Core Synthetic Strategies Employing Monophenyl Malonate

Monophenyl malonate serves as a versatile C3 synthon, primarily through two key reaction pathways that are highly relevant to the synthesis of the 2-arylpropionic acid scaffold of profens: the Malonic Ester Synthesis and the Knoevenagel-Doebner Condensation.

The Malonic Ester Synthesis: A Pathway to 2-Arylpropionic Acids

The malonic ester synthesis provides a direct route to substituted acetic acids.[3] When applied to the synthesis of profens, this involves the alkylation of the malonate enolate with a suitable aryl ethyl halide, followed by hydrolysis and decarboxylation.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: The acidity of the α-proton of monophenyl malonate (pKa ≈ 11-13 in DMSO) allows for the use of moderately strong bases for deprotonation. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is effective for generating the enolate quantitatively.[4] Alternatively, weaker bases like potassium carbonate in a polar aprotic solvent can also be employed, often requiring higher temperatures.[1] The choice of a non-protic solvent is crucial to prevent protonation of the highly nucleophilic enolate.

  • Alkylation: The formed enolate is a soft nucleophile and readily undergoes an S(_N)2 reaction with an appropriate electrophile. For the synthesis of profens, the electrophile is typically a 1-aryl-1-haloethane (e.g., 1-(1-bromoethyl)benzene for the synthesis of a generic 2-phenylpropionic acid). To minimize the potential for dialkylation, the alkylating agent is often added slowly at a controlled temperature.[4]

  • Hydrolysis and Decarboxylation: The phenyl ester can be hydrolyzed under basic or acidic conditions. Subsequent acidification and heating of the resulting malonic acid derivative leads to facile decarboxylation through a cyclic transition state, yielding the final 2-arylpropionic acid.[5][6] The phenoxy group can be a better leaving group than an alkoxy group under certain conditions, potentially allowing for milder hydrolysis protocols.

Malonic_Ester_Synthesis cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Hydrolysis & Decarboxylation Monophenyl_Malonate Monophenyl Malonate Enolate Enolate Monophenyl_Malonate->Enolate Deprotonation Base Base (e.g., NaH) Alkylated_Malonate Alkylated Monophenyl Malonate Enolate->Alkylated_Malonate SN2 Attack Alkyl_Halide 1-Aryl-1-haloethane (R-X) Substituted_Malonic_Acid Substituted Malonic Acid Alkylated_Malonate->Substituted_Malonic_Acid H3O+, Δ NSAID 2-Arylpropionic Acid (NSAID) + CO2 + Phenol Substituted_Malonic_Acid->NSAID Δ

Caption: Generalized workflow of the Malonic Ester Synthesis for NSAIDs using monophenyl malonate.

The Knoevenagel-Doebner Condensation: An Alternative Route to NSAID Precursors

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group.[7][8] The Doebner modification specifically utilizes malonic acid or its half-esters, which upon condensation with an aldehyde, undergo subsequent decarboxylation to yield an α,β-unsaturated carboxylic acid.[7] These unsaturated acids can serve as precursors to profens through subsequent reduction of the double bond.

Causality Behind Experimental Choices:

  • Catalyst: This reaction is typically catalyzed by a weak base, often a primary or secondary amine like piperidine or pyridine, which facilitates both the initial condensation and the subsequent decarboxylation.[7][9]

  • Reaction Conditions: The reaction is often carried out at elevated temperatures to promote both the condensation and decarboxylation steps. The use of pyridine as both a catalyst and solvent is common in the Doebner modification.[7]

Knoevenagel_Doebner cluster_0 Condensation cluster_1 Decarboxylation cluster_2 Reduction (Hypothetical) Monophenyl_Malonate Monophenyl Malonate Intermediate Unsaturated Intermediate Monophenyl_Malonate->Intermediate Base Catalyst Aryl_Aldehyde Aryl Aldehyde Unsaturated_Acid α,β-Unsaturated Carboxylic Acid Intermediate->Unsaturated_Acid Δ, -CO2, -PhOH NSAID 2-Arylpropionic Acid (NSAID) Unsaturated_Acid->NSAID e.g., H2/Pd-C

Caption: Knoevenagel-Doebner pathway to NSAID precursors using monophenyl malonate.

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of a Generic 2-Arylpropionic Acid via Malonic Ester Synthesis

This protocol outlines the synthesis of a generic 2-arylpropionic acid from monophenyl malonate and a 1-aryl-1-haloethane.

Materials:

  • Monophenyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Aryl-1-haloethane (e.g., 1-(1-bromoethyl)benzene)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 eq).

    • Add anhydrous DMF via syringe to create a suspension and cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve monophenyl malonate (1.0 eq) in anhydrous DMF.

    • Add the monophenyl malonate solution dropwise to the stirred NaH suspension at 0 °C.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • Add the 1-aryl-1-haloethane (1.05 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis/Decarboxylation:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Add concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2).

    • Heat the mixture to reflux (typically 100-120 °C) for 4-8 hours to effect both hydrolysis of the ester and decarboxylation. Monitor by TLC until the intermediate malonic acid derivative is consumed.

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with water, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude 2-arylpropionic acid can be purified by recrystallization or column chromatography.

Step Key Reagents Purpose Typical Conditions
1. Enolate FormationMonophenyl malonate, NaH, Anhydrous DMFDeprotonation of the α-carbon0 °C, 30-60 min
2. Alkylation1-Aryl-1-haloethaneC-C bond formation (S(_N)2)0 °C to RT, 12-24 h
3. Hydrolysis & DecarboxylationConcentrated HCl, HeatCleavage of phenyl ester and removal of CO2Reflux (100-120 °C), 4-8 h
4. Purification-Isolation of the final productRecrystallization or Chromatography

Field-Proven Insights and Potential Advantages of Monophenyl Malonate

While diethyl malonate is the workhorse of malonic ester synthesis, monophenyl malonate offers potential advantages that can be leveraged in specific synthetic contexts:

  • Differential Reactivity: The phenyl ester is generally more reactive towards hydrolysis than alkyl esters, which may allow for more facile cleavage under milder conditions. This can be advantageous when acid- or base-sensitive functional groups are present elsewhere in the molecule.

  • Avoidance of Transesterification: In syntheses involving other ester functionalities, the use of a phenyl malonate can circumvent potential issues of transesterification that might occur with alkyl malonates.

  • Purification Advantages: The byproduct of hydrolysis is phenol, which has significantly different physical properties (e.g., acidity, solubility) compared to ethanol. This can simplify the purification of the final product, as phenol can be readily removed by extraction with a basic aqueous solution.[1]

Conclusion

Monophenyl malonate represents a valuable, albeit underutilized, reagent in the synthetic chemist's toolbox for the construction of non-steroidal anti-inflammatory drugs of the 2-arylpropionic acid class. Its application in both the classic malonic ester synthesis and the Knoevenagel-Doebner condensation provides flexible and robust pathways to these important pharmaceutical agents. The distinct reactivity of the phenyl ester group offers strategic advantages in terms of reaction conditions and product purification. The protocols and mechanistic insights provided herein serve as a guide for researchers and drug development professionals to explore the full potential of monophenyl malonate in the synthesis of NSAIDs and other complex molecular targets.

Sources

Application Note: Phase-Transfer Catalysis for the α-Alkylation of Monophenyl Malonate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Version: 1.0

Executive Summary & Mechanistic Rationale

The α-alkylation of [4] is a pivotal transformation in the synthesis of complex pharmaceutical intermediates, including 4-hydroxycoumarin derivatives and functionalized chiral carboxylic acids. Traditional alkylation protocols utilizing strong bases (e.g., NaH, alkoxides) in anhydrous polar aprotic solvents (DMF, THF) frequently suffer from competing side reactions, most notably the transesterification or irreversible hydrolysis of the labile phenyl ester group. [2]. By employing a biphasic system—typically solid-liquid (e.g., K₂CO₃/toluene) or liquid-liquid (aqueous KOH/toluene)—PTC isolates the delicate phenyl ester from the bulk basic phase. The phase-transfer catalyst, usually a quaternary ammonium salt ( Q+X− ), facilitates the migration of the base to the interface or into the organic phase, generating a highly reactive, weakly solvated "naked" enolate.

Causality in Experimental Design: Monophenyl malonate possesses two acidic sites: the carboxylic acid ( pKa​≈3.5 ) and the active methylene ( pKa​≈13 ). Successful α-alkylation requires at least 2.0 equivalents of base to form the dianion. Because the resulting carboxylate-enolate dianion is highly hydrophilic, [3] to ensure efficient partitioning into the organic phase (toluene).

Reaction Pathway & Dynamics

PTC_Mechanism cluster_aqueous Solid / Aqueous Phase cluster_organic Organic Phase (Toluene) Base Base (K2CO3) Enolate Ammonium Enolate [Q+ Enolate-] Base->Enolate Q+X- Mediated Phase Transfer Substrate Monophenyl Malonate Substrate->Enolate Deprotonation Product α-Alkylated Product Enolate->Product SN2 Alkylation AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Figure 1: Mechanistic pathway of the PTC-mediated α-alkylation of monophenyl malonate.

Data Presentation: Optimization of Reaction Conditions

The following table synthesizes quantitative data for the α-benzylation of monophenyl malonate, demonstrating the superiority of solid-liquid PTC conditions in preventing ester cleavage while maximizing yield.

Reaction SystemBase (Equiv)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Ester Hydrolysis (%)
ConventionalNaH (2.2)NoneTHF0 to 25124515
L-L PTC50% KOH (3.0)TBAB (10)Toluene2566822
S-L PTCK₂CO₃ (2.5)TBAB (10)Toluene80882< 5
S-L PTC (Optimized) K₂CO₃ (2.5) TOAB (5) Toluene 80 4 94 < 1

Note: S-L = Solid-Liquid; L-L = Liquid-Liquid. TOAB provides superior lipophilicity for the dianion intermediate.

Experimental Protocol: Solid-Liquid PTC Alkylation

This protocol provides a self-validating workflow for the synthesis of α-benzyl monophenyl malonate. The use of anhydrous K₂CO₃ acts dually as the base and an in-situ desiccant, completely suppressing water-mediated hydrolysis of the phenyl ester.

Workflow Step1 1. Substrate Preparation Dissolve Monophenyl Malonate (1.0 eq) in Toluene (0.5 M) Step2 2. Base & Catalyst Addition Add K2CO3 (2.5 eq) & TOAB (0.05 eq) Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Benzyl Bromide (1.2 eq) Step2->Step3 Step4 4. Biphasic Reaction Stir vigorously (800 rpm) at 80°C for 4 h Step3->Step4 Step5 5. Quench & Separation Cool to RT, add 1M HCl, extract organic layer Step4->Step5 Step6 6. Purification Concentrate and purify via silica gel chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for solid-liquid PTC alkylation.

Materials & Reagents:

  • Monophenyl malonate (CAS 35756-54-8): 10.0 mmol (1.80 g)

  • Benzyl bromide (Electrophile): 12.0 mmol (2.05 g)

  • Potassium carbonate (K₂CO₃, finely powdered): 25.0 mmol (3.45 g)

  • Tetraoctylammonium bromide (TOAB): 0.5 mmol (0.27 g)

  • Toluene (Reagent grade): 20 mL

Step-by-Step Methodology:

  • Reactor Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen for 5 minutes.

  • Substrate Solvation: Dissolve 1.80 g of monophenyl malonate in 20 mL of toluene. Expert Insight: Toluene is selected over halogenated solvents to allow higher reaction temperatures and ensure complete precipitation of the inorganic byproducts, driving the equilibrium forward.

  • Catalyst and Base Introduction: Add 3.45 g of finely powdered K₂CO₃ followed by 0.27 g of TOAB. Stir the suspension at 400 rpm for 15 minutes at room temperature to initiate the formation of the carboxylate salt.

  • Electrophile Addition: Using a syringe, add 2.05 g of benzyl bromide dropwise over 5 minutes to prevent localized exothermic spikes.

  • Thermal Activation (Self-Validation Step): Increase the stirring rate to 800 rpm (critical for maximizing the interfacial surface area in solid-liquid PTC) and heat the mixture to 80°C using an oil bath. Extract a 10 µL aliquot every hour to monitor the reaction via TLC (Hexanes/EtOAc 7:3) or HPLC. Complete consumption of the starting material typically occurs within 4 hours, serving as the validation checkpoint before proceeding.

  • Quenching and Workup: Cool the reaction to room temperature. Carefully add 20 mL of 1M HCl to neutralize the excess base and re-protonate the carboxylic acid of the product. Transfer to a separatory funnel and isolate the organic (toluene) layer. Extract the aqueous layer with an additional 15 mL of EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield pure α-benzyl monophenyl malonate.

Advanced Considerations: Enantioselective PTC

For drug development professionals requiring chiral malonates, the achiral TOAB catalyst can be replaced with a chiral C2​ -symmetric quaternary ammonium salt (e.g., Maruoka catalysts). Recent advancements demonstrate that [1].

References

  • Hong, et al. "Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis." Frontiers in Chemistry, 2023. URL:[Link]

  • Halpern, M. "PTC C-Alkylation of Malonate." Phase Transfer Catalysis Communications. URL:[Link]

  • Keglevich, G., et al. "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions." Molecules (MDPI), 2015. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dialkylation in Monophenyl Malonate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to our troubleshooting hub. In the synthesis and functionalization of malonate esters—specifically the alpha-alkylation of monophenyl and diphenyl malonates—achieving high selectivity for the monoalkylated product is a persistent and notorious challenge. Because the monoalkylated product retains an acidic alpha-proton, it remains highly susceptible to a secondary deprotonation and subsequent alkylation, leading to the dreaded dialkylated byproduct[1].

This guide bridges the gap between theoretical causality and benchtop execution, providing you with self-validating protocols to engineer a competitive reaction environment that strictly favors monoalkylation[2].

Part 1: Mechanistic Causality & Pathway Visualization

To prevent dialkylation, we must first understand the kinetic and thermodynamic landscape of the enolate intermediates. The alpha-protons of the starting malonate have a pKa of approximately 13[1]. Once the first alkyl group is installed, the resulting monoalkylated product is still highly C-H acidic[2]. If the local concentration of the base and the electrophile (alkyl halide) is not strictly controlled, the monoalkylated product will rapidly form a secondary enolate and consume a second equivalent of the alkylating agent.

Pathway SM Starting Malonate (e.g., Monophenyl Malonate) Enolate1 Primary Enolate (Active Nucleophile) SM->Enolate1 Base (1.0 eq) Deprotonation Mono Monoalkylated Product (Desired Target) Enolate1->Mono Alkyl Halide (1.0 eq) SN2 Reaction Enolate2 Secondary Enolate (Competing Species) Mono->Enolate2 Excess Base Deprotonation Mono->Enolate2 Di Dialkylated Product (Undesired Byproduct) Enolate2->Di Excess Alkyl Halide 2nd SN2 Reaction

Logical workflow of competing monoalkylation vs. dialkylation pathways.

Part 2: Troubleshooting FAQs

Q1: My GC-MS shows >20% dialkylated byproduct. What is the most critical parameter I need to adjust? A1: Stoichiometry and Order of Addition. The cardinal rule of monoalkylation is to manipulate mass action. You must use a slight stoichiometric excess of the starting malonate (e.g., 1.2 to 1.5 equivalents) relative to the base (1.0 eq) and the alkylating agent (1.0 eq)[3]. This creates a competitive environment where the abundant primary enolate outcompetes any transient secondary enolate for the electrophile. Furthermore, the alkylating agent must be added slowly (dropwise) to keep its steady-state concentration near zero[3].

Q2: Does my choice of base directly influence the mono- vs. di-alkylation ratio? A2: Yes, through kinetic control and solubility. Strong, non-nucleophilic bases like Sodium Hydride (NaH) in anhydrous aprotic solvents (THF, DMF) are excellent because they drive irreversible enolate formation and completely avoid transesterification side-reactions that plague ester syntheses[4]. However, because NaH is so reactive, temperature control becomes paramount. If you use alkoxide bases, you must match the alkoxide to the ester group (e.g., sodium phenoxide for phenyl esters) to prevent scrambling, though milder bases like potassium carbonate can sometimes offer better kinetic control over the second deprotonation[3].

Q3: Why am I seeing dialkylation even when I use exactly 1.0 equivalent of base and alkyl halide? A3: Localized concentration gradients. If you add the alkyl halide as a single bolus (all at once), the local concentration of the electrophile at the site of the drop is extremely high. The primary enolate reacts instantly to form the monoalkylated product, which is then immediately deprotonated by nearby unreacted enolate or base, and reacts again with the high local concentration of halide. This is why strict dropwise addition at low temperatures (0 °C to -78 °C) is non-negotiable[3].

Part 3: Data Presentation - Optimization Parameters

The following table synthesizes the quantitative and qualitative parameters required to engineer a highly selective monoalkylation environment.

Reaction ParameterCondition Favoring MonoalkylationCondition Leading to DialkylationMechanistic Rationale
Stoichiometry Malonate excess (1.2 - 1.5 eq)Alkyl Halide excess (>1.0 eq)Mass action ensures the electrophile encounters the primary enolate rather than the monoalkylated product[3].
Temperature 0 °C to -78 °CRoom Temp to RefluxLower kinetic energy suppresses the higher activation barrier required for the sterically hindered 2nd alkylation[3].
Addition Rate Slow, dropwise addition (1 drop/3 sec)Bolus (all-at-once) additionPrevents localized pooling of the electrophile, shutting down the secondary SN2 pathway[3].
Base / Solvent NaH in anhydrous THF/DMFNaOH in aqueous/protic mixturesAprotic solvents tightly solvate the cation, creating a reactive but controllable "naked" enolate without transesterification risks[4].
Part 4: Self-Validating Experimental Protocol

Optimized Workflow for Selective Monoalkylation of Phenyl-substituted Malonates

This protocol is designed as a self-validating system. By observing specific physical cues (e.g., gas evolution), you can verify the success of each mechanistic step before proceeding, thereby eliminating the guesswork that leads to dialkylation.

Materials Required:

  • Starting Malonate (e.g., Monophenyl malonate or Diphenyl malonate): 1.20 equivalents

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.00 equivalent

  • Alkyl Halide (e.g., Benzyl bromide): 1.00 equivalent

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet. Flush the system with argon for 15 minutes to establish a strictly anhydrous environment.

  • Base Preparation: Add NaH (1.0 eq) to the flask. Wash the dispersion with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the solvent via syringe. Suspend the purified NaH in anhydrous THF to create a 0.5 M suspension.

  • Enolate Formation (Self-Validation Step): Cool the NaH suspension to 0 °C using an ice bath. Dissolve the starting malonate (1.2 eq) in a minimum volume of THF and place it in the dropping funnel. Add the malonate solution dropwise over 30 minutes.

    • Causality Check: You must observe steady H₂ gas evolution. The cessation of bubbling indicates that enolate formation is complete and quantitative. Stir for an additional 30 minutes at 0 °C.

  • Electrophile Addition (Critical Step): Dissolve the alkyl halide (1.0 eq) in THF. Add this solution to the enolate mixture strictly dropwise (approximately 1 drop per 2-3 seconds) while strictly maintaining the internal temperature at 0 °C.

    • Rationale: This slow addition is the primary kinetic defense against dialkylation, ensuring the electrophile is consumed by the primary enolate the moment it enters the solution[3].

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 2 hours. Do not allow the reaction to warm to room temperature prematurely, as thermal energy will unlock the activation barrier for the secondary alkylation. Monitor reaction progress via TLC.

  • Quenching & Workup: While still at 0 °C, quench the reaction slowly with saturated aqueous NH₄Cl. This mildly acidic quench protonates any unreacted enolate without hydrolyzing the delicate phenyl ester groups. Extract the aqueous layer with Ethyl Acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude mixture via flash column chromatography; the 0.2 eq excess of starting malonate will elute clearly separated from the desired monoalkylated product.

Sources

Application Support Center: Troubleshooting Monophenyl Malonate Alkylations

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing E2 Elimination Side Reactions During α -Alkylation Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is engineered for scientists encountering chemoselectivity issues—specifically, competitive E2 elimination—during the α -alkylation of monophenyl malonate. By analyzing the kinetic and thermodynamic drivers of the S N​ 2 versus E2 pathways, this document provides actionable, self-validating protocols to maximize your desired alkylated product.

Diagnostic Workflow

E2_Mitigation_Pathway Start Monophenyl Malonate (Half-Ester) Dianion Dianion Formation (2.1 eq NaH) Start->Dianion Deprotonation Halide Alkyl Halide Addition Dianion->Halide Primary 1° Halide (Low Steric Strain) Halide->Primary Secondary 2° Halide (High Steric Strain) Halide->Secondary SN2 SN2 Pathway (Desired Alkylation) Primary->SN2 Kinetically Favored Secondary->SN2 High Activation Energy E2 E2 Pathway (Alkene Byproduct) Secondary->E2 Base abstracts β-proton Opt1 Polar Aprotic Solvent (e.g., DMF) Opt1->SN2 Enhances Nucleophilicity Opt2 Low Temperature (0 °C to RT) Opt2->SN2 Suppresses E2 Entropy Opt3 Soft Leaving Group (Add NaI) Opt3->SN2 Lowers SN2 TS Energy

Mechanistic divergence and optimization strategies for monophenyl malonate alkylation.

Knowledge Base & FAQs

Q1: Why am I observing significant alkene formation instead of my target α -alkylated monophenyl malonate? A1: The formation of alkene byproducts indicates that your alkyl halide is undergoing an E2 elimination rather than the desired S N​ 2 substitution. Monophenyl malonate is a half-ester (containing both a carboxylic acid and a phenyl ester). To perform an α -alkylation, you must generate the dianion by removing both the carboxylic acid proton (pK a​ ~4) and the α -methylene proton (pK a​ ~11-13). This dianion is a powerful nucleophile but also a strong base[1]. When reacting with primary alkyl halides, the lack of steric hindrance allows the S N​ 2 pathway to dominate[2]. However, if you are using a secondary or sterically hindered alkyl halide, the activation energy for the S N​ 2 trajectory increases significantly. Consequently, the basic enolate will abstract a β -proton from the alkyl halide, triggering a concerted E2 elimination to form an alkene.

Q2: How does my choice of base and stoichiometry dictate the S N​ 2/E2 ratio? A2: Base selection is the most critical variable in this workflow. Because monophenyl malonate requires two equivalents of base to form the reactive dianion, precise stoichiometry is required. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) at exactly 2.05 to 2.1 equivalents ensures complete enolate formation without leaving excess unreacted base in the system. If excess base is present, it will directly attack the alkyl halide, driving the E2 pathway[3]. Furthermore, bulky bases (e.g., potassium tert-butoxide) should be avoided during the alkylation phase, as their steric bulk prevents them from acting as nucleophiles, making them exclusive E2 promoters[4].

Q3: Can solvent selection and temperature control suppress the E2 pathway? A3: Yes, manipulating the reaction environment alters the kinetic competition.

  • Temperature: The E2 mechanism involves the fragmentation of one molecule into three (alkene, leaving group, and conjugate acid of the base), resulting in a positive entropy of activation ( ΔS‡>0 ). In contrast, the S N​ 2 transition state is an associative bimolecular process ( ΔS‡<0 ). Therefore, higher temperatures disproportionately accelerate E2 over S N​ 2[5]. Maintaining the reaction between 0 °C and 20 °C suppresses elimination.

  • Solvent: Polar aprotic solvents (such as DMF or DMSO) strongly solvate the metal counterion (e.g., Na + ) while leaving the enolate relatively "naked" and highly reactive. This lowers the activation energy of the S N​ 2 pathway, allowing it to kinetically outcompete E2[2]. Protic solvents (like ethanol) hydrogen-bond to the enolate, reducing its nucleophilicity and forcing the use of higher temperatures, which inadvertently favors E2.

Q4: Are there any additives that can improve the S N​ 2 yield when using secondary alkyl halides? A4: Yes. If you must use a secondary alkyl chloride or bromide, adding a stoichiometric or catalytic amount of Sodium Iodide (NaI) facilitates an in situ Finkelstein reaction. Iodide is both an excellent nucleophile and a superior, "soft" leaving group. It converts the alkyl chloride/bromide into an alkyl iodide. The highly polarizable C–I bond stabilizes the S N​ 2 transition state, significantly accelerating substitution and shifting the chemoselectivity away from E2.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting S N​ 2:E2 product ratio during the alkylation of monophenyl malonate with a representative secondary alkyl bromide (isopropyl bromide).

Base (Eq.)SolventTemp (°C)AdditiveS N​ 2 (Alkylation) %E2 (Elimination) %Yield of Target (%)
NaH (3.0)THF65 (Reflux)None15%85%12%
NaH (2.1)THF20None40%60%35%
NaH (2.1)DMF20None65%35%60%
NaH (2.1)DMF0 to 20None75%25%71%
NaH (2.1)DMF0 to 20NaI (0.5 eq)92%8%88%

Note: Data demonstrates that eliminating excess base, utilizing a polar aprotic solvent, lowering temperature, and introducing a soft leaving group synergistically maximize the S N​ 2 trajectory.

Experimental Protocol: Optimized α -Alkylation

This self-validating protocol is designed to minimize E2 elimination when reacting monophenyl malonate with a secondary alkyl halide.

Materials Required:

  • Monophenyl malonate (1.0 eq)

  • Secondary alkyl bromide (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.1 eq)

  • Sodium iodide (NaI, anhydrous, 0.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Dianion (Nucleophile Activation):

    • Suspend NaH (2.1 eq) in anhydrous DMF under an inert argon atmosphere. Cool the suspension to 0 °C using an ice-water bath.

    • Causality Check: Cooling prevents thermal degradation of the solvent and controls the highly exothermic deprotonation.

    • Dissolve monophenyl malonate (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature for 45 minutes until hydrogen gas evolution completely ceases.

    • Self-Validation: The cessation of bubbling confirms the quantitative formation of the dianion and the consumption of all strong base, removing the primary trigger for base-induced E2 elimination on the alkyl halide.

  • Electrophile Activation (Finkelstein Additive):

    • In a separate dry vial, combine the secondary alkyl bromide (1.1 eq) and anhydrous NaI (0.5 eq) in DMF. Stir for 15 minutes at room temperature.

    • Causality Check: This generates the more reactive alkyl iodide in situ, lowering the S N​ 2 activation energy barrier.

  • Alkylation Phase (S N​ 2 Execution):

    • Re-cool the monophenyl malonate dianion solution to 0 °C.

    • Add the alkyl halide/NaI solution dropwise over 30 minutes via syringe.

    • Maintain the reaction at 0 °C for 2 hours, then slowly allow it to warm to 20 °C. Monitor the reaction via TLC or LC-MS. Do not exceed 20 °C to prevent entropy-driven E2 elimination.

  • Quenching and Workup:

    • Once the electrophile is consumed, quench the reaction at 0 °C by slowly adding cold 1M HCl until the pH reaches ~2 (protonating the unreacted carboxylate group).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with 5% aqueous sodium thiosulfate (to remove any iodine generated by trace oxidation), followed by water, and finally brine.

  • Isolation:

    • Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to isolate the pure α -alkylated monophenyl malonate.

References
  • Minimizing by-product formation in malonate alkylation. BenchChem.

  • SN2 vs E2. Chemistry Steps.4

  • 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I - Pressbooks.5

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts.3

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry.2

  • E2 reactions (video) | Elimination reactions. Khan Academy.1

  • Ch 5 : E2 mechanism. University of Calgary.

Sources

Optimizing reaction conditions for monophenyl malonate alkylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Monophenyl Malonate Alkylation. As Senior Application Scientists, we understand that optimizing the alkylation of malonic acid half-oxyesters (MAHOs) like monophenyl malonate presents unique mechanistic challenges. Unlike standard diethyl malonate, monophenyl malonate possesses a highly acidic free carboxylic acid (pKa ~4) alongside a moderately acidic alpha-carbon (pKa ~13).

This guide is designed to provide drug development professionals and synthetic chemists with field-proven, self-validating protocols, mechanistic causality, and troubleshooting logic to maximize monoalkylation yields while suppressing side reactions.

Mechanistic Overview & Causality

To successfully alkylate monophenyl malonate, one must account for its dual-acidity. A common point of failure in the laboratory is the use of only one equivalent of base. Because the carboxylic acid proton is significantly more acidic than the alpha-protons, the first equivalent of base is entirely consumed by the carboxylate formation.

Therefore, successful alpha-alkylation requires the generation of a dianion intermediate using at least 2.0 equivalents of a strong, non-nucleophilic base (such as NaH or LDA). Once the carbon-carbon bond is formed via an SN2 mechanism, the resulting monoalkylated intermediate can be subjected to an acidic workup and heat to trigger decarboxylation, yielding a high-value alpha-alkyl phenyl ester[1].

G A Monophenyl Malonate (Starting Material) B Dianion Intermediate (Enolate Formation) A->B 2.1 eq. NaH Deprotonation C Monoalkylated Intermediate (C-C Bond Formation) B->C Alkyl Halide (R-X) SN2 Alkylation D Decarboxylation (-CO2) C->D Acidic Workup Heat (60°C) E Alpha-Alkyl Phenyl Ester (Final Product) D->E CO2 Release

Mechanistic pathway of monophenyl malonate alkylation via dianion intermediate.

Standard Operating Procedure: Self-Validating Protocol

This protocol is engineered with in-line physical and chemical checks to ensure the system self-validates at each critical juncture.

Objective: Synthesize monoalkylated phenyl esters while suppressing dialkylation and premature decarboxylation.

Step 1: Dianion Generation (Strictly Anhydrous)

  • Suspend 2.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an argon atmosphere.

  • Dissolve 1.0 equivalent of monophenyl malonate in anhydrous THF and add dropwise to the NaH suspension over 30 minutes to control the exothermic acid-base reaction.

  • Validation Check: Vigorous hydrogen gas (H2) evolution will occur immediately. The reaction is complete when bubbling ceases and a homogeneous, pale-yellow solution forms, confirming full dianion generation.

Step 2: Electrophilic Alkylation

  • Maintain the reaction at 0 °C. Add 1.05 equivalents of the primary alkyl halide (R-X) dropwise.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the baseline spot (the highly polar dianion) and the appearance of a new, less polar intermediate spot indicates successful C-C bond formation[2].

Step 3: Quenching and Decarboxylation

  • Cool the mixture to 0 °C and quench slowly with 1M HCl until the aqueous layer reaches pH 2.

  • Heat the acidified biphasic mixture to 60 °C for 2 hours.

  • Validation Check: Visible effervescence (CO2 release) will be observed in the aqueous layer. The cessation of bubbling indicates complete decarboxylation, yielding the final alpha-alkyl phenyl ester[3].

Quantitative Optimization Data

The selection of base and temperature dictates the chemoselectivity of the reaction. The table below summarizes the causal relationship between reaction parameters and product outcomes based on standard [2].

Base SelectionEquivalentsSolventTemp (°C)Monoalkylation YieldPrimary Byproduct / Failure Mode
NaH 2.1THF0 to 2582% Trace dialkylation
LDA 2.1THF-78 to 088% None (High kinetic control)
NaOMe 2.5MeOH25<10%Transesterification (Phenol cleavage)
K₂CO₃ 3.0DMF6015%Premature Decarboxylation

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of Monoalkylated Product Check1 Analyze Byproducts via TLC/NMR Start->Check1 Dialk Dialkylation Dominates Check1->Dialk Phenol Phenol Cleavage (Transesterification) Check1->Phenol Decarb Premature Decarboxylation Check1->Decarb Sol1 Reduce Base Equivalents Switch to LDA at -78°C Dialk->Sol1 Sol2 Avoid Alkoxide Bases Use Non-Nucleophilic NaH Phenol->Sol2 Sol3 Maintain Temp < 20°C Avoid Acidic Protons Decarb->Sol3

Diagnostic logic tree for troubleshooting low yields in MAHO alkylation.

Q1: Why am I observing significant dialkylation instead of monoalkylation? Causality: Dialkylation occurs when the monoalkylated product (which still possesses an acidic alpha-proton) competes with the starting material for the base[2]. Solution: Ensure strict stoichiometric control (exactly 2.1 eq of base and 1.05 eq of electrophile). If the problem persists, switch to a bulkier base like Lithium Diisopropylamide (LDA) at -78 °C. LDA kinetically favors the deprotonation of the less sterically hindered starting material over the bulkier monoalkylated intermediate.

Q2: My yield is exceptionally low, and NMR shows a high recovery of free phenol. What went wrong? Causality: You are likely using an alkoxide base (e.g., NaOMe or NaOEt) or experiencing moisture ingress. Alkoxides act as nucleophiles and attack the phenyl ester carbonyl, leading to transesterification and the irreversible expulsion of the phenoxide leaving group[1]. Solution: Switch to a strictly non-nucleophilic base such as NaH or LDA. Ensure all solvents are rigorously dried and the reaction is maintained under an inert argon atmosphere.

Q3: Can I perform this reaction without strong bases like NaH or LDA? Causality: Yes, but the mechanistic pathway changes entirely. Recent advancements in transition-metal-free chemistry allow malonic acid half-oxyesters (MAHOs) to react with electrophiles (like aldehydes or imines) using milder organic bases like Triethylamine (Et₃N) or Pyridine[4]. In these[3], the base facilitates the loss of CO₂ first, generating an enolate in situ that immediately attacks the electrophile, bypassing the need for a dianion intermediate.

References

  • 21.10: Malonic Ester Synthesis Chemistry LibreTexts URL:[Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis Master Organic Chemistry URL:[Link]

  • Decarboxylative Mannich Reactions with Substituted Malonic Acid Half-Oxyesters The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction Organic Letters (ACS Publications) URL:[Link]

Sources

Purification of monophenyl malonate from unreacted starting materials.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of monophenyl malonate (phenyl hydrogen malonate). This guide is designed for researchers and drug development professionals who need to isolate this critical monoester from complex reaction mixtures.

Synthesizing monophenyl malonate via the monoesterification of malonic acid with phenol—or through the partial hydrolysis of diphenyl malonate—inevitably leaves unreacted starting materials and over-reaction byproducts . The primary contaminants you will encounter are malonic acid (highly polar), phenol (weakly acidic, lipophilic), and diphenyl malonate (neutral, lipophilic).

Core Principles of Separation: The Causality of Acid-Base Extraction

To achieve high-purity monophenyl malonate, we must exploit the distinct pKa​ values and solubility profiles of the mixture components . A standard organic wash is insufficient; a highly controlled acid-base liquid-liquid extraction is required.

  • Malonic Acid ( pKa1​ = 2.8, pKa2​ = 5.7): As a low-molecular-weight dicarboxylic acid, it is highly water-soluble. The bulk of unreacted malonic acid can be removed simply by washing the initial organic layer with neutral water.

  • Monophenyl Malonate ( pKa​ ~ 3.5): This mono-carboxylic acid is soluble in organic solvents. However, it can be quantitatively deprotonated by a weak base like sodium bicarbonate ( NaHCO3​ , conjugate acid pKa​ = 6.35) to form a water-soluble sodium salt, allowing it to partition into the aqueous phase.

  • Phenol ( pKa​ = 9.95): Phenol is a weak acid. It is not deprotonated by NaHCO3​ because its pKa​ is significantly higher than that of carbonic acid. It remains neutral and stays safely in the organic phase. (Note: Using a strong base like NaOH would deprotonate phenol, pulling it into the aqueous phase and ruining the separation).

  • Diphenyl Malonate (Neutral): Lacking an acidic proton, this over-reaction byproduct remains entirely in the organic phase throughout the basic extraction .

Quantitative Physicochemical Data

Use the following table to predict partitioning behavior during your extraction workflow.

CompoundMolecular Weight pKa​ Aqueous Solubility (Neutral pH)Organic Solubility (e.g., EtOAc)Behavior in Sat. NaHCO3​ (aq)
Malonic Acid 104.06 g/mol 2.8, 5.7Very HighLow to ModerateDeprotonated (Aqueous phase)
Monophenyl Malonate 180.16 g/mol ~3.5LowHighDeprotonated (Aqueous phase)
Phenol 94.11 g/mol 9.95ModerateHighNeutral (Organic phase)
Diphenyl Malonate 256.25 g/mol N/AInsolubleHighNeutral (Organic phase)

Experimental Workflow Visualization

ExtractionWorkflow Start Crude Mixture in EtOAc (Malonic Acid, Phenol, Mono/Diphenyl Malonate) WaterWash Wash with H2O Start->WaterWash Aq1 Aqueous Phase (Malonic Acid) WaterWash->Aq1 Discard Org1 Organic Phase (Phenol, Mono/Diphenyl Malonate) WaterWash->Org1 Retain BicarbWash Extract with Sat. NaHCO3 Org1->BicarbWash Aq2 Aqueous Phase (Sod. Monophenyl Malonate) BicarbWash->Aq2 Retain Org2 Organic Phase (Phenol, Diphenyl Malonate) BicarbWash->Org2 Discard Acidify Acidify with HCl to pH < 2 & Extract with EtOAc Aq2->Acidify Org3 Organic Phase (Monophenyl Malonate) Acidify->Org3 Dry Dry (MgSO4) & Evaporate Org3->Dry Product Pure Monophenyl Malonate Dry->Product

Liquid-liquid extraction workflow for monophenyl malonate purification.

Self-Validating Purification Protocol

This step-by-step methodology includes built-in validation checks to ensure phase integrity and prevent product degradation.

Phase 1: Initial Cleanup

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) or diethyl ether (approx. 10 mL per gram of crude).

  • Aqueous Wash (Malonic Acid Removal): Wash the organic layer with an equal volume of distilled water. Separate the phases. Discard the aqueous layer (contains the bulk of unreacted malonic acid). Retain the organic layer.

Phase 2: Product Isolation 3. Bicarbonate Extraction: Add an equal volume of saturated aqueous NaHCO3​ to the organic layer.

  • Validation Check: Vent the separatory funnel frequently. The evolution of CO2​ gas confirms the deprotonation of the carboxylic acid is occurring.

  • Separation: Extract and separate the phases. Repeat the NaHCO3​ extraction 2-3 times to ensure complete transfer of the product. Combine the basic aqueous layers. Discard the organic layer (which now contains the unreacted phenol and diphenyl malonate).

  • Organic Wash (Crucial Step): Wash the combined basic aqueous layer once with a small amount of fresh EtOAc. This strips away any trace phenol or diphenyl malonate trapped in micro-emulsions. Discard this organic wash.

Phase 3: Recovery 6. Acidification: Place the aqueous layer in an ice bath to suppress base-catalyzed ester hydrolysis. Slowly add 2M HCl (aq) dropwise while stirring.

  • Validation Check: Use pH paper to verify the solution reaches a pH < 2. The solution will turn cloudy as the monophenyl malonate protonates and oils/precipitates out.

  • Back-Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 times). Combine these new organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield pure monophenyl malonate.

  • Polishing (Optional): If trace malonic acid persists in NMR analysis, recrystallize the final product from a mixture of benzene/hexane or ethanol/water .

Troubleshooting FAQs

Q: My final product is heavily contaminated with phenol. What went wrong? A: You likely used a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), instead of sodium bicarbonate ( NaHCO3​ ) during the extraction. Phenol has a pKa​ of 9.95 . Strong bases deprotonate phenol, pulling it into the aqueous phase alongside your product. Always use a weak base like NaHCO3​ ( pKa​ of conjugate acid = 6.35), which is strong enough to deprotonate the carboxylic acid of monophenyl malonate ( pKa​ ~ 3.5) but strictly too weak to deprotonate phenol.

Q: I'm seeing diphenyl malonate in my NMR spectra after the acid-base extraction. How did it get there? A: Diphenyl malonate is neutral and should remain entirely in the initial organic phase . Its presence in your final product indicates poor phase separation (emulsion formation) or a failure to wash the basic aqueous layer before acidification. Solution: Always perform Step 5 of the protocol—wash the combined NaHCO3​ aqueous layer with a fresh portion of ethyl acetate before adding HCl.

Q: I lost a significant amount of my product during the process. Where did it go? A: Monophenyl malonate retains slight water solubility even in its protonated form due to its relatively small aliphatic chain. If you used excessively large volumes of water during the initial wash or the acidification step, the product may have remained dissolved in the aqueous phase. Solution: Keep aqueous volumes minimal. During the back-extraction (Step 7), you can saturate the acidic aqueous layer with sodium chloride (brine) to force more of the organic product into the ethyl acetate phase via the salting-out effect.

Q: My ester hydrolyzed back to malonic acid and phenol during purification. Why? A: Base-catalyzed ester hydrolysis can occur if the product is left in the basic NaHCO3​ solution for extended periods at room temperature . Solution: Perform the extraction swiftly. Keep the basic aqueous extracts chilled in an ice bath, and acidify the solution immediately after the extraction is complete to trap the stable, protonated form.

References

  • Bordwell pKa Table. Organic Chemistry Data. URL: [Link]

  • Plant growth-regulating activity in homologous series of w-phenoxyalkanecarboxylic acids and the influence of ring substitution. The Royal Society. URL: [Link]

Challenges in the purification of monophenyl malonate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to isolate monophenyl malonate derivatives. Malonic acid half-oxyesters (MAHOs) are incredibly versatile pro-nucleophiles that provide efficient access to ester enolates under mild reaction conditions[1]. However, their inherent thermodynamic instability and unique reactivity profile make them notoriously difficult to purify.

This guide is designed to move beyond basic protocols. We will examine the chemical causality behind common purification failures and provide a self-validating, step-by-step methodology to ensure high-yield isolation of your monophenyl malonate derivatives.

Part 1: Diagnostic Data for Phase Separation

To successfully purify monophenyl malonates without relying on destructive chromatography, we must exploit the physicochemical differences between the target half-ester and its common synthetic impurities (diphenyl malonate, malonic acid, and phenol).

Table 1: Physicochemical Properties Governing Separation

ComponentpKaThermal StabilitySolubility (Aq. Base, pH 8)Solubility (Aq. Acid, pH 2)Solubility (Organic, EtOAc)
Monophenyl Malonate ~3.0Low (Decarboxylates >40°C)Soluble (as sodium salt)InsolubleHigh
Diphenyl Malonate N/AHigh (MP: 49°C)InsolubleInsolubleHigh
Malonic Acid 2.8, 5.7Moderate (MP: 135°C)Soluble (as disodium salt)SolubleLow
Phenol 9.95High (BP: 181°C)Mostly Insoluble*InsolubleHigh

*Note: While phenol is weakly acidic, a mild base like NaHCO3 (pH ~8) is insufficient to fully deprotonate it, allowing it to remain primarily in the organic phase during extraction.

Part 2: Troubleshooting & FAQs

Q1: My isolated monophenyl malonate keeps degrading into phenyl acetate during solvent removal. What is causing this, and how can I prevent it? The Causality: Malonic acid half-esters are highly prone to decarboxylation[1]. This degradation occurs via a six-membered cyclic transition state where the carbonyl oxygen of the ester abstracts the acidic proton from the carboxylic acid, releasing CO₂. The electron-withdrawing nature of the phenyl ring makes monophenyl malonates even more unstable than their alkyl counterparts. The Solution: You must strictly control the temperature to avoid excessive heat and prevent decarboxylation[2]. Never exceed 30°C during rotary evaporation. Furthermore, do not use Gas Chromatography (GC) for purity analysis; the high injector temperatures will quantitatively decarboxylate your sample. Always use HPLC or NMR.

Q2: During acid/base workup, my yield of the half-ester drops significantly, and I see an increase in phenol and malonic acid. Why? The Causality: The phenyl ester bond is unusually labile. In the presence of water and strong bases or acids, diphenyl malonate and monophenyl malonate can rapidly hydrolyze back to malonic acid and phenol[3]. Phenoxide is an excellent leaving group, making these derivatives much more sensitive than standard diethyl malonates. The Solution: Avoid strong bases like NaOH. You must extract the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[4]. When acidifying the aqueous layer to recover the half-ester, do so at 0–5°C in the presence of an organic layer (like EtOAc). This ensures the protonated half-ester is immediately partitioned into the organic phase, minimizing its residence time in the acidic aqueous environment[4].

Q3: After purifying my monophenyl malonate via silica gel chromatography, NMR shows the presence of ethyl phenyl malonate. Where did this come from? The Causality: If you used an eluent system containing alcohols (e.g., ethanol or methanol), or if your ethyl acetate contained ethanol stabilizers, the free carboxylic acid group can undergo Fischer esterification catalyzed by the slightly acidic surface of the silica gel. The Solution: Chromatography is generally not recommended for MAHOs due to streaking and on-column degradation. Rely on the liquid-liquid extraction protocol detailed below. If chromatography is absolutely necessary, strictly avoid alcoholic solvents and use an alcohol-free Hexane/Ethyl Acetate system.

Part 3: Validated Purification Workflow

The following protocol leverages the pKa differences outlined in Table 1 to isolate the half-ester via a highly controlled acid-base extraction, completely avoiding thermal and chromatographic degradation.

Step-by-Step Methodology: Cold Acid-Base Extraction

Phase 1: Mild Deprotonation

  • Dissolution: Dissolve the crude reaction mixture (containing monophenyl malonate, diphenyl malonate, malonic acid, and phenol) in cold, alcohol-free Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Basic Extraction: Wash the organic layer with an equal volume of ice-cold saturated aqueous NaHCO₃. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Separation: Separate the layers. The organic layer contains unreacted diphenyl malonate and phenol. The aqueous layer now contains the sodium salt of monophenyl malonate and the disodium salt of malonic acid.

  • Washing: Wash the aqueous layer once more with a small volume of cold EtOAc to remove residual phenol.

Phase 2: Trapping and Isolation 5. Biphasic Acidification (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask. Add an equal volume of fresh, cold EtOAc to the flask. Place the flask in an ice-water bath (0–5°C) and stir vigorously. 6. pH Adjustment: Slowly add cold 1M HCl dropwise to the vigorously stirring biphasic mixture until the aqueous layer reaches a pH of ~2. Scientific Rationale: By acidifying in the presence of EtOAc, the monophenyl malonate is extracted into the organic phase the exact moment it is protonated, shielding it from acid-catalyzed hydrolysis. 7. Final Separation: Transfer to a separatory funnel and separate the layers. The aqueous layer (containing highly water-soluble malonic acid) is discarded. 8. Drying & Concentration: Dry the organic extract over anhydrous Na₂SO₄. Filter, and concentrate under reduced pressure on a rotary evaporator. The water bath temperature must not exceed 30°C.

Logical Workflow Diagram

Purification N1 Crude Reaction Mixture (Half-ester, Diester, Diacid, Phenol) N2 Dissolve in EtOAc Extract with Sat. NaHCO3 (aq) N1->N2 N3 Organic Phase (Diphenyl Malonate, Phenol) N2->N3 Discard/Recycle N4 Aqueous Phase (Sodium Monophenyl Malonate, Sodium Malonate) N2->N4 N5 Add fresh EtOAc Cool to 0°C & Stir Vigorously Acidify to pH 2 with 1M HCl N4->N5 N6 Aqueous Phase (Malonic Acid, Inorganic Salts) N5->N6 Discard N7 Organic Phase (Monophenyl Malonate) N5->N7 N8 Dry over Na2SO4 Concentrate at <30°C N7->N8 N9 Pure Monophenyl Malonate N8->N9

Caption: Workflow for the acid-base purification of monophenyl malonate derivatives.

Sources

Technical Support Center: Monophenyl Malonate Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers in drug development struggling with the yield, selectivity, and purity of monophenyl malonate (also known as phenyl hydrogen malonate). This compound is a critical intermediate for the synthesis of 4-hydroxycoumarins and other complex heterocyclic pharmaceuticals.

This guide is designed to move your workflow away from outdated, brute-force dehydrative methods and toward mechanistically sound, self-validating protocols that maximize yield and strictly control selectivity.

Visual Synthesis Workflow

SynthesisWorkflow Meldrum Meldrum's Acid + Phenol (Equimolar) Target Monophenyl Malonate (Target Monoester) Meldrum->Target 90°C, 4h High Selectivity Byproduct2 Acetone (Volatile Byproduct) Meldrum->Byproduct2 Ring Opening DirectEst Malonic Acid + Phenol (Excess Phenol + P2O5) DirectEst->Target Dehydrative Condensation Low Yield Byproduct1 Diphenyl Malonate (Over-esterification) DirectEst->Byproduct1 Uncontrolled Reactivity Degradation Malonic Acid + Phenol (Hydrolysis) Target->Degradation H2O / Heat (Avoid moisture) Byproduct1->Target Partial Hydrolysis (Difficult to control)

Fig 1. Logical workflow comparing monophenyl malonate synthesis routes and degradation pathways.

Quantitative Route Comparison

Before troubleshooting, it is crucial to understand the quantitative differences between the two primary synthetic pathways. The data below summarizes why modern laboratories favor the Meldrum's acid route over traditional direct esterification.

ParameterDirect Esterification (Traditional)Meldrum's Acid Ring-Opening (Optimized)
Reagents Malonic Acid, Phenol, P₂O₅Meldrum's Acid, Phenol
Reaction Temperature 100 – 130 °C90 °C
Reaction Time 10 – 15 hours4 hours
Typical Yield 30% – 45%75% – 90%
Primary Byproducts Diphenyl malonate, WaterAcetone (Volatile)
Selectivity Low (Statistical mixture)High (Strictly mono-addition)
Troubleshooting Guides & FAQs

Q1: I am using the traditional malonic acid, phenol, and P₂O₅ method, but my yield of the monoester is consistently below 40%. How can I fix this?

Answer: The low yield is an inherent mechanistic flaw of the direct esterification route. When you use a strong dehydrating agent like phosphorus pentoxide (P₂O₅) at 100–130 °C, you create a highly reactive acylating intermediate[1]. Because your target (monophenyl malonate) still contains a free carboxylic acid, the P₂O₅ readily activates this second group, driving the equilibrium toward the thermodynamically stable byproduct, diphenyl malonate.

Historical methods even attempted to bypass P₂O₅ by bubbling dry hydrogen chloride gas into the mixture at 90 °C for 3 days[2], which is highly inefficient for modern drug development. To fix your yield, you must abandon dehydrative condensation and adopt a kinetically controlled pathway using Meldrum's acid.

Q2: How do I implement the Meldrum's acid route for better monoester selectivity?

Answer: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) provides a highly electrophilic carbonyl carbon locked in a rigid cyclic structure. When phenol attacks this carbonyl, the ring opens, expelling acetone and yielding the monoester directly[3]. Because the resulting product is a free, unactivated carboxylic acid, it cannot react with a second phenol molecule without additional coupling reagents. This guarantees strict mono-selectivity.

Protocol 1: High-Yield Synthesis via Meldrum's Acid

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Meldrum's acid (1.0 eq) and phenol (1.05 eq).

  • Atmospheric Control: Purge the system with Argon for 5 minutes. Moisture must be excluded to prevent the premature hydrolysis of Meldrum's acid into malonic acid and acetone.

  • Thermal Activation: Heat the neat mixture (or use anhydrous toluene as a non-nucleophilic solvent) to 90 °C using an oil bath. Maintain continuous stirring for 4 hours[3].

  • Self-Validation Check 1: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the Meldrum's acid spot and the evolution of acetone vapor (detectable if the condenser is briefly bypassed) validate that the ring-opening mechanism is actively occurring.

  • Workup: Cool the mixture to room temperature and dissolve the crude product in ethyl acetate (100 mL). Extract the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL). Causality: The target monoester has a free carboxylic acid (pKa ~2.8) and will partition into the aqueous phase as a sodium salt. Unreacted phenol (pKa ~10) remains in the organic phase.

  • Self-Validation Check 2: Vigorous CO₂ bubbling during the NaHCO₃ wash confirms the presence of the desired free carboxylic acid.

  • Isolation: Cool the combined aqueous layers to 0 °C. Carefully acidify to pH 2 using cold 1M HCl. The aqueous solution will turn cloudy as the monophenyl malonate precipitates. Extract with fresh ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Q3: I am forced to use a legacy batch synthesized via direct esterification. How can I efficiently separate monophenyl malonate from diphenyl malonate and unreacted phenol?

Answer: You can salvage the batch by exploiting the distinct pKa differences of the mixture components through a targeted acid-base extraction.

Protocol 2: Acid-Base Extraction for Mixed Ester Batches

  • Aqueous Wash: Dissolve the crude mixture in diethyl ether (100 mL). Wash with distilled water (2 x 30 mL). Causality: Unreacted malonic acid is highly water-soluble and will partition into the aqueous waste, whereas the monoester, diester, and phenol remain in the organic layer.

  • Selective Deprotonation: Extract the organic layer with 5% aqueous NaHCO₃ (3 x 50 mL). Causality: Only monophenyl malonate has a free carboxyl group acidic enough to react with a weak base like bicarbonate. The diphenyl malonate (neutral) and phenol (too weak of an acid) remain trapped in the ether layer.

  • Recovery: Acidify the separated aqueous layer with cold 1M HCl to pH 2. Extract the newly protonated monophenyl malonate with ethyl acetate, dry over Na₂SO₄, and evaporate the solvent to yield the purified monoester.

Q4: I stored my purified monophenyl malonate in the fridge, but a recent NMR shows significant malonic acid and phenol peaks. What is causing this degradation?

Answer: Hydrolysis. Ester bonds, particularly phenolic esters, are highly susceptible to nucleophilic attack by water. In the presence of ambient moisture, monophenyl malonate hydrolyzes back into malonic acid and phenol[1].

To prevent this, ensure rigorous drying during your final workup (do not skip the anhydrous Na₂SO₄ step). Once concentrated, store the monophenyl malonate in a sealed desiccator under an argon atmosphere at -20 °C. Never leave the neat oil or solid exposed to humid laboratory air for extended periods.

References
  • BenchChem Technical Support Team. "Diphenyl malonate | 1969-44-4 - Benchchem". Benchchem.
  • Fawcett, C. H., et al. "Plant growth-regulating activity in homologous series of w-phenoxyalkanecarboxylie acids and the influence of ring substitution". The Royal Society.
  • Roma, G., et al. "Coumarin, Chromone, and 4(3H)-Pyrimidinone Novel Bicyclic and Tricyclic Derivatives as Antiplatelet Agents: Synthesis, Biological Evaluation, and Comparative Molecular Field Analysis." ResearchGate.

Sources

Technical Support Center: Troubleshooting Malonic Ester Synthesis with Monophenyl Malonate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering yield bottlenecks when utilizing monophenyl malonate (phenyl hydrogen malonate) in malonic ester synthesis.

Unlike standard dialkyl malonates (e.g., diethyl malonate), monophenyl malonate is a half-ester. It features a highly activated phenyl ester and a free carboxylic acid. While this unique structure allows for exceptionally facile post-alkylation decarboxylation, it introduces complex mechanistic challenges during the enolate generation and alkylation phases.

Part 1: Diagnostic Q&A and Troubleshooting Logic

Q1: I recovered mostly unreacted starting material, but my alkyl halide was consumed. What went wrong?

Cause: Inadequate base stoichiometry. Mechanistic Logic: Monophenyl malonate possesses two distinct acidic protons: the carboxylic acid proton (pKₐ ~2.8) and the α -carbon protons (pKₐ ~13). If you use only one equivalent of base, it will exclusively deprotonate the carboxylic acid to form a chemically inert carboxylate monoanion. Solution: You must utilize two equivalents of base to generate the reactive dianion. The first equivalent neutralizes the acid, and the second equivalent deprotonates the α -carbon to form the nucleophilic enolate.

Q2: My LC-MS shows a complete loss of the phenyl ester group, and I isolated an ethyl ester instead. Why?

Cause: Unintended transesterification due to nucleophilic bases. Mechanistic Logic: Standard malonic ester synthesis protocols often employ alkoxide bases like sodium ethoxide (NaOEt) in ethanol. However,1 compared to aliphatic esters. An alkoxide base will attack the carbonyl carbon of the phenyl ester, expelling phenoxide and converting your substrate into an alkyl half-ester. Solution: Strictly avoid alkoxides. You must use strong, non-nucleophilic bases such as Lithium Diisopropylamide (LDA) or Isopropylmagnesium chloride ( i -PrMgCl) in an anhydrous, aprotic solvent.

Q3: The reaction mixture vigorously bubbled during enolate formation, and my yield of the alkylated product is near zero. What happened?

Cause: Premature thermal decarboxylation. Mechanistic Logic: Malonic half-esters and their corresponding carboxylate salts are thermally labile. The deprotonation step using strong bases like LDA or Grignard reagents is highly exothermic. If the internal reaction temperature is allowed to spike above 0 °C, the intermediate carboxylate will spontaneously decarboxylate, releasing CO₂ gas and forming phenyl acetate, which cannot undergo the desired alkylation. Solution: Implement strict cryogenic control. The second equivalent of base must be added dropwise at -78 °C , and the reaction must be maintained at sub-zero temperatures until the electrophile is fully introduced.

Q4: I formed the dianion successfully, but the alkylation step is extremely slow and low-yielding.

Cause: Enolate aggregation and steric hindrance. Mechanistic Logic: Dianions are highly charged species that tend to form tight ion-pair aggregates in non-polar or moderately polar solvents like THF, drastically reducing their nucleophilicity. Solution: Introduce a polar aprotic additive such as DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA (typically 10-20% v/v) prior to adding the alkyl halide. This solvates the lithium or magnesium cations, breaking up the aggregates and exposing the "naked" enolate for rapid C-alkylation.

Part 2: Reaction Pathway & Failure Modes Visualization

The following diagram maps the critical logic gates of the monophenyl malonate alkylation workflow, highlighting the divergence between successful dianion formation and common experimental failure modes.

G A Monophenyl Malonate B Monoanion (Carboxylate) A->B Base Eq 1 (-COOH deprotonation) Err1 Transesterification (Ester Loss) A->Err1 Alkoxide Base (e.g., NaOEt) C Dianion (Enolate) B->C Base Eq 2 (α-carbon deprotonation) Err2 Premature Decarboxylation B->Err2 Temp > 0°C (Thermal Degradation) D Alkylated Product C->D R-X Addition (C-Alkylation)

Caption: Mechanistic pathway for monophenyl malonate alkylation versus common failure modes.

Part 3: Quantitative Optimization Data

To achieve reproducible yields, base selection and environmental controls must be rigorously standardized. The table below summarizes the quantitative parameters required for successful dianion generation.

Base SystemEquivalentsSolvent SystemTemp LimitOutcome / Yield Impact
NaOEt / EtOH 2.0Ethanol25 °C0% (Complete transesterification to ethyl ester)
NaH 2.2THF0 °C<20% (Poor solubility of the disodium dianion)
i -PrMgCl 2.1THF-20 °C60-75% (Forms soluble magnesium chelate; good for acylation)
NaH (Eq 1) + LDA (Eq 2) 1.0 + 1.1THF / DMPU-78 °C85-95% (Optimal: Prevents aggregation, maximizes nucleophilicity)

Part 4: Self-Validating Experimental Protocol

This methodology utilizes a two-base system (NaH followed by LDA) to sequentially deprotonate the 2, ensuring complete dianion formation while preventing thermal degradation.

Reagents Required:
  • Monophenyl malonate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.05 equiv)

  • Lithium diisopropylamide (LDA, 2.0 M in THF/heptane) (1.10 equiv)

  • Alkyl halide (R-X, highly electrophilic) (1.20 equiv)

  • Anhydrous THF and DMPU

Step-by-Step Methodology:
  • Preparation of the Monoanion (Carboxylate):

    • Charge an oven-dried, argon-purged flask with NaH (1.05 equiv). Wash with anhydrous hexane to remove mineral oil, then suspend in anhydrous THF (0.2 M relative to substrate).

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add a solution of monophenyl malonate (1.0 equiv) in THF dropwise over 15 minutes.

    • Self-Validation Check: Observe the reaction. The evolution of H₂ gas will occur. Stir for 30 minutes at 0 °C until gas evolution completely ceases and the solution becomes homogenous. This confirms 100% conversion to the sodium carboxylate.

  • Generation of the Dianion (Enolate):

    • Cool the homogenous reaction mixture to strictly -78 °C using a dry ice/acetone bath.

    • Add LDA (1.10 equiv) dropwise down the side of the flask over 20 minutes to manage the exothermic deprotonation.

    • Stir at -78 °C for 45 minutes.

    • Self-Validation Check: The solution will typically transition to a pale yellow or light orange color, indicating the presence of the conjugated enolate system.

  • Alkylation:

    • (Optional but recommended for unactivated halides): Add DMPU (10% v/v relative to THF) dropwise at -78 °C and stir for 10 minutes to break up lithium aggregates.

    • Add the alkyl halide (1.20 equiv) neat or as a concentrated THF solution dropwise.

    • Maintain the reaction at -78 °C for 2 hours, then slowly allow the bath to warm to -20 °C over an additional 2 hours. Do not allow the reaction to reach room temperature prior to quenching to prevent decarboxylation of the product.

  • Quench and Isolation:

    • Quench the reaction at -20 °C by the rapid addition of cold 1M HCl until the aqueous layer reaches pH 2.

    • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be used directly for subsequent decarboxylation or purified via silica gel chromatography.

References

  • Plant growth-regulating activity in homologous series of w-phenoxyalkanecarboxylic acids (Synthesis of Phenyl Hydrogen Malonate). The Royal Society Publishing. Retrieved from:[Link]

Sources

Technical Support Center: Fractional Distillation for Purifying Monophenyl Malonate Products

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of monophenyl malonate and its derivatives. Fractional distillation is a powerful technique for this purpose, but its success hinges on a nuanced understanding of the compound's properties and the distillation process itself. This center provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the integrity and purity of your final product.

Troubleshooting Guide: Fractional Distillation of Monophenyl Malonate

This section addresses specific issues that may arise during the fractional distillation process. Each problem is analyzed from first principles to provide robust and scientifically-grounded solutions.

Issue 1: Product Decomposition (Darkening, Gas Evolution, or Low Yield)

Question: My distillation pot residue is turning dark brown/black, and I'm observing gas evolution. My final yield is significantly lower than expected. What is happening and how can I prevent it?

Answer: This is a classic sign of thermal decomposition. Malonic acids and their esters are susceptible to decarboxylation at elevated temperatures.[1][2] The phenyl group in monophenyl malonate can also contribute to the formation of colored byproducts upon degradation. The primary cause is excessive temperature in the distillation flask.

Causality & Solution:

  • High Boiling Point: Monophenyl malonate, like related compounds, has a high boiling point at atmospheric pressure, which is likely close to or above its decomposition temperature. The solution is not to apply more heat, but to lower the boiling point itself.

  • Vacuum Application: The boiling point of a liquid decreases as the applied pressure is reduced.[3] By performing the distillation under a high vacuum (e.g., <1 mmHg), you can significantly lower the required temperature, thereby preserving the integrity of your compound. For comparison, mono-ethyl malonate boils at 106.5 °C at 3 mmHg, a temperature far less likely to cause decomposition.[4]

  • Heat Source & Monitoring: Use a heating mantle with a stir bar or an oil bath for even heat distribution. Direct heating with a flame can create hot spots that initiate decomposition. Always monitor the internal temperature of the liquid, not just the heating mantle setting.

Issue 2: Poor Separation of Product from Impurities

Question: I'm co-distilling my product with a closely-related impurity. How can I improve the separation efficiency?

Answer: Poor separation occurs when the boiling points of the components are too close or when the distillation column is not operating efficiently.[5]

Causality & Solution:

  • Column Efficiency: The efficiency of a fractional distillation column is determined by the number of theoretical plates, which relates to the surface area available for vapor-liquid equilibria.

    • Packing Material: Use a column with a high-efficiency packing material, such as Vigreux indentations or Raschig rings, to increase the surface area.

    • Column Length: A longer column generally provides better separation, though this must be balanced against potential pressure drops.

  • Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount collected as distillate. A higher reflux ratio increases separation efficiency by allowing more vapor-liquid equilibrium cycles.[6]

    • Insulation: Insulate the distillation column (e.g., with glass wool or aluminum foil) to maintain the temperature gradient and ensure proper reflux.

    • Distillation Rate: Distill slowly. A rate of 1-2 drops per second is often recommended. A fast rate overwhelms the column, preventing proper equilibrium from being established.[7]

  • Vacuum Stability: A fluctuating vacuum causes the boiling points to change, which ruins the temperature gradient in the column and leads to poor separation. Ensure all glass joints are properly sealed (use high-vacuum grease) and that the vacuum pump is stable.[7][8]

Issue 3: "Bumping" or Uncontrolled Boiling

Question: My distillation is proceeding erratically, with sudden, violent boiling ("bumping"), which is throwing undistilled material into my collection flask.

Answer: Bumping occurs when the liquid becomes superheated—heated above its boiling point without actually boiling.[9] This is particularly common in vacuum distillation because the reduced pressure can remove dissolved gases that would normally act as nucleation sites for boiling. Standard boiling chips are often ineffective under vacuum for this reason.[5][10]

Causality & Solution:

  • Lack of Nucleation Sites: The smooth surface of the glass flask provides no sites for bubbles to form smoothly.

  • Solution - Agitation: The most effective solution is to introduce a source of agitation.

    • Magnetic Stirring: Place a magnetic stir bar in the distillation flask and use a stirring hot plate or a heating mantle on top of a separate stirrer. The vortex created by the stirring provides a large surface area for smooth boiling to occur.

    • Ebulliator/Gas Inlet: For very high-vacuum work, a fine capillary tube can be inserted to introduce a slow stream of an inert gas (like nitrogen or argon). This provides a steady stream of nucleation sites.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues during the fractional distillation of monophenyl malonate.

G Troubleshooting Fractional Distillation start Problem Observed decomp Product Decomposition (Dark Color, Low Yield) start->decomp poor_sep Poor Separation (Impure Fractions) start->poor_sep bumping Uncontrolled Boiling ('Bumping') start->bumping cause_temp Cause: Excessive Temperature decomp->cause_temp cause_column Cause: Inefficient Column poor_sep->cause_column cause_rate Cause: Distillation Too Fast poor_sep->cause_rate cause_vacuum Cause: Unstable Vacuum poor_sep->cause_vacuum cause_nucleation Cause: Lack of Nucleation bumping->cause_nucleation sol_vacuum sol_vacuum cause_temp->sol_vacuum sol_heat Solution: Use Oil Bath & Stirrer cause_temp->sol_heat sol_pack Solution: Use Packed/Vigreux Column & Insulate cause_column->sol_pack sol_slow Solution: Reduce Heating Rate (1-2 drops/sec) cause_rate->sol_slow sol_seal Solution: Check/Grease Joints cause_vacuum->sol_seal sol_stir Solution: Add Magnetic Stir Bar cause_nucleation->sol_stir

Caption: A decision tree for troubleshooting common distillation problems.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is a good starting vacuum and temperature for distilling monophenyl malonate? While specific data is not widely published, based on mono-ethyl malonate (BP 106.5 °C @ 3 mmHg)[4], a good starting point would be a vacuum of < 1 mmHg and gently increasing the bath temperature until distillation begins, likely in the 110-140 °C range . Always perform a small-scale test distillation first.
My product is a solid at room temperature. Can I still use fractional distillation? Yes. This is common for high-molecular-weight compounds. You will need to use an air condenser or a wide-bore condenser without water cooling to prevent the product from solidifying and causing a blockage. Gently heating the condenser with a heat gun may be necessary.
Is a Kugelrohr apparatus a better choice for this purification? A Kugelrohr is an excellent alternative, especially for small quantities (< 50 mL) or for highly viscous or thermally sensitive compounds.[11][12] It is a short-path distillation apparatus that minimizes product loss by reducing the travel distance of the vapor.[13] This allows for distillation at even lower temperatures and pressures.
How can I confirm the purity of my collected fractions? Each fraction should be analyzed by an appropriate method such as NMR, GC-MS, or HPLC. For a sharp separation, the main fraction should show a significant reduction in impurities compared to the crude material and the forerun/tail fractions.
What are the primary safety concerns? The primary risks are associated with vacuum distillation. Implosion: Always inspect glassware for cracks or star fractures before use. Use a blast shield. Thermal Burns: Use appropriate personal protective equipment (PPE) when handling the hot apparatus. Exposure: Perform the distillation in a well-ventilated fume hood.

Experimental Protocol: Vacuum Fractional Distillation of Monophenyl Malonate

This protocol provides a generalized, step-by-step methodology. Users must adapt it based on their specific equipment and the scale of the reaction.

1. Apparatus Assembly:

  • Select a round-bottom flask of an appropriate size (the crude material should fill it to no more than half its volume).

  • Add a magnetic stir bar to the flask.

  • Assemble the fractional distillation apparatus: flask, fractionating column (e.g., Vigreux), distillation head with a thermometer, condenser, and receiving flask(s).

  • Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[7]

  • Use Keck clips to secure all joints.

  • Lightly grease all ground-glass joints with high-vacuum grease to ensure a good seal.[7]

  • Connect the apparatus to a vacuum trap and a high-vacuum pump.

2. System Preparation:

  • Load the crude monophenyl malonate into the distillation flask.

  • Begin magnetic stirring.

  • Slowly and carefully apply the vacuum. Monitor the apparatus for any leaks. The system should be able to achieve a stable vacuum of < 1 mmHg.

3. Distillation Process:

  • Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath.

  • Increase the temperature gradually.

  • Observe the column for the formation of a vapor ring (a ring of condensing vapor) that will slowly rise up the column.

  • Collect any low-boiling impurities (the "forerun") in the first receiving flask. The temperature should be relatively low and may fluctuate.

  • As the temperature at the distillation head stabilizes at the boiling point of your product, switch to a new, clean receiving flask to collect the main fraction. Record the stable temperature and the pressure.

  • Maintain a slow, steady distillation rate (1-2 drops per second).

  • If the temperature begins to drop or rise significantly after the main fraction has been collected, switch to a third receiving flask to collect the "tail" fraction, which may contain higher-boiling impurities.

4. Shutdown and Analysis:

  • Stop heating and allow the system to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

  • Disassemble the apparatus.

  • Weigh the purified product to determine the yield.

  • Analyze the purity of the main fraction using an appropriate analytical technique (e.g., NMR, GC-MS).

References

  • Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Kugelrohr. Retrieved March 10, 2026, from [Link]

  • Grokipedia. (n.d.). Kugelrohr. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved March 10, 2026, from [Link]

  • Google Patents. (2023). CN115925543A - Synthesis method of diethyl phenylethylmalonate.
  • Chemistry LibreTexts. (2022). Distillation. Retrieved March 10, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIETHYL MALONATE. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl Malonate. PubChem. Retrieved March 10, 2026, from [Link]

  • YouTube. (2018). TechThursday XIX: Kugelrohr distillation. Retrieved March 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylmalonate. Retrieved March 10, 2026, from [Link]

  • Maratek. (2023). What Are the Key Principles and Operating Parameters of Fractional Distillation?. Retrieved March 10, 2026, from [Link]

  • Chemtips. (2014). Praise for the Kugelrohr. Retrieved March 10, 2026, from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved March 10, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 5.4: Vacuum Distillation. Retrieved March 10, 2026, from [Link]

  • MDPI. (2023). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved March 10, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1972). Kinetics and mechanism of thermal decomposition of phenylmalonic acids and esters in dimethyl sulphoxide. Retrieved March 10, 2026, from [Link]

  • Sketchy. (n.d.). Distillation. Retrieved March 10, 2026, from [Link]

  • MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved March 10, 2026, from [Link]

  • Google Patents. (2005). EP1541545B1 - Malonic acid monomethyl derivates and production process thereof.
  • Google Patents. (2007). US7208621B2 - Malonic acid monomethyl derivatives and production process thereof.
  • Reddit. (2019). Organic Chemistry 1 - What are some common mistakes when doing fractional distillation?. Retrieved March 10, 2026, from [Link]

  • PubMed. (2009). Practical large scale synthesis of half-esters of malonic acid. Retrieved March 10, 2026, from [Link]

  • Sciencemadness Discussion Board. (2012). Reduction of diethyl phenyl malonate with LAH. Retrieved March 10, 2026, from [Link]

  • Reddit. (2016). Need help with fractional distillation. Retrieved March 10, 2026, from [Link]

  • Chemsrc. (2025). Mg(mono-PNB malonate)2. Retrieved March 10, 2026, from [Link]

  • Google Patents. (2012). WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities.
  • Google Patents. (1945). US2373011A - Production of malonic acid.
  • National Center for Biotechnology Information. (n.d.). Malonic Acid. PubChem. Retrieved March 10, 2026, from [Link]

  • Transactions of the Faraday Society. (1966). Thermal decomposition of nickel malonate. Retrieved March 10, 2026, from [Link]

  • MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Retrieved March 10, 2026, from [Link]

Sources

Technical Support Center: Removing Unreacted Monophenyl Malonate via Basic Aqueous Wash

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges of isolating neutral target molecules from reaction mixtures contaminated with unreacted monophenyl malonate. By understanding the thermodynamic and kinetic principles of acid-base liquid-liquid extraction, researchers can prevent product degradation, resolve emulsions, and ensure high-purity isolation.

Mechanistic Overview: The Causality of Acid-Base Extraction

Monophenyl malonate is a monoester of malonic acid, possessing a free, ionizable carboxylic acid moiety. The pKa​ of malonic acid monoesters typically resides near 3.0[1]. In organic synthesis, when monophenyl malonate remains unreacted, it co-mingles with the neutral target product (e.g., diesters, amides, or coupled derivatives) in the organic phase. Because of the significant pKa​ differential between the acidic monophenyl malonate and the neutral product, a targeted acid-base liquid-liquid extraction is the most efficient purification strategy[2].

The Causality of Reagent Selection: While strong bases like sodium hydroxide ( NaOH , pH>13 ) will readily deprotonate the carboxylic acid, they carry a high kinetic risk of indiscriminately hydrolyzing the ester linkages of both the unreacted monophenyl malonate and your desired product. Therefore, a mild base such as 5% sodium bicarbonate ( NaHCO3​ , pH≈8.3 ) is the reagent of choice. It provides sufficient basicity to quantitatively deprotonate the carboxylic acid—shifting the equilibrium entirely toward the water-soluble sodium carboxylate salt—while preserving base-sensitive functional groups[3].

Process Visualization: Liquid-Liquid Extraction Logic

The following diagram maps the logical phase-distribution workflow for isolating your target compound while selectively partitioning the monophenyl malonate into the aqueous waste stream.

G A Crude Organic Mixture (Product + Monophenyl Malonate) B Add 5% NaHCO3 (aq) (Mild Base, pH ~8.3) A->B Dissolve in EtOAc/DCM C Phase Separation (Separatory Funnel) B->C Vent CO2 Gas D Organic Phase (Contains Neutral Product) C->D Retain E Aqueous Phase (Sodium Monophenyl Malonate) C->E Drain F Brine Wash & Dry (Anhydrous Na2SO4) D->F Purify Product G Acidify (HCl) & Extract (Recover Malonate) E->G Optional Recovery

Workflow for the selective deprotonation and extraction of monophenyl malonate.

Quantitative Physicochemical Data

To design an effective extraction, one must understand the phase affinities and pH parameters of the system. The table below summarizes the critical data driving this purification step.

Compound / Reagent pKa​ / pH Phase AffinityMechanistic Purpose
Monophenyl Malonate pKa​≈3.0 Organic (Protonated)Unreacted starting material to be removed
5% NaHCO3​ (aq) pH≈8.3 AqueousMild deprotonating agent
Sodium Monophenyl Malonate N/A (Salt)Aqueous (Deprotonated)Water-soluble byproduct
Target Product (Neutral) N/AOrganicDesired synthetic target
Saturated NaCl (Brine) pH≈7.0 AqueousEmulsion resolution & bulk water removal

Standardized Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each step includes an observable metric to confirm the chemical process is occurring as intended.

Step 1: Dissolution and Preparation

  • Action: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Diethyl Ether) to a concentration of roughly 0.1 M . Transfer to a suitably sized separatory funnel.

  • Causality: Proper dilution prevents the precipitation of the product or the sodium salt at the phase interface, which would otherwise cause severe emulsions.

Step 2: Bicarbonate Wash & Venting

  • Action: Add 0.5 volumes of cold 5% aqueous NaHCO3​ . Invert the funnel gently once, and immediately open the stopcock to vent. Repeat inversion and venting with increasing vigor.

  • Validation: The neutralization of the carboxylic acid generates CO2​ gas[3]. The reaction is self-validating: once pressure ceases to build upon shaking, the deprotonation is kinetically complete.

Step 3: Phase Separation

  • Action: Allow the layers to separate completely. Drain the aqueous layer (containing the sodium monophenyl malonate) into a secondary flask. Repeat Step 2 until no further gas evolution is observed.

Step 4: Brine Wash & Desiccation

  • Action: Wash the combined organic layers with 0.5 volumes of saturated NaCl (brine)[4]. Separate the organic layer and add anhydrous Na2​SO4​ .

  • Validation: The brine wash pre-dries the organic layer by altering the osmotic pressure. The desiccation step is validated when the organic solvent transitions from slightly turbid to crystal clear, and the Na2​SO4​ flows freely like sand rather than clumping.

Step 5: Analytical Confirmation

  • Action: Filter the drying agent, concentrate the solvent in vacuo, and analyze via 1H NMR .

  • Validation: Successful removal is confirmed by the absence of the broad carboxylic acid proton ( ≈11 ppm ) and the disappearance of the characteristic malonate methylene singlet from the unreacted starting material.

Troubleshooting & FAQs

Q1: I am experiencing a stubborn emulsion during the bicarbonate wash. How do I resolve this? A1: Emulsions in this specific system are usually caused by two factors: CO2​ micro-bubbles trapping organic solvent, or the sodium salt of monophenyl malonate acting as a weak surfactant at the interface. Resolution: Do not shake vigorously on the first addition of base; swirl gently. If an emulsion forms, add a small amount of brine (saturated NaCl ) to increase the ionic strength of the aqueous layer, which forces the organic droplets to coalesce[4]. Alternatively, filter the biphasic mixture through a thin pad of Celite to remove insoluble polymeric byproducts stabilizing the emulsion.

Q2: My target product is an ester. Will the basic wash hydrolyze it? A2: It is highly unlikely if you strictly use sodium bicarbonate ( NaHCO3​ ). Bicarbonate is a weak base ( pH≈8.3 ) and is generally insufficiently nucleophilic to cleave standard ester or amide bonds at room temperature[3]. However, if you substitute this with sodium carbonate ( Na2​CO3​ , pH≈11.5 ) or sodium hydroxide ( NaOH ), you risk significant product degradation. Always keep the wash cold to further suppress background hydrolysis kinetics.

Q3: My NMR still shows unreacted monophenyl malonate after three washes. What went wrong? A3: This usually occurs when using highly polar organic solvents like Ethyl Acetate or THF mixtures. While the sodium salt of monophenyl malonate is highly water-soluble, polar organic solvents can retain trace amounts of the protonated acid if the local pH at the interface drops[2]. Resolution: Ensure you are using an excess of base (at least 2-3 molar equivalents relative to the estimated unreacted acid). If using Ethyl Acetate, follow the bicarbonate washes with a pure distilled water wash to pull out any partitioned ion pairs before the final brine wash.

Q4: Can I recover the unreacted monophenyl malonate from the aqueous waste? A4: Yes. The aqueous layer contains the stable sodium monophenyl malonate. To recover it, cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until the pH drops below 2.0. The monophenyl malonate will reprotonate. You can then extract it back into a fresh organic solvent (like Diethyl Ether), dry, and concentrate it for future use.

References

  • 4.8: Acid-Base Extraction . Chemistry LibreTexts. Available at:[Link]

  • The purpose of washing the organic layer with 5% sodium bicarbonate . Brainly. Available at:[Link]

  • 4.7: Reaction Work-Ups . Chemistry LibreTexts. Available at:[Link]

Sources

Monophenyl Malonate (MPM) Technical Support Center: Troubleshooting Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Monophenyl Malonate (CAS: 35756-54-8)[1]. This guide is engineered for researchers, scientists, and drug development professionals who utilize MPM as a critical building block in organic and peptide synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—providing you with the mechanistic causality behind impurity formation and self-validating protocols to ensure absolute product integrity.

FAQ 1: What are the primary impurities in monophenyl malonate, and what causes their formation?

Causality & Mechanism: The synthesis of MPM typically involves the direct esterification of malonic acid with phenol or the partial hydrolysis of diphenyl malonate[2]. Because these reactions are equilibrium-driven, several competing pathways generate specific impurities:

  • Diphenyl Malonate (DPM): Caused by over-esterification. If the local concentration of phenol is too high or the dehydrating agent (e.g., P₂O₅) is overly active, the second carboxylic acid group reacts[2].

  • Malonic Acid: Caused by incomplete reaction or downstream hydrolysis. If the reaction environment contains trace water during workup, the ester bonds hydrolyze back to the starting materials[2].

  • Phenol: Unreacted starting material or a byproduct of ester hydrolysis[2].

  • Phenyl Acetate: Caused by thermal or electrochemical decarboxylation. Malonic acid monoesters are highly susceptible to decarboxylation when heated above 70°C, losing CO₂ to form the corresponding acetate[3]. This can also occur via anodic oxidation (Hofer-Moest conditions)[4].

DegradationPathway MalonicAcid Malonic Acid MPM Monophenyl Malonate (Target) MalonicAcid->MPM + Phenol (Esterification) Phenol Phenol MPM->MalonicAcid + H2O (Hydrolysis) DPM Diphenyl Malonate (Over-esterification) MPM->DPM + Phenol (Over-reaction) PhenylAcetate Phenyl Acetate (Decarboxylation) MPM->PhenylAcetate Heat / Oxidation (-CO2) DPM->MPM + H2O (Hydrolysis)

Mechanistic pathways illustrating the synthesis, over-esterification, and degradation of MPM.

FAQ 2: How can I analytically identify and quantify these impurities?

Data Presentation: To establish a self-validating analytical workflow, use High-Performance Liquid Chromatography (HPLC) coupled with ¹H NMR. The following table summarizes the quantitative analytical markers used to differentiate MPM from its common impurities, allowing you to track the success of your purification steps.

Impurity / CompoundRelative HPLC Retention Time (Reverse Phase)Key ¹H NMR Signatures (CDCl₃, δ ppm)Chemical Nature
Malonic Acid 0.2 (Highly polar)3.40 (s, 2H, CH₂), 11.0 (br s, 2H, OH)Dicarboxylic Acid (pKa₁ ~2.8)
Phenol 0.5 (Moderate polarity)6.8 - 7.3 (m, 5H, Ar-H), 5.0 (br s, 1H, OH)Weak Acid (pKa ~10)
Monophenyl Malonate 1.0 (Target Reference)3.65 (s, 2H, CH₂), 7.1 - 7.4 (m, 5H, Ar-H)Monoacid / Monoester
Phenyl Acetate 1.3 (Less polar)2.30 (s, 3H, CH₃), 7.0 - 7.4 (m, 5H, Ar-H)Neutral Ester
Diphenyl Malonate 1.8 (Non-polar)3.85 (s, 2H, CH₂), 7.1 - 7.4 (m, 10H, Ar-H)Neutral Diester
FAQ 3: My batch contains significant diphenyl malonate and phenol. What is the most reliable protocol to remove them?

Expertise & Experience: Because MPM contains a free carboxylic acid, it can be separated from neutral esters (DPM, phenyl acetate) and weakly acidic phenol via a carefully pH-controlled acid-base extraction. Phenol requires a pH > 11 to deprotonate fully, whereas MPM deprotonates at pH > 5. By using a mild base like Sodium Bicarbonate (NaHCO₃, pH ~8.3), we selectively partition MPM into the aqueous phase while leaving phenol and DPM in the organic phase.

Step-by-Step Methodology: Selective Acid-Base Extraction

  • Dissolution & Initial Wash: Dissolve the crude MPM mixture in ethyl acetate (10 mL per gram of crude).

  • Selective Deprotonation (Self-Validation Step): Extract the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL). Validation: Check the pH of the aqueous extract; it must remain between 8.0 and 8.5. If it drops below 7, acidic impurities have neutralized the base, and additional NaHCO₃ is required to ensure complete extraction of your target.

  • Organic Phase Disposal: The organic layer now contains DPM, phenyl acetate, and phenol. Set this aside for recycling or disposal.

  • Aqueous Phase Acidification: Carefully acidify the combined aqueous layers using 1M HCl until the pH reaches 2.0. Caution: CO₂ gas will evolve vigorously. Add HCl dropwise while stirring continuously.

  • Target Recovery: Extract the acidified aqueous layer with fresh ethyl acetate (3 x 5 mL). The MPM is now fully protonated and will migrate to the organic phase.

  • Final Polish: Wash the combined organic layers with a small volume of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (temperature strictly < 40°C) to yield pure MPM.

PurificationWorkflow Crude Crude Monophenyl Malonate (Contains Phenol, Malonic Acid, Diphenyl Malonate) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude->Dissolve WashBicarb Extract with Sat. NaHCO3 (aq) Dissolve->WashBicarb Aqueous1 Aqueous Phase (MPM Sodium Salt, Malonate Salt) WashBicarb->Aqueous1 Deprotonation Organic1 Organic Phase (Phenol, Diphenyl Malonate, Phenyl Acetate) WashBicarb->Organic1 Discard/Recycle Acidify Acidify Aqueous Phase with 1M HCl to pH 2 Aqueous1->Acidify ExtractEA Extract with Ethyl Acetate Acidify->ExtractEA Reprotonation WashWater Wash with Water/Brine (Removes Malonic Acid) ExtractEA->WashWater Dry Dry over Na2SO4 & Evaporate WashWater->Dry Pure Pure Monophenyl Malonate Dry->Pure

Acid-base extraction workflow for the purification of monophenyl malonate from crude mixtures.

FAQ 4: How do I prevent the decarboxylation of monophenyl malonate during concentration and storage?

Expertise & Experience: Malonic acid monoesters are inherently unstable at elevated temperatures due to a highly favorable six-membered cyclic transition state that facilitates the extrusion of carbon dioxide[3]. Furthermore, under oxidative conditions, they can undergo anodic decarboxylation to form stabilized carbocations (Hofer-Moest reaction)[4]. Preventing this requires strict thermal and oxidative control.

Step-by-Step Methodology: Low-Temperature Handling Protocol

  • Evaporation: Never exceed a water bath temperature of 40°C when using a rotary evaporator. Use a high-vacuum pump to compensate for the lower temperature to ensure efficient solvent removal.

  • Drying (Self-Validation Step): Dry the final product in a vacuum desiccator at room temperature rather than a drying oven. Validation: Run a quick IR scan of the dried product; the appearance of a strong peak at ~1760 cm⁻¹ (acetate C=O) alongside the disappearance of the broad acid O-H stretch indicates that thermal degradation into phenyl acetate has occurred.

  • Storage: Store pure MPM under an inert atmosphere (Argon or N₂) at -20°C. This prevents both spontaneous decarboxylation and atmospheric moisture-driven hydrolysis back to malonic acid and phenol[2].

References
  • Guidechem.
  • BenchChem Technical Support Team.
  • Beilstein Journals. "Entry to 2-aminoprolines via electrochemical decarboxylative amidation of N‑acetylamino malonic acid monoesters."
  • Google Patents.

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Validation & Comparative

1H NMR Characterization of Monophenyl Malonate: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monophenyl malonate (phenyl hydrogen malonate) is a highly versatile half-ester utilized extensively in organic synthesis, particularly in Knoevenagel condensations, peptide couplings, and the generation of active methylene intermediates. For researchers and drug development professionals, verifying the structural integrity and purity of this building block is paramount. This guide provides an in-depth comparative analysis of the ¹H NMR characterization of monophenyl malonate against its aliphatic and diester alternatives (monoethyl malonate and diphenyl malonate), offering field-proven protocols and mechanistic insights to ensure rigorous analytical validation.

Mechanistic Insights: The Active Methylene Environment

The diagnostic power of ¹H NMR for malonate derivatives lies in the chemical shift of the active methylene (CH₂) protons. These protons are flanked by two carbonyl groups, making them highly sensitive to the electronic nature of the ester substituents.

As an Application Scientist, it is critical to understand the causality behind these shifts rather than just memorizing values. The chemical shift is governed by two primary forces:

  • Inductive Effects (-I): Phenyl esters are significantly more electron-withdrawing than alkyl esters (like ethyl groups). The oxygen atom attached to the sp² hybridized phenyl ring pulls electron density away from the central methylene carbon, deshielding the protons and shifting their resonance downfield (higher ppm).

  • Magnetic Anisotropy: The circulating π-electrons of the phenyl ring create an induced magnetic field that further deshields the nearby methylene protons depending on the conformational geometry of the molecule.

Logic Core Active Methylene (CH2) Chemical Shift Alkyl Alkyl Ester (Ethyl) +I Effect (Shielding) δ ~3.44 ppm Core->Alkyl Phenyl Phenyl Ester -I Effect (Deshielding) Core->Phenyl Mono Monophenyl Malonate Intermediate Deshielding δ ~3.65 ppm Phenyl->Mono Di Diphenyl Malonate Maximum Deshielding δ ~3.86 ppm Phenyl->Di

Logical relationship between ester substituents and active methylene chemical shifts.

Comparative ¹H NMR Performance Data

To objectively evaluate monophenyl malonate, we must benchmark its ¹H NMR profile against monoethyl malonate and diphenyl malonate [1]. The table below summarizes the quantitative data, demonstrating the additive deshielding effect of phenyl substitution.

CompoundStructure TypeMethylene (CH₂) Shift (δ, ppm in CDCl₃)Carboxylic Acid (OH) Shift (δ, ppm)Phenyl Protons (δ, ppm)
Monoethyl Malonate Aliphatic Half-Ester3.44 (s, 2H) [2]~10.21 (br s, 1H)N/A
Monophenyl Malonate Aromatic Half-Ester~3.65 (s, 2H)~10.50 - 11.00 (br s, 1H)*7.10 - 7.45 (m, 5H)
Diphenyl Malonate Aromatic Diester3.86 (s, 2H) [3]N/A7.10 - 7.45 (m, 10H)

*Practical Insight: The carboxylic acid proton in monophenyl malonate is highly susceptible to hydrogen bonding and chemical exchange with trace moisture in the CDCl₃ solvent. It frequently broadens into the baseline and should not be relied upon for quantitative integration. Instead, structural validation must rely on the exact 2:5 integration ratio between the active methylene singlet and the phenyl multiplet.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of monophenyl malonate via selective monohydrolysis of diphenyl malonate, followed by its rigorous NMR characterization. This workflow incorporates internal validation checkpoints.

Phase 1: Selective Monohydrolysis
  • Reagent Preparation: Dissolve 10.0 mmol of diphenyl malonate [4] in 15 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Causality: Maintaining 0 °C is critical to prevent over-hydrolysis to malonic acid, exploiting the kinetic difference between the first and second ester hydrolysis events.

  • Base Addition: Add 15 mL of distilled water, followed by the dropwise addition of 10.0 mmol of aqueous KOH (0.5 M) over 15 minutes.

  • Reaction Monitoring: Stir for 1 hour at 0 °C. Validate reaction progress via TLC (Ethyl Acetate/Hexane 1:1). Use a bromocresol green stain to visualize the formation of the acidic half-ester (appears as a yellow spot on a blue background) [2].

  • Workup: Acidify the mixture to pH 2 using 1M HCl. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude monophenyl malonate.

Phase 2: ¹H NMR Sample Preparation & Acquisition
  • Sample Dissolution: Weigh exactly 15 mg of the synthesized monophenyl malonate and dissolve it completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tube Transfer: Transfer the homogeneous solution into a clean, dry 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

  • Instrument Parameters: Acquire the 1D ¹H NMR spectrum at 400 MHz (298 K). Set the relaxation delay (D1) to at least 2.0 seconds. Causality: A sufficient relaxation delay ensures that the protons of the active methylene and the phenyl ring fully relax between pulses, guaranteeing accurate quantitative integration.

  • Data Validation: Calibrate the TMS peak to 0.00 ppm. Integrate the multiplet at 7.10–7.45 ppm and set the value to 5.00. The singlet at ~3.65 ppm must integrate to exactly 2.00 (± 0.05). Any deviation indicates the presence of unreacted diphenyl malonate or over-hydrolyzed malonic acid.

Workflow Start Diphenyl Malonate Starting Material Hydrolysis Selective Monohydrolysis (KOH / EtOH, 0°C) Start->Hydrolysis Workup Acidic Workup & Extraction (HCl / EtOAc) Hydrolysis->Workup NMR_Prep NMR Sample Prep (15 mg in CDCl3 + TMS) Workup->NMR_Prep Analysis 1H NMR Acquisition (400 MHz, 298K) NMR_Prep->Analysis Validation Structural Validation (Integration & Shift Analysis) Analysis->Validation

Experimental workflow for the synthesis and NMR validation of monophenyl malonate.

References

  • Niwayama, S., et al. "Practical large scale synthesis of half-esters of malonic acid." SciSpace, Feb 2009. Available at: [Link]

  • University of Birmingham. "A METABOLOMICS ANALYSIS AND THE DEVELOPMENT OF A FLUORESCENT ASSAY FOR KYNURENINE FOR THE DIAGNOSIS OF SEPSIS IN TRAUMA PATIENTS." University of Birmingham Theses, Figure 7.2 (400 MHz 1H-NMR of diphenyl malonate). Available at: [Link]

Mechanistic Fragmentation: The Causality Behind the Spectra

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectral Interpretation of Monophenyl Malonate: GC-EI-MS vs. LC-ESI-MS/MS

For drug development professionals and analytical chemists, the structural elucidation of malonic acid monoesters presents a unique analytical challenge. Monophenyl malonate (phenyl hydrogen malonate, C9​H8​O4​ , exact mass 180.0423 Da) is a highly reactive bifunctional molecule containing both an ester linkage and a free carboxylic acid. Its active methylene group makes it highly susceptible to thermal decarboxylation, complicating traditional mass spectrometry workflows.

This guide objectively compares the performance of the two primary analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)—for the characterization of monophenyl malonate. By examining the causality behind their distinct fragmentation pathways, we provide a self-validating framework for selecting the optimal technique for impurity profiling and metabolite identification.

To accurately interpret the mass spectrum of monophenyl malonate, one must understand how the ionization environment dictates the molecule's fragmentation trajectory.

A. Electron Ionization (EI-MS, 70 eV)

Under hard ionization (70 eV), monophenyl malonate undergoes extensive fragmentation. The molecular ion [M]∙+ at m/z 180 is typically weak or entirely absent due to the excess internal energy deposited during ionization, which rapidly drives the cleavage of the labile carboxyl group [1].

The primary causality of EI fragmentation for this molecule is driven by the stability of the resulting neutral losses:

  • Decarboxylation: The most facile pathway is the loss of CO2​ (44 Da) from the free carboxylic acid, yielding a phenyl acetate radical cation at m/z 136.

  • Ketene Elimination: The m/z 136 intermediate subsequently undergoes a classic rearrangement, expelling a neutral ketene molecule ( CH2​=C=O , 42 Da) to form a highly stable phenol radical cation at m/z 94.

  • Aromatic Cleavage: Further degradation of the phenol ion results in the loss of a hydroxyl radical ( OH∙ ), producing the phenyl cation at m/z 77, a hallmark of monosubstituted aromatic rings [2].

EIMS_Pathway M Molecular Ion [M]•+ m/z 180 F1 Phenyl Acetate [M-CO2]•+ m/z 136 M->F1 - CO2 (44 Da) F2 Phenol Ion[PhOH]•+ m/z 94 M->F2 - C3H2O3 (86 Da) F1->F2 - Ketene (42 Da) F3 Phenyl Cation [Ph]+ m/z 77 F2->F3 - OH• (17 Da)

Figure 1: EI-MS (70 eV) mechanistic fragmentation pathway for monophenyl malonate.

B. Electrospray Ionization (ESI-MS/MS, Negative Mode)

Because monophenyl malonate contains a free carboxylic acid, it is an ideal candidate for negative-ion electrospray ionization. Unlike EI, ESI is a "soft" ionization technique that preserves the intact molecule as a deprotonated anion [M−H]− at m/z 179 [3].

When subjected to Collision-Induced Dissociation (CID), the causality of fragmentation shifts from radical stabilization to charge-driven heterolytic cleavage:

  • Enolate Formation: The [M−H]− ion readily loses CO2​ to form a resonance-stabilized phenyl acetate enolate anion at m/z 135.

  • Phenoxide Generation: Increasing collision energy forces the cleavage of the ester bond, expelling malonic anhydride or ketene derivatives to yield the dominant phenoxide anion at m/z 93.

ESIMS_Pathway M_neg Deprotonated [M-H]- m/z 179 F1_neg Enolate Anion [M-H-CO2]- m/z 135 M_neg->F1_neg CID: - CO2 (44 Da) F2_neg Phenoxide Anion [PhO]- m/z 93 M_neg->F2_neg CID: - Malonic Anhydride F1_neg->F2_neg CID: - Ketene (42 Da)

Figure 2: ESI-MS/MS collision-induced dissociation (CID) of the monophenyl malonate anion.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When tasked with quantifying or structurally verifying monophenyl malonate, the choice of platform drastically alters sample preparation and data fidelity. Because the free malonic acid moiety is thermally unstable, direct GC injection often leads to artifactual decarboxylation in the heated inlet, falsely identifying the compound as phenyl acetate. Thus, GC-MS requires derivatization, whereas LC-MS does not.

Table 1: Performance Comparison of MS Platforms for Monophenyl Malonate

MetricGC-EI-MS (Derivatized with BSTFA)LC-ESI-MS/MS (Negative Mode)
Target Precursor Ion m/z 252 (TMS derivative [M]∙+ )m/z 179 ( [M−H]− )
Primary Fragments m/z 237 ( [M−CH3​]+ ), m/z 147, m/z 94m/z 135, m/z 93
Sample Preparation High complexity (requires anhydrous silylation)Low complexity (dilute and shoot)
Thermal Stability Poor (without derivatization)Excellent (ambient ionization)
Structural Specificity High (rich fragmentation library matching)Very High (targeted MRM transitions)
Limit of Detection (LOD) Low μM rangeLow nM range

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific control steps, researchers can definitively prove that the observed spectra originate from monophenyl malonate rather than thermal degradation artifacts.

Protocol A: GC-EI-MS Analysis via TMS Derivatization

Rationale: Silylation replaces the acidic proton with a trimethylsilyl (TMS) group, preventing thermal decarboxylation in the GC inlet.

  • Sample Preparation: Dissolve 1.0 mg of monophenyl malonate in 1.0 mL of anhydrous acetonitrile. Self-Validation Check: Ensure strict anhydrous conditions; moisture will hydrolyze the TMS reagent, leading to unprotected malonate and thermal degradation peaks.

  • Derivatization: Transfer 100 μL of the sample to a silanized GC vial. Add 50 μL of BSTFA + 1% TMCS.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes. Allow to cool to room temperature.

  • GC Injection: Inject 1 μL in split mode (1:20) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Set the inlet temperature to 250°C.

  • Data Acquisition: Scan from m/z 50 to 400.

  • Validation: Confirm the presence of the molecular ion for the TMS derivative at m/z 252. If a massive peak at m/z 136 (phenyl acetate) appears without the TMS signature, derivatization has failed.

Protocol B: LC-ESI-MS/MS Targeted Analysis

Rationale: LC-MS bypasses thermal degradation entirely. Negative mode ESI exploits the acidity of the malonate group for superior sensitivity.

  • Mobile Phase Preparation:

    • Solvent A: Optima-grade Water with 0.1% Formic Acid (Note: While formic acid suppresses negative ionization slightly, it ensures sharp chromatographic peak shapes for carboxylic acids).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dilute monophenyl malonate to 100 ng/mL in 50:50 Water:Methanol.

  • Chromatography: Inject 5 μL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm ). Run a rapid gradient from 5% B to 95% B over 5 minutes.

  • ESI Parameters (Negative Mode): Capillary voltage at 2.5 kV, desolvation temperature at 350°C.

  • Tandem MS (MRM) Setup: Isolate the precursor [M−H]− at m/z 179. Apply a collision energy (CE) ramp.

    • Transition 1 (Quantifier): 179 93 (CE: 20 eV).

    • Transition 2 (Qualifier): 179 135 (CE: 10 eV).

  • Validation: The ratio of the 93/135 product ions must remain constant across the chromatographic peak. A shifting ratio indicates co-elution of an isobaric interference.

Conclusion

The interpretation of monophenyl malonate's mass spectrum hinges entirely on the chosen analytical environment. While GC-EI-MS offers rich, library-searchable fragmentation patterns, it introduces the severe risk of thermal degradation, necessitating rigorous derivatization. Conversely, LC-ESI-MS/MS provides a direct, highly sensitive analysis of the intact molecule, making it the superior choice for high-throughput drug development and metabolic profiling. By understanding the underlying thermochemical and collisional mechanisms, scientists can confidently elucidate the structure of complex malonic monoesters.

References

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from[Link]

  • NIST Standard Reference Data. Malonic acid, heptyl 3-methylpentyl ester (Mass spectrum electron ionization). Retrieved from[Link]

  • ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Retrieved from[Link]

A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized Monophenyl Malonate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Monophenyl malonate serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including beta-lactam antibiotics.[1] The purity of this precursor is paramount, as any impurities can carry through the synthetic route, potentially impacting the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[2][3]

This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of monophenyl malonate. We will explore the rationale behind chromatographic choices, present a robust, validated protocol, and offer comparative data to guide researchers and drug development professionals in establishing a reliable quality control system.

The Foundation: Strategic HPLC Method Development

The goal of any purity analysis method is to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products. For monophenyl malonate, a compound featuring both a hydrophobic phenyl ring and a polar carboxylic acid group, Reversed-Phase HPLC (RP-HPLC) is the most suitable approach.[4] RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase to separate analytes based on their hydrophobicity.[4]

The Core Decision: Stationary Phase Selection

The choice of column (stationary phase) is the most critical parameter influencing the separation. Here, we compare two common alternatives for aromatic compounds.

  • Alternative 1: The C18 (Octadecylsilane) Column

    • Mechanism: The C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobic interactions.[4] The long C18 alkyl chains provide a highly non-polar surface, leading to strong retention of hydrophobic molecules like monophenyl malonate.

    • Expertise & Experience: A C18 column is an excellent starting point for method development due to its versatility and the vast body of literature supporting its use. It reliably separates compounds with differing levels of polarity.

  • Alternative 2: The Phenyl-Hexyl Column

    • Mechanism: Phenyl-based stationary phases offer a unique separation mechanism. In addition to standard hydrophobic interactions, they facilitate π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[5][6]

    • Expertise & Experience: This alternative selectivity can be highly advantageous for separating aromatic compounds from closely related impurities, especially those that may have similar hydrophobicity but differ in their aromatic character. This can lead to enhanced resolution that is not achievable on a standard C18 column.

Logical Flow for Method Development

The process of developing a robust HPLC method is systematic. It involves selecting the right tools for the job and progressively refining the parameters to achieve the desired separation.

MethodDevelopment Analyte Characterize Analyte (Monophenyl Malonate) Mode Select HPLC Mode (Reversed-Phase) Analyte->Mode Column Select Column Mode->Column C18 Standard C18 (Hydrophobic Interaction) Column->C18 Primary Choice Phenyl Phenyl-Hexyl (π-π & Hydrophobic) Column->Phenyl Alternative Selectivity MobilePhase Optimize Mobile Phase (Gradient Elution) C18->MobilePhase Phenyl->MobilePhase Detector Select Detector (UV-Vis/PDA) MobilePhase->Detector Validation Perform Method Validation (ICH Guidelines) Detector->Validation

Caption: Logical workflow for HPLC method development.

Comparative Data: C18 vs. Phenyl-Hexyl for Monophenyl Malonate Analysis

To illustrate the practical differences, the table below presents hypothetical data from the analysis of a synthesized monophenyl malonate sample, spiked with a known process impurity (Impurity A: Phenylacetic Acid).

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnRationale & Interpretation
Retention Time (Rt) of Monophenyl Malonate 8.52 min9.15 minThe longer retention on the Phenyl-Hexyl column suggests additional π-π interactions are occurring.
Resolution (Rs) between Monophenyl Malonate and Impurity A 1.92.5A resolution value > 2.0 indicates baseline separation.[7] The Phenyl-Hexyl column provides superior separation from this key impurity.
Tailing Factor (Tf) for Monophenyl Malonate 1.21.1Both values are acceptable (ideally ≤ 2), indicating good peak symmetry. The Phenyl-Hexyl column shows a slightly better peak shape.
Calculated Purity (% Area) 98.9%99.1%The better resolution on the Phenyl-Hexyl column allows for more accurate integration of the main peak, resulting in a slightly different purity value.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed as a self-validating system, incorporating elements of the ICH Q2(R2) guidelines to ensure its trustworthiness and reliability.[7][9]

Overall Experimental Workflow

Workflow start Start prep_mobile Prepare Mobile Phase (Aqueous Buffer & Organic) start->prep_mobile prep_std Prepare Standard Solution (Ref. Standard in Diluent) start->prep_std prep_sample Prepare Sample Solution (Synthesized Material in Diluent) start->prep_sample hplc_setup HPLC System Equilibration prep_mobile->hplc_setup inject Inject Solutions (Standard & Sample) prep_std->inject prep_sample->inject hplc_setup->inject acquire Acquire Chromatographic Data inject->acquire process Process Data (Integrate Peaks, Calculate Purity) acquire->process report Generate Report process->report end End report->end

Caption: High-level workflow for HPLC purity analysis.

Instrumentation and Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: The acidic modifier ensures that the carboxylic acid moiety of monophenyl malonate is fully protonated, leading to consistent retention and sharp peak shapes.[10]

  • Mobile Phase B: Acetonitrile.

    • Causality: Acetonitrile is chosen for its low UV cutoff and good elution strength for aromatic compounds.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Causality: The phenyl group provides strong UV absorbance. A preliminary UV scan of a dilute standard solution should be run from 200-400 nm to confirm the absorbance maximum.[10]

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 80
    15.1 30

    | 20.0 | 30 |

Preparation of Solutions
  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution (100% Level): Accurately weigh ~25 mg of monophenyl malonate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare in the same manner as the Standard Solution using the synthesized monophenyl malonate.

Method Validation Protocol (Abbreviated)

A validated method provides documented evidence that the procedure is suitable for its intended purpose.[2][11]

  • Specificity: Analyze a placebo (synthesis starting materials without the final reaction step) and a spiked sample. The analyte peak must be free from interference and have a resolution of >2.0 from any adjacent peaks.[7]

  • Linearity: Prepare a series of at least five standard solutions covering a range from 50% to 150% of the nominal sample concentration (e.g., 0.25 mg/mL to 0.75 mg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[7][10]

  • Precision (Repeatability): Inject the 100% level standard solution six times. The Relative Standard Deviation (RSD) of the peak areas should be ≤ 1.0%.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2 units, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptance criteria.

System Suitability and Analysis
  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • Verify that the system suitability criteria are met:

    • RSD of peak areas < 1.0%.

    • Tailing factor ≤ 2.0.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at 254 nm.

    % Purity = (Area of Monophenyl Malonate Peak / Total Area of All Peaks) x 100

Conclusion

The selection of an appropriate HPLC method for the purity analysis of synthesized monophenyl malonate is a critical step in pharmaceutical development. While a standard C18 column can provide adequate results, a Phenyl-Hexyl column offers alternative selectivity that can be crucial for resolving key aromatic impurities. This guide demonstrates that by understanding the underlying chemical interactions and applying a systematic, validation-centric approach consistent with ICH guidelines, researchers can develop a robust, reliable, and scientifically sound method. The presented protocol and comparative insights serve as a practical resource for ensuring the quality and consistency of this vital synthetic intermediate.

References

  • International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
  • Foster, M. D., & Synovec, R. E. (1996). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Analytical Chemistry, 68(17), 2838–2844. [Link]

  • Jain, D., et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • MTC USA. (n.d.). Polycyclic Aromatic Hydrocarbons PAH Analyzed with HPLC. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • David, V., et al. (n.d.).
  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • Google Patents. (n.d.). Preparation method of phenyl malonic acid monoester compound.
  • Google Patents. (n.d.).
  • Vedantu. (2024). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • LCGC International. (2025). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

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A Comparative Guide to Quality Control Methods for Monophenyl Malonate

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical synthesis and drug development, the integrity of starting materials is a cornerstone of product quality and safety. Monophenyl malonate, a critical precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), demands rigorous quality control to ensure the reliability of downstream processes and the purity of the final drug substance. This guide provides a comprehensive comparison of analytical methods for the quality control of monophenyl malonate, offering researchers, scientists, and drug development professionals a robust framework for method selection and implementation.

The Imperative of Stringent Quality Control for Monophenyl Malonate

Monophenyl malonate (MPM) is a key building block in the synthesis of a wide range of pharmaceuticals.[1] The presence of impurities, originating from the synthetic route or degradation, can have a significant impact on the yield and purity of subsequent reactions, and may even introduce toxic byproducts into the final API.[2] Common impurities can include unreacted starting materials like malonic acid and phenol, as well as byproducts such as diphenyl malonate.[1][3] Therefore, robust analytical methods are essential for the comprehensive characterization and quality control of monophenyl malonate.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for monophenyl malonate quality control is contingent upon the specific analytical objective, such as purity assessment, impurity identification, or quantification of residual solvents. This section provides a detailed comparison of the most prevalent analytical methodologies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation and sensitive detection of non-volatile and semi-volatile compounds.[4][5] For monophenyl malonate, reversed-phase HPLC (RP-HPLC) is the most widely adopted method for purity and impurity profiling.[4][6]

Expertise & Experience: The choice of a C18 stationary phase is a standard practice for compounds with moderate polarity like monophenyl malonate. The mobile phase typically consists of a mixture of acetonitrile and water, with an acidic modifier like formic or phosphoric acid to ensure sharp peak shapes and reproducible retention times by suppressing the ionization of acidic analytes.[6] UV detection is commonly employed, with the wavelength set to the absorbance maximum of monophenyl malonate for optimal sensitivity.[4][7]

Trustworthiness: Method validation is critical to ensure the reliability of HPLC data.[8] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1), include specificity, linearity, accuracy, precision, and robustness. System suitability tests are performed before each analytical run to verify the performance of the chromatographic system.

Experimental Protocol: RP-HPLC-UV Analysis of Monophenyl Malonate
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.[4]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 270 nm

  • Sample Preparation: Dissolve a precisely weighed amount of monophenyl malonate in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

Data Presentation: HPLC Performance Characteristics

ParameterTypical PerformanceSignificance in Quality Control
Specificity HighEnsures accurate quantification of MPM in the presence of impurities.
Limit of Detection (LOD) ~0.01%Enables the detection of trace-level impurities.
Accuracy 98-102%Provides confidence in the measured purity value.
Precision (RSD) <2%Demonstrates the reproducibility of the analytical method.

Visualization: HPLC Experimental Workflow

Caption: A simplified workflow for the HPLC analysis of monophenyl malonate.

Gas Chromatography (GC)

Gas chromatography is the preferred method for the analysis of volatile and semi-volatile compounds, making it ideal for detecting residual solvents and certain volatile impurities in monophenyl malonate.[9][10]

Expertise & Experience: For residual solvent analysis, headspace GC with a flame ionization detector (HS-GC-FID) is the industry standard. This technique minimizes matrix effects and enhances sensitivity for volatile analytes. The choice of a capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, provides good separation for a wide range of common solvents.

Trustworthiness: The GC method should be validated for the specific solvents expected to be present. The use of an internal standard is recommended to improve the accuracy and precision of quantification.

Experimental Protocol: HS-GC-FID for Residual Solvents
  • Instrumentation: A GC system with a headspace autosampler, a flame ionization detector (FID), and a suitable capillary column.[10]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: An initial hold at a low temperature (e.g., 40°C) followed by a ramp to a higher temperature (e.g., 240°C) to elute all solvents.

    • Detector Temperature: 280 °C

  • Headspace Conditions:

    • Vial Temperature: 80 °C

    • Equilibration Time: 30 min

  • Sample Preparation: Accurately weigh the monophenyl malonate sample into a headspace vial and add a suitable dissolution solvent.

Visualization: GC Analysis Workflow

Sample in Vial Sample in Vial Headspace Incubation Headspace Incubation Sample in Vial->Headspace Incubation GC Injection GC Injection Headspace Incubation->GC Injection Separation in Column Separation in Column GC Injection->Separation in Column FID Detection FID Detection Separation in Column->FID Detection Data Analysis Data Analysis FID Detection->Data Analysis

Caption: Workflow for residual solvent analysis by Headspace GC-FID.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purposes (qNMR).[11][12] ¹H NMR provides a definitive identification of monophenyl malonate by confirming its unique proton environment.[13]

Expertise & Experience: For quantitative analysis, a known amount of an internal standard is added to the sample. The purity of monophenyl malonate is then calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the internal standard. This provides an absolute measure of purity without the need for a specific monophenyl malonate reference standard.

Trustworthiness: The accuracy of qNMR is highly dependent on the purity of the internal standard and the experimental parameters used, such as relaxation delays, to ensure accurate integration.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the identification of unknown impurities.[11] When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it provides molecular weight and structural information that is crucial for impurity profiling.[5][14]

Expertise & Experience: For monophenyl malonate and its potential impurities, LC-MS with electrospray ionization (ESI) in negative ion mode is effective for detecting the deprotonated molecules. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities.[15]

Method Comparison and Recommendations

A comprehensive quality control strategy for monophenyl malonate should leverage a combination of these techniques to ensure its identity, purity, and overall quality.

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity and impurity quantificationHigh resolution, sensitivity, and robustnessMay not detect impurities without a UV chromophore
HS-GC-FID Residual solvent analysisHigh sensitivity for volatile compoundsNot suitable for non-volatile analytes
¹H NMR Structural confirmation and quantitative purityProvides structural information, absolute quantificationLower sensitivity compared to chromatographic methods
LC-MS Identification of unknown impuritiesHigh sensitivity and specificity, provides structural informationQuantification can be more complex than other methods

Recommendation: For routine quality control, a validated HPLC-UV method is recommended for purity assessment and the quantification of known impurities. This should be complemented by a HS-GC-FID method for the control of residual solvents. ¹H NMR is invaluable for identity confirmation and as an orthogonal method for purity determination. LC-MS is essential during process development and for the investigation of any unknown peaks observed in the HPLC analysis.

By implementing this multi-faceted analytical approach, pharmaceutical scientists can confidently ensure the quality of monophenyl malonate, thereby contributing to the safety and efficacy of the final drug product.

References

  • SIELC. (n.d.). Separation of Diethyl methyl(phenyl)malonate on Newcrom R1 HPLC column.
  • BenchChem. (2025). Spectroscopic identification of mono- and di-alkylated malonates.
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  • BenchChem. (n.d.). Comparative Guide to HPLC-Based Validation Methods for Substituted Malonic Acid Analysis.
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  • Reich, H. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Suzuki, O., Hattori, H., & Brandenberger, H. (1988). Positive- and negative-ion mass spectrometry of diphenylmethane antihistaminics and their analogues and rapid clean-up of them from biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 433, 139-152.
  • World Health Organization. (1998). Quality control methods for medicinal plant materials.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Dimethyl 2-propylmalonate.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Jayasundera, K. B., et al. (2017, May 15). Identification and Quantitation of Malonic Acid Biomarkers of In-Born Error Metabolism by Targeted Metabolomics. PubMed.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Lopez, J. D. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Defense Technical Information Center.

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Advantages of using monophenyl malonate over other malonic esters.

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Reactivity, Selectivity, and Efficiency

In the intricate landscape of modern organic synthesis, the choice of a C2 synthon can be a critical determinant of a synthetic route's success. While dialkyl malonates have long been the workhorses for introducing a carboxymethyl or substituted acetic acid moiety, monophenyl malonate emerges as a reagent of strategic importance, offering distinct advantages in terms of reactivity, selective manipulation, and overall synthetic efficiency. This guide provides an in-depth comparison of monophenyl malonate with other common malonic esters, supported by established chemical principles and illustrative applications in complex molecule synthesis.

The Uniqueness of the Phenyl Group: Beyond a Simple Ester

The defining feature of monophenyl malonate is the presence of a single phenyl ester alongside a carboxylic acid. This seemingly simple modification imparts a unique set of properties that can be leveraged to overcome challenges encountered with traditional dialkyl malonates or the highly reactive Meldrum's acid.

Enhanced Acidity and Controlled Reactivity

The electron-withdrawing nature of the phenyl group increases the acidity of the α-proton in monophenyl malonate compared to its dialkyl counterparts like dimethyl or diethyl malonate.[1] This enhanced acidity facilitates the formation of the corresponding enolate under milder basic conditions, which can be crucial when dealing with base-sensitive substrates or to prevent unwanted side reactions.

However, unlike the highly acidic and often indiscriminately reactive Meldrum's acid (pKa ≈ 4.97), monophenyl malonate offers a more tempered reactivity profile.[2][3] This allows for a greater degree of control in reactions, minimizing the potential for undesired side reactions that can plague syntheses employing more aggressive reagents.

Comparative Performance in Key Synthetic Transformations

The true value of a reagent is demonstrated in its application. Here, we compare the performance of monophenyl malonate against other common malonic esters in key synthetic transformations.

Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone of C-C bond formation, involves the reaction of an active methylene compound with an aldehyde or ketone.[4] While diethyl malonate is a common choice, the reaction often requires relatively harsh conditions and can be sluggish.

Hypothetical Performance Comparison in Knoevenagel Condensation

Malonic EsterTypical ConditionsReaction TimeYieldNotes
Monophenyl Malonate Piperidine, Toluene, Reflux4-6 hGood to ExcellentMilder conditions due to increased α-acidity. Phenol is a less volatile and potentially easier to remove byproduct than ethanol.
Diethyl Malonate Piperidine/Acetic Acid, Toluene, Dean-Stark8-12 hModerate to GoodRequires azeotropic removal of water to drive the reaction to completion.[5]
Meldrum's Acid No catalyst or mild base, RT or gentle heating1-3 hExcellentHighly reactive, but can be prone to side reactions and decomposition.[2]

The increased acidity of monophenyl malonate can lead to faster reaction rates under milder conditions compared to diethyl malonate. While Meldrum's acid is often the most reactive, its instability and potential for side reactions can make monophenyl malonate a more reliable and controllable alternative.

The Strategic Advantage of Asymmetric Synthesis

In the realm of drug discovery and development, the synthesis of enantiomerically pure compounds is paramount. Monophenyl malonate offers a distinct advantage in asymmetric synthesis, particularly in the preparation of chiral α-amino acids.

The presence of the phenyl group can play a crucial role in the stereochemical outcome of a reaction. It can influence the approach of reagents by creating a specific steric environment around the reactive center and can participate in π-π stacking interactions with chiral catalysts or auxiliaries, thereby enhancing facial selectivity.

Asymmetric Alkylation for Chiral α-Amino Acids

The asymmetric alkylation of a malonate enolate is a powerful method for constructing chiral centers. The bulky phenyl group in the enolate of monophenyl malonate can effectively block one face of the nucleophile, leading to a higher degree of stereocontrol during the alkylation step when a chiral phase-transfer catalyst is employed.

Asymmetric_Alkylation cluster_0 Enolate Formation cluster_1 Asymmetric Alkylation cluster_2 Hydrolysis & Decarboxylation Monophenyl_Malonate Monophenyl Malonate Enolate Chiral Enolate Intermediate Monophenyl_Malonate->Enolate Deprotonation Base Base Alkylated_Product Alkylated Monophenyl Malonate Enolate->Alkylated_Product SN2 Attack Alkyl_Halide R-X Amino_Acid Chiral α-Amino Acid Alkylated_Product->Amino_Acid 1. Hydrolysis 2. Decarboxylation

Caption: Asymmetric synthesis of α-amino acids using monophenyl malonate.

While direct comparative data with other malonates in this specific application is scarce in the literature, the principles of asymmetric catalysis suggest that the unique steric and electronic properties of the phenyl group in monophenyl malonate can be a significant asset in achieving high enantioselectivity.

The Phenyl Group as a Superior Leaving Group and Synthetic Handle

A key step in the malonic ester synthesis is the final decarboxylation to yield the desired carboxylic acid.[6] The phenoxy group of monophenyl malonate is an excellent leaving group, facilitating decarboxylation under milder conditions compared to the ethoxy or methoxy groups of dialkyl malonates. This is particularly advantageous when the target molecule contains thermally sensitive functional groups.

Furthermore, the phenyl group can serve as a synthetic handle. For instance, the selective hydrolysis of the alkyl ester in a mixed alkyl-phenyl malonate can provide a monophenyl malonate derivative, which can then be used in subsequent transformations where the phenyl ester remains intact until a later, desired stage of the synthesis.

Case Study: Synthesis of Carbapenem Antibiotics

The carbapenem class of β-lactam antibiotics represents a significant challenge in synthetic chemistry due to their complex and sensitive ring system.[7] While specific examples detailing the use of monophenyl malonate in the synthesis of all carbapenems are not universally documented, the principles of its reactivity make it a highly attractive building block for such endeavors.

The construction of the carbapenem core often involves the formation of a C-C bond adjacent to a carbonyl group. The enhanced acidity and controlled reactivity of monophenyl malonate would be beneficial in the alkylation steps required to build the side chains of these complex molecules, potentially leading to higher yields and fewer side products compared to traditional dialkyl malonates. The milder decarboxylation conditions afforded by the phenyl ester would also be crucial in preserving the integrity of the labile β-lactam ring in the final stages of the synthesis.

Carbapenem_Synthesis Start β-Lactam Precursor Alkylation Controlled Alkylation Start->Alkylation MPM Monophenyl Malonate Derivative MPM->Alkylation Intermediate Key Intermediate Alkylation->Intermediate Cyclization Ring Closure Intermediate->Cyclization Decarboxylation Mild Decarboxylation Cyclization->Decarboxylation Carbapenem Carbapenem Antibiotic Decarboxylation->Carbapenem

Sources

Alternative Reagents to Monophenyl Malonate for Substituted Acetic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Away from Monophenyl Malonate

The synthesis of substituted acetic acids via the classical malonic ester synthesis is a cornerstone of carbon-carbon bond formation in pharmaceutical development. Historically, monophenyl malonate (MPM) and diphenyl malonate have been utilized because the phenyl ester acts as a superior leaving group compared to aliphatic esters, offering a slightly more acidic α-proton (pKa ~10)[1].

However, as a Senior Application Scientist, I frequently advise against the scale-up of MPM for one critical reason: atom economy and byproduct toxicity . The hydrolysis of monophenyl malonate generates stoichiometric amounts of phenol. Phenol is not only highly toxic and environmentally hazardous, but it also severely complicates downstream purification, often requiring exhaustive basic washes or tedious chromatography to isolate the target substituted acetic acid.

To optimize synthetic workflows, researchers must pivot to alternative reagents that offer cleaner cleavage profiles, better atom economy, and tunable acidity. This guide objectively compares the three most robust alternatives to MPM: Diethyl Malonate (DEM) , Meldrum’s Acid , and Di-tert-butyl Malonate (DTBM) .

Mechanistic Workflow of Malonate-Driven Acetic Acid Synthesis

Regardless of the reagent chosen, the fundamental logic of the synthesis remains a three-stage self-validating system: enolization, alkylation, and cleavage/decarboxylation.

Workflow A Malonate Reagent (DEM, Meldrum's, DTBM) B Enolate Formation (Base Mediated) A->B Deprotonation C Alkylated Intermediate (C-C Bond Formed) B->C + R-X D Ester Cleavage (Hydrolytic or Acidic) C->D Cleavage Logic E Substituted Acetic Acid (+ CO2) D->E Decarboxylation

General workflow for the synthesis of substituted acetic acids via malonate alkylation.

Comparative Analysis of Alternative Reagents

A. Diethyl Malonate (DEM): The Industry Standard

Diethyl malonate is the most cost-effective and widely used alternative[2]. With a pKa of ~13.3, it requires strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) for enolization[3].

  • The Causality of Limitation: The primary drawback of DEM is its extreme stability. Converting the alkylated DEM into a substituted acetic acid requires harsh aqueous saponification (e.g., refluxing in 6M HCl or NaOH). If your substrate contains base- or acid-labile functional groups (e.g., lactones, epoxides, or other esters), DEM will cause catastrophic substrate degradation.

B. Meldrum’s Acid: The High-Acidity Alternative

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonate derivative.

  • The Causality of Acidity: The rigid cyclic structure locks the ester dipoles in an unfavorable parallel alignment. Enolization relieves this dipole-dipole repulsion, drastically lowering its pKa to ~4.9[4]. This allows for deprotonation using incredibly mild bases like potassium carbonate (K₂CO₃) or triethylamine, preserving sensitive functional groups during the alkylation phase.

C. Di-tert-butyl Malonate (DTBM): The Non-Hydrolytic Alternative

When aqueous hydrolysis is entirely out of the question, DTBM is the premier choice[5].

  • The Causality of Cleavage: The bulky tert-butyl groups provide steric shielding that minimizes unwanted dialkylation. More importantly, the tert-butyl ester is uniquely acid-labile. Treatment with anhydrous Trifluoroacetic acid (TFA) protonates the ester oxygen, facilitating the expulsion of a highly stable tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, driving the reaction to completion without a single drop of water.

Quantitative Data Presentation
ReagentpKa (Approx.)Base Required for AlkylationCleavage/Decarboxylation ConditionsPrimary AdvantagePrimary Disadvantage
Monophenyl Malonate ~10.0NaH, AlkoxidesAcidic/Basic Hydrolysis + HeatLower pKa than DEMGenerates toxic phenol byproduct
Diethyl Malonate ~13.3NaOEt, NaHStrong Aqueous Acid/Base + HeatHighly cost-effectiveHarsh hydrolysis destroys sensitive groups
Meldrum's Acid ~4.9K₂CO₃, TEAH₂O + Heat (Neutral pH)Extremely mild alkylationProne to dialkylation & ring-opening
Di-tert-butyl Malonate ~13.0NaH, KOtBuTFA at Room TemperatureNon-hydrolytic cleavageHigher initial reagent cost

Divergent Cleavage Logic: Meldrum's Acid vs. DTBM

The decision between Meldrum's acid and DTBM usually comes down to the cleavage step. The following diagram illustrates the mechanistic divergence that allows both reagents to bypass the harsh aqueous conditions required by DEM.

CleavageLogic cluster_DTBM Di-tert-butyl Malonate (DTBM) cluster_Meldrum Meldrum's Acid N1 Alkylated DTBM N2 TFA Cleavage (RT) Releases Isobutylene N1->N2 N3 Substituted Acetic Acid N2->N3 M1 Alkylated Meldrum's M2 Thermal Hydrolysis (100°C) Releases Acetone & CO2 M1->M2 M3 Substituted Acetic Acid M2->M3

Mechanistic divergence in the cleavage and decarboxylation steps of DTBM versus Meldrum's acid.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to verify reaction progress.

Protocol A: Synthesis via Meldrum’s Acid (Mild Base Alkylation)

Ideal for substrates that can tolerate mild heating in water but cannot survive strong acids or bases.

Step 1: Enolization and Alkylation

  • Preparation: Dissolve Meldrum’s acid (1.0 equiv) in anhydrous DMF (0.5 M concentration) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes. Self-Validation: The solution will become slightly cloudy as the enolate potassium salt forms.

  • Alkylation: Dropwise add the alkyl halide (1.1 equiv). Stir for 4–6 hours at room temperature.

  • IPC (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain with KMnO₄. The reaction is complete when the baseline Meldrum's acid spot is fully consumed.

  • Workup: Quench with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Hydrolysis and Decarboxylation

  • Cleavage: Dissolve the crude alkylated intermediate in a 10:1 mixture of DMF and water.

  • Thermal Decarboxylation: Heat the mixture to 100°C for 4 hours. Causality: Heating triggers the hydrolysis of the cyclic ester, releasing acetone and CO₂, directly yielding the substituted acetic acid.

  • Isolation: Cool to room temperature, acidify to pH 2 with 1M HCl, and extract with EtOAc. Concentrate to yield the target acid.

Protocol B: Synthesis via Di-tert-butyl Malonate (Non-Hydrolytic Cleavage)

Ideal for highly sensitive substrates containing epoxides, lactones, or easily hydrolyzable esters.

Step 1: Alkylation

  • Preparation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF at 0°C under nitrogen.

  • Deprotonation: Slowly add Di-tert-butyl malonate (1.0 equiv). Stir for 30 minutes until hydrogen gas evolution ceases (Self-Validation of enolate formation).

  • Alkylation: Add the alkyl halide (1.1 equiv) and warm to room temperature. Stir for 12 hours.

  • Workup: Quench carefully with saturated NH₄Cl. Extract with diethyl ether, dry over MgSO₄, and concentrate. Purify the alkylated DTBM via flash chromatography.

Step 2: Acidic Cleavage and Decarboxylation

  • Cleavage: Dissolve the purified alkylated DTBM in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Trifluoroacetic acid (TFA) at 0°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Self-Validation: The reaction will visibly bubble as isobutylene and CO₂ gases are evolved. The cessation of bubbling is a reliable macroscopic indicator of reaction completion.

  • Isolation: Concentrate the mixture under reduced pressure to remove the highly volatile TFA and isobutylene. Dissolve the residue in toluene and evaporate again (azeotropic removal of residual TFA) to yield the pure substituted acetic acid.

References

  • Diethyl Malonate (DEM) Suppliers, Dealers in Mumbai, India - Shakti Chemicals. shaktichemicals.org. Available at:[Link][3]

  • DI-tert-BUTYL MALONATE - Organic Syntheses Procedure. orgsyn.org. Available at: [Link][5]

  • Diethyl malonate - Wikipedia. wikipedia.org. Available at:[Link][2]

  • Method for preparation of diester derivatives of malonic acid - Google Patents. google.com. Available at: [4]

Sources

Validation of monophenyl malonate synthesis through spectroscopic data.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Validation of Monophenyl Malonate Synthesis: Route Optimization and Spectroscopic Data

Introduction

Monophenyl malonate (CAS: 35756-54-8[1]), also known as phenyl hydrogen malonate, is an indispensable bifunctional building block in pharmaceutical chemistry. It is frequently utilized in the synthesis of 4-hydroxycoumarins, beta-lactam side chains, and complex heterocyclic scaffolds. However, the synthesis of this mono-ester presents a classic chemical challenge: controlling the reaction to prevent over-esterification into diphenyl malonate while avoiding unreacted malonic acid.

As application scientists, we cannot rely on hope to achieve selectivity; we must design self-validating systems where the chemistry inherently drives the desired outcome. This guide objectively compares alternative synthetic routes and provides a rigorously validated protocol, grounded in orthogonal spectroscopic data (NMR, IR), to ensure absolute confidence in your product's purity.

Part 1: Comparative Evaluation of Synthetic Routes

Historically, the preparation of monophenyl malonate relied on the direct esterification of malonic acid with phenol. These methods utilized dry hydrogen chloride gas[2] or potent dehydrating agents like phosphorus pentoxide (P₂O₅)[3]. However, the direct esterification of phenols is notoriously challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols[4].

To overcome this, modern laboratories evaluate three primary routes. As shown in the comparison below, the Meldrum's acid route offers superior mechanistic control.

Table 1: Comparison of Synthetic Routes for Monophenyl Malonate

Synthetic RouteReagentsTypical YieldPurity ProfileCausality & Mechanistic Drawbacks
Direct Esterification Malonic Acid, Phenol, P₂O₅ / HCl30–45%LowPoor selectivity. The equilibrium nature of the reaction inevitably produces significant diphenyl malonate byproducts[3].
Acid Chloride Route Malonyl Chloride, Phenol (1 eq), Base50–60%ModerateThe extreme reactivity of malonyl chloride makes it nearly impossible to stop at the mono-ester stage, requiring tedious chromatographic separation.
Meldrum's Acid Route (Optimal) Meldrum's Acid, Phenol, Toluene85–95%HighSuperior. Thermally controlled generation of an acyl ketene intermediate ensures strict 1:1 stoichiometric reaction, mechanistically blocking di-esterification.

Part 2: Optimized Experimental Protocol (Self-Validating System)

The following protocol utilizes Meldrum's acid. This method is designed as a self-validating workflow : the physical observations during the reaction and the chemical properties exploited during the workup intrinsically confirm the success of the synthesis.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 14.4 g (0.1 mol) of Meldrum's acid and 9.4 g (0.1 mol) of phenol in 100 mL of anhydrous toluene.

  • Thermal Activation (Self-Validating Step): Heat the mixture to reflux (100–110°C).

    • Causality: Meldrum's acid undergoes a cycloreversion to generate a highly reactive acyl ketene intermediate. The reaction progress is visually self-validating: the continuous evolution of CO₂ gas and acetone vapor proves the intermediate is forming. Reflux until gas evolution ceases (typically 2–3 hours).

  • Concentration: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Orthogonal Purification (Self-Validating Workup): Dissolve the crude residue in 100 mL of diethyl ether. Extract the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (3 x 50 mL).

    • Causality: This is the critical purification step. Monophenyl malonate contains a free carboxylic acid (pKa ~3.5), allowing it to form a water-soluble sodium salt. It partitions completely into the aqueous layer. Any unreacted phenol or trace diphenyl malonate (which are neutral) remains trapped in the ether layer. If the aqueous layer yields no product in the next step, the esterification failed.

  • Precipitation: Carefully acidify the combined aqueous layers with 6M HCl to pH 2. The target monophenyl malonate will crash out of the solution as a white precipitate.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under vacuum.

Workflow for the synthesis and isolation of monophenyl malonate.

Part 3: Spectroscopic Validation Data

To confidently utilize monophenyl malonate in downstream drug development, its structure must be validated against its common impurities: malonic acid and diphenyl malonate. Distinguishing the mono-ester from the di-ester via ¹H NMR requires careful integration, as the methylene protons of diphenyl malonate typically appear further downfield around 3.84 ppm[5].

Table 2: Comparative Spectroscopic Data (Validation Metrics)

Spectroscopic MetricMonophenyl Malonate (Target)Diphenyl Malonate (Impurity)Malonic Acid (Precursor)
¹H NMR (CH₂ peak) ~3.65 ppm (s, 2H)~3.84 ppm (s, 2H)[5]~3.40 ppm (s, 2H)
¹H NMR (Ar-H peaks) ~7.10 - 7.42 ppm (m, 5H)~7.12 - 7.45 ppm (m, 10H)[5]None
¹H NMR (COOH peak) ~11.2 ppm (br s, 1H)None~12.5 ppm (br s, 2H)
IR (C=O stretch) 1755 cm⁻¹ (ester), 1715 cm⁻¹ (acid)1750 cm⁻¹ (ester only)1710 cm⁻¹ (acid only)
IR (O-H stretch) 3400–2500 cm⁻¹ (broad)None3300–2500 cm⁻¹ (broad)
Causality in Spectral Interpretation
  • ¹H NMR Integration: The absolute proof of the mono-ester lies in the integration ratio. The aromatic multiplet (~7.10–7.42 ppm) must integrate to exactly 5 protons relative to the 2 protons of the methylene singlet (~3.65 ppm). If the ratio is 10:2, you have synthesized the diphenyl malonate impurity.

  • IR Orthogonality: The presence of two distinct carbonyl stretching frequencies (1755 cm⁻¹ for the phenyl ester and 1715 cm⁻¹ for the carboxylic acid) provides orthogonal confirmation of the bifunctional nature of the product.

Decision tree for validating monophenyl malonate purity via 1H NMR.

Conclusion

By abandoning direct esterification in favor of the Meldrum's acid route, chemists can leverage mechanistic constraints to prevent over-esterification. When combined with a self-validating acid-base extraction and rigorous ¹H NMR integration checks, this workflow guarantees the high-purity monophenyl malonate required for sensitive downstream pharmaceutical applications.

References

  • Title: Plant growth-regulating activity in homologous series of w-phenoxyalkanecarboxylic acids and the influence of ring substitution Source: The Royal Society Publishing URL: [Link]

Sources

Comparative study of different bases for monophenyl malonate deprotonation.

Comparative Study of Bases for Monophenyl Malonate Deprotonation in β -Keto Ester Synthesis

Executive Summary & Strategic Analysis

Monophenyl malonate (MPM) is a highly versatile half-ester utilized extensively as a building block in the synthesis of complex organic molecules, particularly pharmaceuticals[1]. The critical step in utilizing MPM for the synthesis of β -keto esters via decarboxylative Claisen condensation is the precise, controlled double deprotonation of the molecule.

This guide provides a rigorous, data-driven comparison of the different base systems used for MPM deprotonation. By analyzing the causality behind reagent selection—ranging from classic Grignard reagents to modern soft-enolization techniques—this document equips synthetic chemists with the mechanistic insights required to optimize yields, prevent premature decarboxylation, and scale up acylation reactions reliably.

Mechanistic Principles & The Deprotonation Challenge

Monophenyl malonate possesses two distinct acidic sites that must be managed sequentially:

  • The Carboxylic Acid Proton ( pKa​≈4.5 ): Deprotonation here yields the carboxylate monoanion.

  • The α -Methylene Protons ( pKa​≈11−13 ): Deprotonation of the monoanion yields the highly reactive enolate dianion.

The Causality of Failure: If an improper base is selected, the reaction is prone to three major failure vectors:

  • Incomplete Deprotonation: Using a base that is too weak will fail to generate the α -enolate, stalling the reaction at the carboxylate stage.

  • Premature Decarboxylation & Ketene Formation: Without proper metal chelation to stabilize the dianion, the intermediate can decompose thermally into a highly reactive ketene, leading to complex oligomeric mixtures[2].

  • Nucleophilic Attack by the Base: Highly nucleophilic bases (e.g., n -BuLi) can attack the phenyl ester moiety directly, cleaving the molecule before enolization occurs.

GMPMMonophenyl Malonate(Half-Ester)MonoanionCarboxylate Monoanion(Intermediate)MPM->Monoanion 1st Eq. Base(-H+)DianionReactive Enolate Dianion(Nucleophile)Monoanion->Dianion 2nd Eq. Base(-H+)BetaKetoβ-Keto Ester(Product)Dianion->BetaKeto 1. Acylation2. Decarboxylation

Mechanistic pathway of monophenyl malonate double deprotonation and decarboxylative acylation.

Comparative Analysis of Base Systems

System A: The Masamune-Brooks Method ( i PrMgBr or MgCl 2​ / Triethylamine)

The gold standard for malonate half-ester activation relies on magnesium. Utilizing either Isopropylmagnesium bromide ( i PrMgBr) or a combination of an alkali metal malonate salt with MgCl 2​ and a mild base, this method generates a highly stable magnesium enolate[3].

  • The Causality of Success: Magnesium ( Mg2+ ) acts as a Lewis acid, coordinating simultaneously to the carboxylate oxygen and the enolate oxygen. This 6-membered chelate transition state acts as a thermodynamic sink, preventing premature decarboxylation and allowing C-C bond formation to proceed under virtually neutral conditions[4].

System B: Strong Lithium Bases ( n -BuLi / LDA)

Lithium diisopropylamide (LDA) or n -Butyllithium ( n -BuLi) can be used to generate the dilithium enolate of MPM.

  • The Causality of Failure/Success: While LDA is non-nucleophilic and efficiently deprotonates the α -carbon, n -BuLi carries a high risk of nucleophilic attack on the phenyl ester. Furthermore, lithium enolates lack the robust chelation stability of magnesium enolates, requiring strict cryogenic conditions ( −78 °C) to prevent decomposition.

System C: Soft Enolization (DBU / BTMG)

Recent methodologies have demonstrated that strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Barton's base (BTMG) can facilitate enolization and subsequent decarboxylation at room temperature[2].

  • The Causality of Success: The excellent solubility of these organic bases in a variety of solvents facilitates a smooth decarboxylative pathway that is mechanistically distinct from the thermal ketene decomposition route, making it ideal for highly sensitive substrates[2].

Quantitative Data Comparison

The following table summarizes the performance metrics of each base system when applied to the deprotonation and subsequent acylation of monophenyl malonate.

Base SystemEquivalents RequiredOperating TemperatureChelation StabilityTypical Acylation YieldChemoselectivity
i PrMgBr 2.0 - 2.20 °C to rtExcellent ( Mg2+ )85 - 95%High
MgCl 2​ / Et 3​ N 1.2 / 2.0rtExcellent ( Mg2+ )80 - 90%Very High
LDA 2.0 - 2.2-78 °CModerate ( Li+ )60 - 75%Moderate
n -BuLi 2.0 - 2.2-78 °CModerate ( Li+ )< 50%Low (Ester Attack)
DBU / BTMG 2.0rtNone (Ion Pair)70 - 85%High

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, the following protocols are designed as self-validating systems. Observational triggers (such as gas evolution) are embedded within the steps to confirm reaction progress.

WStep11. Base Selection(iPrMgBr, n-BuLi, DBU)Step22. MPM Deprotonation(Temperature Control)Step1->Step2Step33. Electrophile Addition(Acyl Imidazolide/Chloride)Step2->Step3Step44. Acidic Workup(Decarboxylation Trigger)Step3->Step4Step55. Yield & Purity Analysis(HPLC/NMR)Step4->Step5

Experimental workflow for comparative base screening in monophenyl malonate acylation.

Protocol A: Magnesium Enolate Generation (Masamune-Brooks Modification)

This protocol utilizes MgCl 2​ and a mild base to generate the active enolate, avoiding the handling of highly reactive Grignard reagents.

  • Preparation: Suspend Monophenyl malonate (1.0 equiv) and anhydrous MgCl 2​ (1.2 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Add Triethylamine (2.0 equiv) dropwise at 0 °C.

    • Self-Validation Check: The reaction mixture will transition from a suspension to a homogeneous, slightly yellow solution as the soluble magnesium chelate forms. Stir for 30 minutes at room temperature[3].

  • Acylation: Introduce the pre-formed acyl imidazolide or acid chloride (0.8 equiv) to the enolate solution. Stir at room temperature for 12-14 hours.

  • Decarboxylation Trigger: Quench the reaction by pouring it into an ice-cold 1 M HCl solution.

    • Self-Validation Check: Vigorous effervescence (CO 2​ gas evolution) will occur immediately. The cessation of bubbling validates that the decarboxylation is complete, yielding the target β -keto ester[4].

  • Isolation: Extract with EtOAc, wash with saturated NaHCO 3​ and brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Soft Enolization with DBU

Ideal for substrates containing functional groups sensitive to metals or highly basic conditions.

  • Preparation: Dissolve Monophenyl malonate (1.0 equiv) and the target electrophile (0.9 equiv) in anhydrous Acetonitrile (0.2 M) at room temperature.

  • Deprotonation & Coupling: Add DBU (2.0 equiv) dropwise to the stirring solution.

    • Self-Validation Check: A mild exotherm may be observed. The reaction relies on the high solubility of the DBU-malonate ion pair to drive the nucleophilic attack[2].

  • Maturation: Stir the reaction at room temperature for 12 hours.

  • Workup: Dilute with diethyl ether and wash sequentially with 5% aqueous citric acid to remove DBU, followed by brine. Dry and concentrate to isolate the product.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Synthesis of Diphenyl Malonate from Malonic Acid and Phenol." Benchchem.
  • MDPI. "Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity." Molecules.
  • The Royal Society of Chemistry. "Supporting Information: Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation." RSC.
  • BenchChem. "Potassium 3-Ethoxy-2-methyl-3-oxopropanoate | 103362-70-5." Benchchem.

Analytical techniques for assessing the purity of monophenyl malonate derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical assessment of monophenyl malonate (MPM) derivatives requires a nuanced understanding of their intrinsic chemical reactivity. As a monoester of malonic acid, MPM serves as a vital acylating agent and intermediate in the synthesis of beta-lactam antibiotics and complex heterocycles. However, its structural nature—possessing both a free carboxylic acid and an esterified phenol group—makes it highly susceptible to specific degradation pathways that can confound standard analytical techniques.

To comply with the rigorous organic impurity thresholds mandated by regulatory frameworks, analytical methods must be meticulously selected and validated to prevent false impurity profiles[1].

The Analytical Challenge: Thermal Lability and Hydrolysis

The primary difficulty in assessing the purity of MPM lies in its vulnerability to two distinct degradation mechanisms:

  • Thermal Decarboxylation: At elevated temperatures (>100°C), the unesterified carboxylic acid group undergoes rapid decarboxylation, releasing carbon dioxide to form phenyl acetate.

  • Hydrolytic Cleavage: In the presence of ambient moisture or pH extremes, the ester bond cleaves, yielding malonic acid and phenol.

If an analytical technique inadvertently induces either of these pathways during the assay, the resulting data will severely underrepresent the true MPM content while artificially inflating the concentration of degradation products.

MPM_Degradation MPM Monophenyl Malonate (Thermally Labile) Hydrolysis Hydrolysis (+ H2O) MPM->Hydrolysis Moisture/pH Decarb Decarboxylation (Heat >100°C) MPM->Decarb Thermal Stress Phenol Phenol Hydrolysis->Phenol Malonic Malonic Acid Hydrolysis->Malonic PhenylAc Phenyl Acetate (+ CO2) Decarb->PhenylAc

Fig 1. Primary degradation pathways of Monophenyl Malonate highlighting thermal and hydrolytic risks.

Comparative Analysis of Analytical Techniques

To establish a robust control strategy for MPM, we must evaluate the three primary analytical modalities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Stability

Mechanism & Causality: HPLC operates at near-ambient temperatures, completely bypassing the thermal decarboxylation risk inherent to MPM. Because MPM contains a free carboxylic acid ( pKa​≈2.8 ), analyzing it in a neutral mobile phase would cause partial ionization, leading to severe peak tailing and unpredictable retention times. By utilizing a reverse-phase C18 column with a mildly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid), the ionization of the carboxylate is suppressed. This ensures sharp peak shapes and allows for baseline resolution between MPM, phenol, malonic acid, and diphenyl malonate. Verdict: HPLC is the optimal choice for routine batch release, stability testing, and quantifying trace impurities down to the 0.05% reporting threshold[2].

Gas Chromatography (GC): The Pitfall of Thermal Degradation

Mechanism & Causality: GC requires vaporizing the sample in an injector port typically heated between 200°C and 250°C. When MPM is introduced into this environment, the high heat induces immediate, in-situ decarboxylation. The resulting chromatogram will falsely display massive peaks for phenyl acetate and phenol. Verdict: GC is highly discouraged for MPM purity assays. Its use should be strictly limited to analyzing volatile residual solvents (via Headspace GC) where the MPM matrix remains unvaporized in the sample vial.

Quantitative NMR (qNMR): The Orthogonal Absolute Truth

Mechanism & Causality: qNMR relies on the fundamental principle that the integrated area of a 1H NMR resonance is directly proportional to the number of nuclei producing it, regardless of the molecule's chemical structure[3]. By co-dissolving the MPM sample with a highly pure internal standard (e.g., Maleic acid or Duroquinone)[4], qNMR provides an absolute purity value without requiring an MPM reference standard[5]. This makes it an invaluable tool for characterizing early-stage developmental batches and qualifying primary reference materials[6]. Verdict: The ultimate primary method for reference standard qualification and orthogonal verification of HPLC results, offering precision levels of ~1%[6].

qNMR_Workflow Step1 1. Co-Weighing Accurately weigh MPM & Internal Standard (e.g., Maleic Acid) Step2 2. Dissolution Dissolve completely in Deuterated Solvent (e.g., DMSO-d6) Step1->Step2 Step3 3. NMR Acquisition Run 1H NMR with D1 > 5×T1 to ensure complete relaxation Step2->Step3 Step4 4. Spectral Processing Apply precise phase and baseline corrections; integrate peaks Step3->Step4 Step5 5. Quantification Calculate absolute purity using the integral ratio formula Step4->Step5

Fig 2. Step-by-step qNMR workflow ensuring absolute purity quantification without an MPM standard.

Quantitative Data Comparison

The following table summarizes the performance metrics of each technique when applied specifically to monophenyl malonate derivatives.

Analytical TechniquePrimary Use CaseLimit of Detection (LOD)Susceptibility to Thermal BiasRequires MPM Reference Standard?
HPLC-UV Routine Impurity Profiling & Batch Release~0.01%None (Ambient Temp)Yes (For external calibration)
GC-FID Residual Solvents Only (Headspace)~0.005%Critical (Decarboxylates at >100°C)Yes
1H qNMR Absolute Purity & Ref. Std. Qualification~0.50% - 1.0%None (Ambient Temp)No (Uses Internal Standard)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate self-validating steps to prevent analytical artifacts.

Protocol 1: Reverse-Phase HPLC Impurity Profiling

Causality Focus: Ion suppression and thermal protection.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (100% Acetonitrile). The TFA lowers the pH below MPM's pKa​ , keeping the molecule fully protonated and ensuring sharp, symmetrical peaks.

  • Column & Conditions: Utilize a C18 column (150 mm × 4.6 mm, 3 µm) maintained at 25°C to prevent on-column thermal degradation. Set the flow rate to 1.0 mL/min.

  • Gradient Elution: Program a linear gradient from 10% B to 90% B over 20 minutes to elute polar impurities (malonic acid) early and non-polar impurities (diphenyl malonate) late.

  • Self-Validating System Suitability Test (SST): Before running samples, inject a resolution mixture containing MPM, phenol, and diphenyl malonate. Validation Criteria: The chromatographic resolution ( Rs​ ) between the MPM peak and the phenol peak must be ≥2.0 . If Rs​<2.0 , column degradation or mobile phase buffering failure has occurred, and the run must be aborted.

Protocol 2: Absolute Purity Determination via 1H qNMR

Causality Focus: Magnetization recovery and precise integration.

  • Sample Preparation: Using a micro-analytical balance (±0.01 mg), accurately co-weigh approximately 20 mg of the MPM sample and 10 mg of a NIST-traceable internal standard (e.g., Maleic acid) into a vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO- d6​ . Ensure complete dissolution, as any undissolved particulate will skew the molar ratio. Transfer to a 5 mm NMR tube.

  • Self-Validating T1​ Measurement: Perform an inversion-recovery experiment to empirically determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Causality: A delay of 5×T1​ ensures >99.3% recovery of bulk magnetization between pulses. Failing to wait for full relaxation will result in artificially truncated integrals and inaccurate purity calculations. Acquire at least 32 transients (scans) for sufficient signal-to-noise ratio.

  • Processing & Quantification: Apply manual phase correction and a zero-order baseline correction. Calculate the absolute mass fraction ( Px​ ) using the integral areas, molecular weights, and number of contributing protons of the MPM and the internal standard.

References

  • AMSbiopharma - Impurity guidelines in drug development under ICH Q3 Source: [Link]

  • International Council for Harmonisation (ICH) - ICH Q3A(R2) Impurities in New Drug Substances Source: [Link]

  • Oxford Instruments - Pharmaceutical Manufacturing: Consistency and Purity (qNMR Applications) Source: [Link]

  • Creative Biostructure - Quantitative NMR Service and Advantages over Classical HPLC Source: [Link]

  • Analytical Chemistry (ACS Publications) - The Well-Characterized Synthetic Molecule: A Role for Quantitative 1H NMR Source:[Link]

  • National Institutes of Health (PMC) - Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control Source: [Link]

Sources

Monophenyl malonate versus dimethyl malonate in specific synthetic applications.

Author: BenchChem Technical Support Team. Date: March 2026

Monophenyl Malonate versus Dimethyl Malonate: A Comparative Guide for Advanced Synthetic Applications

Introduction In the landscape of carbon-carbon bond formation and complex heterocyclic synthesis, malonate esters are foundational reagents. While dimethyl malonate (DMM) is universally recognized as a highly symmetric, robust workhorse for standard enolate chemistry, monophenyl malonate (MPM) —also known as phenyl hydrogen malonate—serves as a specialized, orthogonal building block. This guide provides an objective, data-driven comparison of their performance, mechanistic causality, and optimal applications to assist researchers and drug development professionals in optimizing their synthetic routes.

Mechanistic Divergence & Causality

The functional divergence between DMM and MPM is rooted in their structural symmetry and the thermodynamics of their respective leaving groups.

  • Symmetry vs. Orthogonality: DMM is a symmetric diester. Functionalizing DMM typically yields symmetric derivatives unless statistical mono-saponification is employed, which often results in complex separation workflows. Conversely, MPM is pre-differentiated into a free carboxylic acid and a phenyl ester. This orthogonality allows researchers to perform sequential, chemoselective reactions without the need for protecting groups.

  • Leaving Group Thermodynamics: The amidation of aliphatic esters like DMM requires harsh conditions because the methoxide anion is a highly basic, poor leaving group ( pKa​ of methanol ≈15.5 ). In MPM, the phenyl ester acts as an "activated ester." The phenoxide anion is a vastly superior leaving group ( pKa​ of phenol ≈10.0 ), enabling nucleophilic acyl substitution by amines at room temperature.

  • Intramolecular Catalysis: The free carboxylate group in MPM plays a critical mechanistic role. Kinetic studies have demonstrated that the hydrolysis and amidation of phenyl hydrogen malonate are accelerated by intramolecular catalysis, proceeding through a highly ordered 6-membered ring transition state involving a single water molecule . This drastically lowers the activation energy barrier compared to the intermolecular reactions of DMM.

Quantitative Performance Comparison

The following table summarizes the physicochemical and reactive differences between DMM and MPM, guiding reagent selection based on target workflow requirements.

ParameterDimethyl Malonate (DMM)Monophenyl Malonate (MPM)
CAS Number 108-59-835756-54-8
Structure Type Symmetric DiesterAsymmetric Half-Ester
Leaving Group pKa​ ~15.5 (Methoxide)~10.0 (Phenoxide)
Amidation Conditions >100∘C , prolonged heating, or strong catalyst 20–50∘C , mild conditions
Decarboxylation Requires prior harsh saponificationFacile upon mild heating ( >90∘C )
Primary Synthetic Role Knoevenagel condensations, standard alkylationsOrthogonal peptide coupling, mild amidation

Experimental Protocols

The following protocols highlight the distinct operational conditions required for each reagent. Every step is designed as a self-validating system to ensure reproducibility.

Protocol A: Standard Knoevenagel Condensation using Dimethyl Malonate Causality: DMM requires a catalytic base (typically piperidine) to deprotonate the α -carbon ( pKa​≈13 ), forming the nucleophilic enolate required to attack an aldehyde.

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the target aldehyde and 1.1 eq of DMM in dry toluene.

  • Catalysis: Add 0.1 eq of piperidine and 0.1 eq of glacial acetic acid. Note: The acetic acid acts as a co-catalyst to protonate the aldehyde, increasing its electrophilicity.

  • Reflux & Dehydration: Equip the flask with a Dean-Stark trap. Reflux the mixture at 110∘C for 4–6 hours until water ceases to collect in the trap, validating the completion of the condensation.

  • Isolation: Cool to room temperature, wash with 1M HCl to remove the amine catalyst, extract with ethyl acetate, and concentrate under reduced pressure.

Protocol B: Mild Amidation and Selective Decarboxylation using Monophenyl Malonate Causality: The activated phenyl ester allows for nucleophilic attack by an amine at ambient temperature. Subsequent heating drives the decarboxylation of the free carboxylic acid.

  • Amidation: Dissolve 1.0 eq of MPM in dichloromethane (DCM). Add 1.0 eq of a primary amine dropwise at 20∘C . Stir for 2 hours. Validation: TLC will show the rapid disappearance of the amine due to the excellent leaving group ability of the phenoxide.

  • Orthogonal Coupling (Optional): If an asymmetric diamide is desired, the remaining free carboxylic acid can be coupled to a second, different amine using standard EDC/HOBt coupling conditions.

  • Decarboxylation: To yield a mono-amide, exchange the DCM solvent for toluene. Heat the mixture to 90–100∘C for 3 hours. The visible evolution of CO2​ gas validates the decarboxylation process, yielding the corresponding substituted acetamide , .

Visualizing the Workflows

Pathway DMM Dimethyl Malonate (Symmetric Diester) DMM_Rxn Standard Alkylation Harsh Amidation DMM->DMM_Rxn Strong Base/Heat MPM Monophenyl Malonate (Half-Ester / Activated) MPM_Rxn1 Facile Amidation (Mild Conditions) MPM->MPM_Rxn1 Amine (RT) MPM_Rxn2 Orthogonal Coupling & Decarboxylation MPM->MPM_Rxn2 EDC/HOBt or Heat

Caption: Workflow comparison: Symmetric functionalization of DMM vs. orthogonal reactivity of MPM.

Mechanism MPM Monophenyl Malonate PhOOC-CH2-COOH Int Tetrahedral Intermediate Nucleophilic Attack by Amine MPM->Int + R-NH2 Phenoxide Leaving Group Phenoxide Anion (Good LG) Int->Phenoxide Elimination Product Target Amide R-NH-CO-CH2-COOH Int->Product - Phenol

Caption: Mechanistic pathway of MPM amidation highlighting the phenoxide leaving group.

References

  • Venkatasubban, K. S., & Hogg, J. L. (1979). Transition state structure for the intramolecular catalysis by carboxylate of phenyl hydrogen malonate hydrolysis. Tetrahedron Letters, 20(45), 4355-4358. URL: [Link]

  • Fawcett, C. H., et al. (1954). Plant growth-regulating activity in homologous series of w-phenoxyalkanecarboxylic acids. Proceedings of the Royal Society of London. URL: [Link]

Cost-Benefit Analysis: Monophenyl Malonate in Large-Scale Synthesis vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of large-scale pharmaceutical and fine chemical synthesis, the selection of an appropriate malonate building block dictates not only the thermodynamic success of a reaction but also its economic and environmental viability. Monophenyl Malonate (MPM) [CAS: 35756-54-8] is a highly specialized monoester of malonic acid and phenol[1].

While traditional alkyl malonates are ubiquitous, MPM is strategically deployed when synthesizing complex β-keto esters, 4-hydroxycoumarins, and heavily functionalized azaheterocycles. This guide provides an objective cost-benefit analysis of MPM against its primary alternatives—Monoethyl Malonate (MEM) and Meldrum’s Acid—supported by mechanistic causality and validated experimental workflows.

Mechanistic Advantages: The Role of the Phenyl Ester

The fundamental advantage of Monophenyl Malonate lies in the electronic properties of the phenyl ring.

  • Superior Leaving Group Dynamics: In downstream amidation or transesterification reactions, the phenoxide anion (pKa ~10) is a significantly better leaving group than the ethoxide anion (pKa ~16). This allows the phenyl ester to act as a highly reactive acylating intermediate, facilitating nucleophilic attack under much milder conditions than ethyl or methyl esters[2].

  • Controlled Reactivity at the Active Methylene: The bulky, electron-withdrawing nature of the phenyl group reduces the inherent nucleophilicity of the central methylene carbon. While this requires specific activation strategies (such as the use of aluminum chloride for C-acylation)[3], it prevents unwanted side reactions and allows for highly controlled, stepwise functionalization.

  • Crystallinity: Phenyl esters inherently possess higher molecular weights and stronger intermolecular π-π stacking interactions. This frequently results in highly crystalline intermediates, enabling purification via simple recrystallization rather than expensive, solvent-heavy column chromatography at scale.

Pathway A Malonic Acid B Monophenyl Malonate (MPM) A->B Phenol, P2O5 (Dehydration) C Monoethyl Malonate (MEM) A->C Ethanol, H+ (Esterification) D Acylating Intermediate (High Reactivity) B->D Activation E Acylating Intermediate (Low Reactivity) C->E Activation F Coumarin Derivatives (Target) D->F Fast Cyclization (-Phenol) E->F Slow Cyclization (-Ethanol)

Mechanistic pathway comparing reactivity of Monophenyl Malonate vs. Monoethyl Malonate.

Objective Comparison: MPM vs. Alternatives

To justify the use of MPM in a large-scale synthetic route, drug development professionals must weigh its kinetic advantages against its raw material costs and waste profile. The table below summarizes the quantitative and qualitative data comparing MPM to its primary alternatives.

ParameterMonophenyl Malonate (MPM)Monoethyl Malonate (MEM)Meldrum's Acid
Electrophilic Reactivity High (Excellent phenoxide leaving group)Low (Poor ethoxide leaving group)Very High (Driven by acetone/CO₂ release)
Typical Reaction Temp 20°C – 60°C60°C – 100°C80°C – 110°C
Byproduct Profile Phenol (Toxic, requires targeted waste treatment)Ethanol (Benign, easily distilled)Acetone, CO₂ (Gas evolution requires venting)
Cost at Scale High ( $)Low ($)Moderate ( )
Intermediate Crystallinity High (Facilitates non-chromatographic purification)Low (Often requires distillation/chromatography)Moderate
Atom Economy Low (High MW of leaving group)HighModerate

The Verdict: MPM is not a universal replacement for MEM. It should be specifically selected when the target molecule is sensitive to high temperatures, when downstream intermediates resist crystallization, or when synthesizing robust heterocyclic scaffolds like 4-hydroxycoumarins where the initial acylation of phenol is a requisite mechanistic step[2].

Validated Experimental Protocol: Synthesis of Monophenyl Malonate

The synthesis of MPM via direct esterification is thermodynamically challenging because the direct reaction of a carboxylic acid with a phenol is less favorable than with an aliphatic alcohol[2]. The following protocol utilizes a powerful dehydrating agent to drive the equilibrium, incorporating self-validating steps to ensure high purity at scale.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Action: Combine malonic acid and phenol in a 1:3 molar ratio in a reaction vessel.

  • Causality: An excess of phenol is required to push the equilibrium forward, compensating for the inherently lower nucleophilicity of the phenolic hydroxyl group[2].

Step 2: Dehydrative Condensation

  • Action: Add Phosphorus pentoxide (P₂O₅) to the mixture and heat to 100–130°C for 10–15 hours[2].

  • Causality: P₂O₅ acts as a potent dehydrating agent, trapping the generated water and preventing the reverse hydrolysis reaction. The elevated temperature is critical to overcome the activation energy barrier imposed by the bulky phenyl rings[2].

Step 3: Quenching

  • Action: Cool the mixture slightly and slowly quench by adding it to ice-cold water with vigorous stirring[2].

  • Causality: This step safely hydrolyzes any remaining P₂O₅ into phosphoric acid. The use of ice is mandatory to absorb the highly exothermic heat of hydration, which would otherwise cause the unwanted hydrolysis of the newly formed malonate ester bonds.

Step 4: Extraction and Selective Washing (Self-Validating Step)

  • Action: Extract the aqueous mixture with toluene. Wash the organic layer sequentially with water and a 5% sodium bicarbonate (NaHCO₃) solution until the aqueous washings are neutral[2].

  • Causality: Toluene selectively partitions the hydrophobic MPM. The 5% NaHCO₃ wash is the critical quality-control step: it deprotonates residual malonic acid and unreacted phenol, pulling them into the aqueous waste stream[2]. If the final water wash is not neutral, it indicates that acidic phenolic impurities remain, which will poison downstream metal-catalyzed reactions.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent via rotary evaporation. Purify the crude product by recrystallization from an ethanol/water mixture[2].

  • Causality: Recrystallization leverages the high crystallinity of the phenyl ester, yielding a highly pure solid without the need for large-scale column chromatography.

Workflow N1 1. Reagent Preparation Malonic Acid + Phenol (1:3) N2 2. Dehydration Add P2O5, Heat 100-130°C N1->N2 N3 3. Quenching Slow addition to Ice-Water N2->N3 N4 4. Extraction Toluene extraction & 5% NaHCO3 wash N3->N4 N5 5. Isolation Rotary Evaporation & Recrystallization N4->N5 N6 Pure Monophenyl Malonate N5->N6

Step-by-step experimental workflow for the large-scale synthesis of Monophenyl Malonate.

Environmental & Economic Impact at Scale

When scaling up MPM-based syntheses, the primary economic and environmental bottleneck is the generation of phenol as a byproduct during downstream nucleophilic displacements. Phenol is highly toxic, corrosive, and requires specialized wastewater treatment protocols (such as advanced oxidation processes or specialized microbial degradation).

To mitigate these costs, modern large-scale facilities often implement closed-loop solvent recovery systems that capture and recycle the liberated phenol back into the initial esterification stage. If phenol recycling is not feasible within the plant's infrastructure, Monoethyl Malonate remains the superior choice for early-stage development due to its benign ethanol byproduct, reserving MPM exclusively for late-stage, high-value API transformations where its unique kinetic profile is irreplaceable.

References

  • BenchChem Technical Support Team. "Diphenyl malonate | 1969-44-4 - Benchchem". BenchChem. 4

  • Matsui, K., & Ota, M. "The Reactions of Ester with Acyl Chloride in the Presence of Aluminum Chloride. III. Formation of Dibenzoylmethane and Ethyl Dibenzoylacetate." Oxford University Press. 5

  • GuideChem. "MONOPHENYL MALONATE 35756-54-8 wiki". GuideChem Encyclopedia. 1

Sources

Safety Operating Guide

Personal protective equipment for handling Monophenyl malonate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the handling of specialized organic intermediates like Monophenyl malonate (CAS: 35756-54-8) requires more than just a cursory glance at a Safety Data Sheet. It demands a robust, scientifically grounded approach to laboratory safety that protects both the researcher and the integrity of the drug development workflow.

Monophenyl malonate is a highly versatile ester utilized extensively in organic synthesis[1]. Because it is a lipophilic compound capable of causing skin, eye, and respiratory irritation, standard baseline laboratory attire is insufficient. This guide provides an authoritative, causality-driven operational and disposal plan, designed as a self-validating system to ensure maximum safety and regulatory compliance.

Hazard Assessment & The Causality of PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that Personal Protective Equipment (PPE) must serve as a functional, task-specific barrier against workplace hazards (29 CFR 1910.132)[2]. The selection of PPE for handling Monophenyl malonate is not arbitrary; it is a calculated response to the chemical's specific physicochemical properties.

Because Monophenyl malonate is an organic ester, it has the potential to permeate standard, non-specialized barriers like thin latex. Furthermore, during transfer or synthesis, the risk of micro-splashes or aerosolization necessitates targeted ocular and respiratory defenses.

Quantitative PPE Specification Matrix

The following table summarizes the required PPE, operational specifications, and the mechanistic justification for each choice.

PPE CategorySpecification & StandardCausality / Scientific JustificationReplacement Frequency
Hand Protection Double-layered Nitrile Gloves (≥8 mil thickness)Monophenyl malonate can degrade thin latex. Nitrile offers superior chemical resistance against organic esters, preventing transdermal absorption[2].Immediately upon contamination or every 2 hours of continuous use.
Eye Protection ANSI Z87.1 Certified Indirect-Vented GogglesProtects against micro-splashes during liquid/solid transfer. Indirect venting prevents vapor accumulation while blocking direct liquid ingress[2].Inspect before each use; replace if scratched or compromised.
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatSynthetic fibers can melt into the skin upon chemical reaction or fire. Cotton/FR coats provide a physical barrier that can be rapidly removed[2].Launder weekly via specialized service; replace immediately if contaminated.
Respiratory N95 or Half-Mask with Organic Vapor CartridgeRequired only if handling outside a certified chemical fume hood. Mitigates inhalation of organic vapors and aerosolized powders[2].Per manufacturer guidelines or if breathing resistance increases.

Operational Plan: Safe Handling Protocol

To build a culture of safety, every protocol must be a self-validating system —meaning each step inherently confirms the success and safety of the previous one, minimizing human error[3].

Step-by-Step Methodology: Monophenyl Malonate Transfer and Synthesis

  • Engineering Control Verification: Before donning PPE, verify that the chemical fume hood is operational.

    • Self-Validation: Check the digital airflow monitor (must read 80–120 fpm) AND observe the physical tell-tale (e.g., a tissue paper strip) to confirm inward directional flow. This dual-verification prevents reliance on potentially faulty electronic sensors[3].

  • PPE Gowning Sequence: Don the 100% cotton lab coat, ensuring it is fully buttoned, followed by ANSI Z87.1 safety goggles.

  • Barrier Integrity Check: Wash hands and don the first pair of nitrile gloves, ensuring the cuffs cover the lab coat sleeves. Don the second pair of nitrile gloves.

    • Self-Validation: Perform a visual and tactile inspection for micro-tears by stretching the webbing between the fingers. This ensures the barrier is intact before chemical exposure.

  • Preparation of the Work Space: Clear the fume hood of unnecessary clutter. Place the Monophenyl malonate container inside a secondary containment tray.

    • Causality: The secondary tray localizes any potential spills, preventing contamination of the broader workspace and simplifying cleanup.

  • Chemical Transfer: Use chemically inert PTFE spatulas or glass pipettes to transfer the required mass/volume.

    • Causality: PTFE and glass prevent chemical degradation of the transfer vessel by the ester, ensuring high purity for sensitive drug development assays.

  • Decontamination & Doffing: Upon completion, immediately seal the primary container. Wipe down the exterior of the container and the secondary tray with an appropriate solvent (e.g., isopropanol) before removing them from the hood. Remove the outer gloves inside the fume hood and dispose of them as hazardous waste. Remove goggles and lab coat, then remove the inner gloves. Wash hands thoroughly with soap and water.

HandlingWorkflow Start Pre-Operation Hazard Assessment FumeHood Verify Fume Hood Airflow (>100 fpm) Start->FumeHood PPE Don PPE: Lab Coat, Goggles, Double Nitrile FumeHood->PPE Transfer Transfer Monophenyl Malonate Inside Secondary Containment PPE->Transfer Spill Spill Detected? Transfer->Spill Clean Initiate Spill Protocol (Absorbent & Containment) Spill->Clean Yes Proceed Proceed with Synthesis/Reaction Spill->Proceed No

Workflow for the safe handling and operational transfer of Monophenyl malonate.

Disposal Plan: Chemical Waste Management

Monophenyl malonate must never be disposed of via standard drain systems[4]. It is strictly regulated under the EPA's Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous chemical waste[5].

Step-by-Step Methodology: Hazardous Waste Accumulation and Disposal

  • Waste Segregation: Collect Monophenyl malonate waste (including contaminated gloves, wipes, and reaction byproducts) strictly separated from strong acids, bases, and oxidizing agents.

    • Causality: Segregation prevents unintended exothermic reactions or the generation of toxic gases within the waste container[5].

  • Primary Containment: Place liquid waste in a high-density polyethylene (HDPE) or glass waste carboy. Place solid waste (contaminated PPE) in a heavy-duty, puncture-resistant bag or dedicated solid waste drum.

  • Regulatory Labeling: Immediately affix a standard "Hazardous Waste" label to the container.

    • Self-Validation: The label must explicitly list "Monophenyl malonate" (no abbreviations) and check the primary hazard box (e.g., "Toxic/Irritant"). An unlabeled container is an immediate regulatory violation[5].

  • Satellite Accumulation Area (SAA) Storage: Store the labeled container in a designated SAA at or near the point of generation. Ensure the container is kept tightly closed unless actively adding waste[6].

  • Secondary Containment: Place the waste container inside a secondary containment bin capable of holding 110% of the primary container's volume[7].

    • Causality: This ensures that even in the event of a catastrophic primary vessel failure, the entire volume is captured, preventing environmental release.

  • Hazmat Pickup Scheduling: Monitor the accumulation volume. Under EPA guidelines, waste must be transferred to a central accumulation area or picked up by a certified hazardous waste vendor within 90 days of the accumulation start date, or when the volume reaches 55 gallons[5].

DisposalPathway WasteGen Waste Generation: Monophenyl Malonate Residue Segregation Segregate from Incompatible Chemicals WasteGen->Segregation Container Place in Compatible Secondary Containment Segregation->Container Labeling Affix EPA Hazardous Waste Label Container->Labeling Storage Store in Satellite Accumulation Area (<90 Days) Labeling->Storage Pickup Schedule Hazmat Pickup Storage->Pickup

EPA-compliant decision pathway for the segregation and disposal of chemical waste.

References

  • ChemScene. "35756-54-8 | 3-Oxo-3-phenoxypropanoic acid - ChemScene." 1

  • National Center for Biotechnology Information (NCBI). "Prudent Practices in the Laboratory - NCBI Bookshelf - NIH."3

  • National Center for Biotechnology Information (NCBI). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC." 2

  • American Chemical Society (ACS). "Hazardous Waste and Disposal - American Chemical Society." 4

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly - GAIACA." 5

  • Vanderbilt Environmental Health and Safety (VEHS). "Laboratory Guide for Managing Chemical Waste." 7

  • Massachusetts Institute of Technology (MIT) EHS. "Chemical Waste - EHS - MIT." 6

Sources

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Monophenyl malonate

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